molecular formula C8H9FN2O B2991781 2-Amino-5-fluoro-N-methylbenzamide CAS No. 773846-62-1

2-Amino-5-fluoro-N-methylbenzamide

Cat. No.: B2991781
CAS No.: 773846-62-1
M. Wt: 168.171
InChI Key: WIWCLLBGLNIHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-N-methylbenzamide (CAS 773846-62-1) is a fluorinated benzamide derivative of significant interest in medicinal and organic chemistry. With a molecular formula of C 8 H 9 FN 2 O and a molecular weight of 168.17 g/mol, this compound serves as a versatile and valuable building block for the synthesis of more complex molecular architectures . Its structure, distinguished by an amino group at the second position and a fluorine atom at the fifth position of the benzene ring, along with an N-methyl amide, imparts distinct physicochemical properties that are crucial for fine-tuning drug-like molecules . In pharmaceutical research, this compound is identified as a key synthetic intermediate in the development of novel therapeutic agents. It has been utilized as a precursor in the synthesis of compounds targeting Plasmodium falciparum ATP4 (PfATP4), a pathway relevant to antimalarial drug discovery . Furthermore, its utility has been explored in creating novel androgen receptor antagonists, which are of great significance in the study of prostate cancer treatments . The strategic placement of the fluorine atom is a common tactic in drug design to enhance metabolic stability and binding affinity, making this benzamide a critical scaffold for generating diverse libraries of derivatives for biological screening . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCLLBGLNIHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Amino-5-fluoro-N-methylbenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-1) has emerged as a highly versatile, privileged scaffold[1]. Functioning primarily as an advanced intermediate, it provides a pre-configured hydrogen bond donor/acceptor network (via the N-methylamide) and an electron-modulated aniline moiety (via the 5-fluoro substituent). This whitepaper delineates the physicochemical properties, structural rationale, validated synthetic protocols, and downstream applications of this critical building block in the development of oncology and infectious disease therapeutics.

Physicochemical Profiling & Structural Identity

To effectively utilize 2-Amino-5-fluoro-N-methylbenzamide in synthetic workflows, researchers must understand its baseline properties. The table below consolidates its core quantitative data[1].

PropertyValue
Chemical Name 2-Amino-5-fluoro-N-methylbenzamide
CAS Number 773846-62-1
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Exact Mass 168.070
SMILES CNC(=O)c1cc(F)ccc1N
InChI Key WIWCLLBGLNIHMG-UHFFFAOYSA-N
Appearance White to off-white solid

Mechanistic Rationale in Drug Design

The architectural design of 2-Amino-5-fluoro-N-methylbenzamide is not arbitrary; it is engineered for specific molecular interactions:

  • The 5-Fluoro Effect: Fluorine is the ultimate bioisostere for hydrogen, offering minimal steric disruption while exerting a profound inductive electron-withdrawing effect. In this scaffold, the 5-fluoro group lowers the pKa of the adjacent primary amine. This reduces the nucleophilicity of the aniline, which is a critical kinetic advantage during amidation reactions, preventing unwanted self-condensation (polymerization)[2]. Furthermore, in biological systems, the C-F bond enhances metabolic stability against cytochrome P450-mediated oxidation.

  • The N-Methylamide Motif: The secondary amide acts as a rigid, directional hydrogen-bonding vector. In kinase inhibitors, this motif frequently anchors the molecule to the hinge region of the ATP-binding pocket[3].

Validated Synthetic Methodologies

As an Application Scientist, I emphasize that a protocol is only as good as its reproducibility and its internal validation mechanisms. Below is a highly efficient, self-validating protocol for synthesizing 2-Amino-5-fluoro-N-methylbenzamide from 5-fluoroanthranilic acid.

Protocol: High-Yield HATU-Mediated Amidation

This workflow utilizes a massive stoichiometric excess of the amine to drive the reaction kinetically, outcompeting any potential side reactions[2].

Reagents:

  • Starting Material: 2-amino-5-fluorobenzoic acid (1.0 eq, e.g., 12.9 mmol)

  • Nucleophile: Methylamine hydrochloride (MeNH₂·HCl) (10.0 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (13.0 eq)

  • Solvent: Anhydrous DMF (approx. 8 mL per gram of starting material)

Step-by-Step Workflow & Causality:

  • Preparation: Dissolve 2-amino-5-fluorobenzoic acid in anhydrous DMF at ambient temperature.

    • Causality: DMF provides excellent solvation for polar ionic transition states and prevents premature precipitation of intermediates.

  • Amine & Base Addition: Add MeNH₂·HCl followed by DIPEA.

    • Causality: The hydrochloride salt of methylamine is highly stable and non-volatile compared to free methylamine gas or solutions. DIPEA, a sterically hindered non-nucleophilic base, is required in large excess (13.0 eq) to fully neutralize the HCl salt, liberate the free methylamine nucleophile, and deprotonate the carboxylic acid for activation[2].

  • Activation: Add HATU portion-wise.

    • Causality: HATU rapidly converts the carboxylate into a highly reactive 7-azabenzotriazole active ester. The 10-fold excess of methylamine instantly attacks this ester. The deactivated nature of the 2-amino group (due to the 5-fluoro substituent) ensures that intermolecular self-condensation is completely suppressed.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at ambient temperature.

    • Validation System: Pull a 5 µL aliquot, dilute in LCMS-grade Methanol, and inject into the LCMS. The reaction is deemed complete when the starting material peak (m/z ~154[M-H]⁻ in negative mode) is entirely replaced by the product peak (m/z 169.07 [M+H]⁺ in positive mode)[2].

  • Workup & Isolation: Quench the reaction by pouring it into ice-water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% LiCl solution or brine to remove residual DMF and DIPEA salts. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid (typically >85% yield)[2].

Alternative Route: For scale-up where HATU is cost-prohibitive, an EDCI/HOBt-mediated coupling can be utilized, though it typically requires slightly longer reaction times and yields ~80-85%[4].

Downstream Applications & Pathway Integration

The true value of 2-Amino-5-fluoro-N-methylbenzamide lies in its downstream utility. It acts as a foundational node branching into diverse therapeutic areas.

A. Antimalarial Agents (PfATP4 Inhibitors)

This compound is a direct precursor for synthesizing 1,5-dioxo-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid scaffolds[2][5]. By reacting 2-Amino-5-fluoro-N-methylbenzamide with α-ketoglutaric acid under acidic conditions (AcOH) at elevated temperatures, researchers generate complex dihydroquinazolinones[5]. These advanced analogues are potent antimalarials that target the Plasmodium falciparum P-type ATPase 4 (PfATP4), disrupting parasite sodium homeostasis and causing rapid asexual parasite death[2].

B. Oncology Therapeutics (FAK Inhibitors)

In oncology, the compound is utilized to synthesize 5-substituted 2,4-diaminopyridine derivatives[3]. These molecules act as potent inhibitors of Focal Adhesion Kinase (FAK), a critical enzyme that mediates the attachment of the cellular cytoskeleton to the extracellular matrix. Inhibiting FAK disrupts cancer cell migration, proliferation, and survival, making it a prime target for anti-metastatic drug development[3].

Visualization: Synthetic and Application Workflow

The following diagram illustrates the logical relationship between the starting material, the core building block, and its divergent therapeutic applications.

G SM 5-Fluoroanthranilic Acid (Starting Material) Coupling Amide Coupling (MeNH2·HCl, Base, Activator) SM->Coupling Carboxyl Activation Target 2-Amino-5-fluoro-N-methylbenzamide (Core Building Block) Coupling->Target Amidation Scaffold1 Heterocyclic Cyclization (e.g., Dihydroquinazolinones) Target->Scaffold1 Condensation Scaffold2 Cross-Coupling / Substitution (e.g., Pyridine derivatives) Target->Scaffold2 SNAr / Coupling App1 Antimalarial Agents (PfATP4 Inhibitors) Scaffold1->App1 Lead Optimization App2 Oncology Therapeutics (FAK Inhibitors) Scaffold2->App2 Lead Optimization

Workflow diagram: Synthesis and divergent therapeutic applications of 2-Amino-5-fluoro-N-methylbenzamide.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC. nih.gov. 5

  • US8501763B2 - Inhibitors of focal adhesion kinase - Google Patents. google.com.3

  • 2-Amino-5-fluoro-n-methylbenzamide | 773846-62-1 - Sigma-Aldrich. sigmaaldrich.com. 1

  • Supporting Information - The Royal Society of Chemistry. rsc.org. 4

Sources

Synthesis and Characterization of 2-Amino-5-fluoro-N-methylbenzamide: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated anthranilamides are privileged scaffolds in modern medicinal chemistry, materials science, and agrochemical development. Specifically, 2-amino-5-fluoro-N-methylbenzamide serves as a critical synthon for the construction of quinazolinones, benzodiazepines, and various kinase inhibitors[1]. The strategic placement of the fluorine atom at the 5-position enhances metabolic stability and modulates the pKa of downstream heterocyclic derivatives.

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for theoretical yield, but for scalability, atom economy, and downstream purity. This whitepaper details the physicochemical properties, mechanistic causality, and validated experimental protocols for synthesizing 2-amino-5-fluoro-N-methylbenzamide, ensuring robust reproducibility for drug development professionals.

Physicochemical Profiling

Before initiating synthesis, it is imperative to establish the target's baseline properties to guide isolation and analytical validation. The primary quantitative data is summarized below.

ParameterSpecification
Chemical Name 2-Amino-5-fluoro-N-methylbenzamide
CAS Registry Number 773846-62-1
Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
SMILES String O=C(NC)C1=CC(F)=CC=C1N
Physical Appearance Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMSO, DMF, DCM; sparingly soluble in H2O

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of 2-amino-5-fluoro-N-methylbenzamide can be achieved via two primary pathways, each with distinct mechanistic advantages.

Route A: Peptide Coupling (Amidation of 5-Fluoroanthranilic Acid) This route utilizes 5-fluoroanthranilic acid and methylamine hydrochloride. To prevent the formation of unreactive N-acylureas, the coupling agent EDCI is paired with HOBt[2]. Mechanistically, HOBt intercepts the transient O-acylisourea to form an active OBt ester, which undergoes smooth aminolysis. Triethylamine (Et3N) is strictly required as a non-nucleophilic base to deprotonate the methylamine salt, rendering it nucleophilic.

Route B: Decarboxylative Amidation (Ring-Opening of 5-Fluoroisatoic Anhydride) A significantly more atom-economical approach involves the nucleophilic ring-opening of 5-fluoroisatoic anhydride[3]. The anhydride is highly electrophilic at the C-4 carbonyl. Aqueous methylamine attacks this position, triggering a cascade that extrudes carbon dioxide (CO2)[4]. This route is thermodynamically driven by gas evolution and avoids expensive coupling agents, making it the preferred method for scale-up.

Synthesis_Pathways Target 2-Amino-5-fluoro- N-methylbenzamide RouteA Route A: Peptide Coupling RouteA->Target Yield ~80% RouteB Route B: Anhydride Opening RouteB->Target Yield >90% PrecursorA 5-Fluoroanthranilic Acid + Methylamine HCl PrecursorA->RouteA EDCI, HOBt, Et3N DCM, RT PrecursorB 5-Fluoroisatoic Anhydride + Methylamine (aq) PrecursorB->RouteB H2O/EtOH, RT -CO2

Retrosynthetic pathways for 2-Amino-5-fluoro-N-methylbenzamide.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: EDCI/HOBt-Mediated Coupling

This protocol is ideal for early-stage library synthesis where various amine hydrochlorides might be screened against the anthranilic acid core[1].

  • Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 5-fluoroanthranilic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add EDCI (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol). Stir for 20 minutes at room temperature to ensure complete OBt-ester formation.

  • Amine Preparation: In a separate vial, suspend methylamine hydrochloride (1.5 eq, 15 mmol) in DCM (10 mL) and add Et3N (3.0 eq, 30 mmol). Stir for 10 minutes to liberate the free amine.

  • Coupling: Add the amine solution dropwise to the activated acid. Stir at room temperature for 16 hours.

  • Self-Validating Workup: Wash the reaction mixture with saturated aqueous NaHCO3 (3 × 20 mL). Causality: This step is critical; it neutralizes the reaction and partitions the water-soluble HOBt byproduct and unreacted acid into the aqueous layer. Follow with a 1M HCl wash to remove excess amine, and a final brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes:EtOAc) to yield the pure product[2].

Protocol B: Isatoic Anhydride Ring-Opening (Recommended)

This protocol is superior for targeted scale-up due to its operational simplicity, high yield, and lack of complex organic byproducts[4].

  • Dispersion: Suspend 5-fluoroisatoic anhydride (1.0 eq, 10 mmol) in absolute ethanol (30 mL) at room temperature. The starting material will remain largely insoluble, forming a turbid slurry.

  • Nucleophilic Addition: Slowly add methylamine (40% aqueous solution, 2.5 eq, 25 mmol) dropwise via syringe.

  • Reaction Progression: Causality: As the amine attacks the anhydride, CO2 gas is liberated (effervescence). The thermodynamic stability of the escaping gas drives the reaction forward irreversibly. The slurry will clarify into a homogenous solution as the highly soluble product forms. Stir for 3 hours.

  • Precipitation: Concentrate the mixture in vacuo to remove the majority of the ethanol. Add ice-cold water (50 mL) to the concentrated residue to force the precipitation of the hydrophobic benzamide.

  • Isolation: Filter the resulting off-white precipitate under vacuum, wash with cold water, and dry under high vacuum at 40°C overnight. Yields typically exceed 90% without the need for column chromatography.

Analytical Validation & Quality Control

To confirm the structural integrity of the synthesized 2-amino-5-fluoro-N-methylbenzamide, the following diagnostic analytical signatures must be verified:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 169.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • Amide NH: ~8.25 ppm (broad quartet, 1H, coupling to N-CH3).

    • Aromatic Region: ~7.35 ppm (dd, 1H), ~7.05 ppm (td, 1H), ~6.68 ppm (dd, 1H). The complex splitting is diagnostic of ortho and meta fluorine-hydrogen coupling (J_HF).

    • Aniline NH2: ~6.30 ppm (broad singlet, 2H, exchangeable with D2O).

    • N-Methyl: ~2.70 ppm (doublet, 3H, J ≈ 4.5 Hz).

Safety, Handling, & Environmental Impact

Fluorinated aromatics and their precursors act as skin and eye irritants. 5-Fluoroisatoic anhydride is moisture-sensitive and should be stored in a desiccator to prevent premature hydrolysis to the corresponding anthranilic acid[3]. All amidation reactions utilizing DCM should be conducted in a fume hood due to the solvent's volatility and suspected carcinogenicity. The isatoic anhydride route (Protocol B) is environmentally preferable, as it substitutes halogenated solvents with ethanol/water and eliminates the generation of urea-based chemical waste.

References

  • The Royal Society of Chemistry. "Supporting Information - Synthesis of 2-aryl quinazolinones". RSC Advances. URL: [Link]

  • ACS Publications. "Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1". Journal of Medicinal Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones". PMC. URL:[Link]

Sources

"2-Amino-5-fluoro-N-methylbenzamide" solubility and stability data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-fluoro-N-methylbenzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Amino-5-fluoro-N-methylbenzamide, a critical step in its evaluation for pharmaceutical and research applications. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, industry-standard methodologies required to generate this crucial information. The protocols described herein are grounded in principles of scientific integrity and are designed to produce reliable and reproducible data suitable for regulatory consideration.

The following sections will detail the theoretical underpinnings and practical execution of solubility and stability studies, reflecting the best practices in pharmaceutical development.

Physicochemical Properties and Their Importance

2-Amino-5-fluoro-N-methylbenzamide is a substituted benzamide derivative. Its structure, featuring an aromatic amine, a fluorine atom, and a secondary amide, suggests specific chemical properties that will influence its behavior in solution and under stress conditions. A thorough understanding of its solubility and stability is paramount for:

  • Formulation Development: Determining suitable delivery vehicles and dosage forms.

  • Pharmacokinetic Profiling: Solubility directly impacts dissolution rate and bioavailability.

  • Analytical Method Development: Ensuring the compound remains stable during analysis.

  • Regulatory Compliance: Meeting the stringent requirements of agencies such as the FDA and EMA.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method . This method measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is aligned with the principles outlined by regulatory bodies and is designed to ensure that a true equilibrium is reached.

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 2-Amino-5-fluoro-N-methylbenzamide to a known volume of each buffer in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system should be allowed to reach equilibrium, which may take 24 to 72 hours.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Data Presentation: Solubility Profile

The experimental results should be summarized in a clear and concise table.

Solvent/Buffer (pH) Temperature (°C) Solubility (mg/mL) Standard Deviation
pH 2.0 Buffer25Experimental ValueExperimental Value
pH 4.5 Buffer25Experimental ValueExperimental Value
pH 6.8 Buffer25Experimental ValueExperimental Value
pH 7.4 Buffer25Experimental ValueExperimental Value
Water25Experimental ValueExperimental Value
Visualization: Solubility Determination Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (pH 2.0, 4.5, 6.8, 7.4) prep2 Add Excess Compound to Buffers prep1->prep2 equil Agitate at Constant Temp (24-72h) prep2->equil sep Centrifuge/Filter to Separate Solid equil->sep quant Quantify Supernatant by HPLC sep->quant report Report Mean Solubility (n≥3) quant->report

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are a cornerstone of this assessment, as they help to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing and are a key requirement of regulatory guidelines such as ICH Q1A(R2).

Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method, typically HPLC, must be developed and validated before initiating these studies. This method must be able to separate the intact drug from its degradation products.

  • Hydrolytic Stability:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80 °C for a specified time.

    • Neutral Hydrolysis: Dissolve the compound in water and heat at 80 °C for a specified time.

  • Oxidative Stability:

    • Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.

  • Thermal Stability:

    • Expose the solid compound to dry heat (e.g., 105 °C) for a specified duration.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: At each time point, an aliquot of the stressed sample is taken, neutralized if necessary, and analyzed by the stability-indicating HPLC method. The percentage of degradation and the formation of any degradation products are monitored.

Data Presentation: Forced Degradation Summary
Stress Condition Duration % Degradation Major Degradation Products (Retention Time)
0.1 N HCl, 80 °Ce.g., 24hExperimental ValueExperimental Value
0.1 N NaOH, 80 °Ce.g., 8hExperimental ValueExperimental Value
3% H₂O₂, RTe.g., 24hExperimental ValueExperimental Value
Dry Heat, 105 °Ce.g., 48hExperimental ValueExperimental Value
Light ExposureICH Q1BExperimental ValueExperimental Value
Visualization: Hypothetical Degradation Pathway

Based on the chemical structure of 2-Amino-5-fluoro-N-methylbenzamide, a primary degradation pathway under hydrolytic conditions is the cleavage of the amide bond.

parent 2-Amino-5-fluoro-N-methylbenzamide acid 2-Amino-5-fluorobenzoic acid parent->acid Hydrolysis (Acid/Base) amine Methylamine parent->amine Hydrolysis (Acid/Base)

Caption: Potential Hydrolytic Degradation of the Amide Bond.

Trustworthiness and Self-Validating Systems

The integrity of the data generated in these studies relies on a self-validating experimental design:

  • Mass Balance: In stability studies, the sum of the assay of the parent compound and the amount of all degradation products should remain constant over time. A significant deviation from 100% may indicate the formation of non-chromophoric products or issues with the analytical method.

  • Peak Purity: The use of a photodiode array (PDA) detector in HPLC allows for peak purity analysis, ensuring that the parent compound peak is not co-eluting with any degradants.

  • Controls: The inclusion of control samples (e.g., unstressed samples, dark controls for photostability) is essential for differentiating between degradation caused by the stress condition and inherent instability.

Conclusion

While specific solubility and stability data for 2-Amino-5-fluoro-N-methylbenzamide require experimental determination, this guide provides the robust, scientifically sound, and regulatory-compliant framework necessary for such an investigation. By adhering to these established protocols, researchers and drug development professionals can generate the high-quality data needed to confidently advance their programs. The principles of careful experimental design, use of validated analytical methods, and thorough data analysis are the cornerstones of a successful physicochemical characterization.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Strategic Fluorination of Benzamide Scaffolds: Mechanistic Drivers of Biological Activity in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzamide pharmacophore serves as a versatile structural foundation for central nervous system (CNS) agents, oncology drugs, and antimicrobials. As application scientists, we recognize that the introduction of fluorine into this scaffold is not merely a tactic to increase lipophilicity; it is a deterministic engineering of molecular geometry, thermodynamics, and target affinity. This whitepaper dissects the causality behind the biological activity of fluorinated benzamide derivatives, providing researchers with field-proven insights, quantitative data, and self-validating experimental workflows.

Mechanistic Causality: The Physicochemical Impact of Fluorine

The biological efficacy of fluorinated benzamides stems from three interconnected physicochemical phenomena:

  • Thermodynamic Pre-organization via IMHBs: The highly electronegative fluorine atom acts as a potent hydrogen bond acceptor. In ortho-fluorobenzamides, the formation of C–F···H–N intramolecular hydrogen bonds (IMHBs) restricts the rotational freedom of the amide bond. This lowers the entropic penalty upon target binding, locking the ligand into its bioactive conformation[1].

  • Amphiphilic Target Engagement: Fluorine exhibits unique amphiphilic characteristics. It simultaneously increases the lipophilicity (LogD) and chromatographic hydrophobicity index (CHI) of the molecule, enhancing membrane permeability, while its electron-withdrawing nature modulates the acidity of adjacent functional groups[1].

  • Metabolic Shielding: The robust C–F bond resists cytochrome P450-mediated oxidative degradation, prolonging the half-life of the therapeutic agent in vivo[2].

Pathway F_Benz Fluorinated Benzamide Scaffold IMHB C-F···H-N IMHB Formation F_Benz->IMHB induces Lipo Increased LogD & Metabolic Stability F_Benz->Lipo enhances FtsZ FtsZ Allosteric Inhibition (Antimicrobial) IMHB->FtsZ lowers entropic penalty (1.98 kcal/mol) CRBN CRBN Binding (PROTAC Ligands) IMHB->CRBN restricts dihedral angle HDAC HDAC1/2 Inhibition (Oncology/PET) Lipo->HDAC improves BBB penetration

Mechanistic divergence of fluorinated benzamides across key biological targets.

Target-Specific Biological Activities

Allosteric Inhibition of FtsZ (Antimicrobial)

The bacterial cell division protein FtsZ is a prime target for novel antimicrobials. The 2,6-difluorobenzamide motif has emerged as a conformationally restrained inhibitor that perfectly occupies the FtsZ allosteric site. Conformational analysis reveals the causality: the energetic gap required to reach the bioactive dihedral angle (−58°) is 3.71 kcal/mol for an unsubstituted benzamide. However, the introduction of the 2,6-difluoro motif drops this thermodynamic barrier to just 1.98 kcal/mol, inducing a preferential nonplanar conformation (torsion angle −27°) that drastically improves the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus[3].

Cereblon (CRBN) Binders for PROTACs

In the development of Proteolysis Targeting Chimeras (PROTACs), the benzamide scaffold is utilized to bind the Cereblon (CRBN) E3 ligase. Perfluorination of these benzamides significantly increases binding affinity compared to non-fluorinated analogs. For instance, the highly fluorinated Compound 8d demonstrated an IC50 of 63 µM. The causality lies in the fluorine atoms acting simultaneously as a hydrophobic shield and a hydrogen-bond acceptor, stabilizing the ligand within the human CRBN thalidomide-binding domain (hTBD)[1].

Histone Deacetylase (HDAC) Inhibitors (Oncology & Imaging)

Benzamides are well-established zinc-binding groups (ZBGs) for HDAC inhibitors. Fluorination within the cap moiety or the benzamide core directly modulates isoform selectivity and blood-brain barrier (BBB) penetration. The radiotracer [18F]BA3, a fluorinated benzamide derivative, exhibits highly potent and specific inhibition of HDAC1 (IC50 = 4.8 nM) and HDAC2 (IC50 = 39.9 nM)[4]. The fluorine atom alters the electron density of the benzamide, optimizing its chelation kinetics with the zinc ion in the HDAC active site while providing a handle for Positron Emission Tomography (PET) imaging[2].

Quantitative Data Summary

The following table synthesizes the quantitative impact of fluorination across different biological targets, highlighting the mechanistic driver behind the shift in potency.

Pharmacophore / CompoundBiological TargetNon-Fluorinated BenchmarkFluorinated Derivative DataMechanistic Driver of Efficacy
Benzamide (Compound 8d) CRBN (PROTACs)IC50 > 200 µMIC50 = 63 ± 16 µMAmphiphilic IMHB stabilization[1]
3-Hexyloxybenzamide SaFtsZ (Antimicrobial)High MIC; ΔE = 3.71 kcal/molLow MIC; ΔE = 1.98 kcal/molConformational restriction (torsion -27°)[3]
Benzamide ZBG ([18F]BA3) HDAC1 (Oncology/PET)Sub-optimal BBB penetrationIC50 = 4.8 nMOptimized LogD and target specificity[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical "Decision Gates" to prevent the propagation of artifactual data.

Protocol 1: Microscale Thermophoresis (MST) for CRBN Binding Affinity

Objective: Quantify the dissociation constant (


) of fluorinated benzamides to the hTBD.
Causality: MST detects changes in the hydration shell, charge, or size of a fluorophore-labeled target upon ligand binding.
  • Target Preparation: Fluorescently label His-tagged hTBD using a RED-tris-NTA dye. Maintain target concentration at 10–50 nM to ensure the assay remains sensitive to the expected µM-range

    
    .
    
  • Ligand Titration: Prepare a 16-point 1:1 serial dilution of the fluorinated benzamide in assay buffer. Crucial: Include 0.05% Tween-20 to prevent non-specific adhesion to capillary walls.

  • Equilibration & Loading: Mix the labeled hTBD with the ligand series. Incubate for 15 minutes at room temperature to reach thermodynamic equilibrium, then load into standard treated MST capillaries.

  • Self-Validation Check (Pre-Scan): Perform an initial capillary scan.

    • Decision Gate: Ensure uniform initial fluorescence counts (±10% variance). If fluorescence drops at high ligand concentrations, ligand-induced aggregation or fluorophore quenching is occurring. The run must be aborted and buffer conditions re-optimized.

  • Thermophoresis Measurement: Apply the IR laser (e.g., 40% MST power) for 30 seconds. Record the normalized fluorescence (

    
    ) representing the thermophoretic depletion.
    
  • Data Fitting: Plot

    
     against ligand concentration and fit to a 1:1 binding model to derive the IC50[1].
    

Workflow Prep Ligand Titration (16-point series) Cap Capillary Loading & Initial Scan Prep->Cap MST Thermophoresis IR Laser Heating Cap->MST Val Self-Validation: Check Aggregation MST->Val Val->Prep Fail (Aggregate) Fit Dose-Response Kd / IC50 Fit Val->Fit

Self-validating Microscale Thermophoresis (MST) workflow for binding affinity.

Protocol 2: Radiosynthesis and Validation of [18F]-Fluorinated Benzamide HDAC Inhibitors

Objective: Synthesize [18F]BA3 via nucleophilic aliphatic substitution for PET imaging. Causality: The use of [18F] requires rapid, high-yield chemistry due to the isotope's short half-life (109.8 min).

  • Azeotropic Drying: Dry the [18F]fluoride with Kryptofix 2.2.2 (K2.2.2) and K

    
    CO
    
    
    
    in acetonitrile. This step strips the hydration shell from the fluoride ion, drastically enhancing its nucleophilicity[4].
  • Radiofluorination: React the dried [18F]F⁻ complex with the benzamide precursor (utilizing a tosylate or bromide leaving group) in a polar aprotic solvent (DMSO or DMF) at 150 °C for 15–20 minutes[4].

  • Deprotection (One-Pot): If a Boc-protecting group is present, add acidic media (e.g., TFA) directly to the reaction vessel and heat briefly to yield the active radiotracer.

  • Purification: Isolate the product using semi-preparative HPLC to remove unreacted precursor and radiochemical impurities.

  • Self-Validation (Co-injection): Co-inject the purified [18F]BA3 with the characterized "cold" (non-radioactive) reference standard on an analytical HPLC system.

    • Decision Gate: The radiometric peak must perfectly co-elute with the UV peak of the standard, confirming structural identity. Radiochemical purity must exceed 95% before biological evaluation[4].

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. 1

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC. 3

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. ResearchGate. 2

  • Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. MDPI. 4

Sources

The Fluorine Advantage: Modulating Benzamide Bioactivity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Benzamides represent a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for therapeutics ranging from antipsychotics to novel antibacterial and anti-cancer agents. In the pursuit of lead optimization, the strategic introduction of fluorine—the most electronegative element, possessing a van der Waals radius closely mimicking that of hydrogen—profoundly alters the physicochemical and pharmacokinetic landscape of these molecules.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind fluorine substitution in benzamides. By moving beyond empirical observations, this whitepaper provides drug development professionals with the theoretical grounding and self-validating experimental workflows necessary to rationally engineer fluorinated benzamide therapeutics.

Mechanistic Foundations of the "Fluorine Effect"

Conformational Locking via Ortho-Fluorination

In non-fluorinated benzamides, the conjugated π-system typically favors a planar conformation to maximize resonance stabilization. However, introducing fluorine at the ortho-position (e.g., 2,6-difluorobenzamides) induces significant steric and electrostatic repulsion between the highly electronegative fluorine atoms and the carbonyl oxygen of the amide. This repulsion forces the molecule out of planarity.

For instance, in the development of FtsZ allosteric inhibitors, 2,6-difluorobenzamide derivatives exhibit a dihedral angle shift from near 0° to approximately -27° to -58° ()[1]. This pre-organized, non-planar conformation dramatically lowers the entropic penalty upon binding to the target's allosteric site, directly causing a surge in binding affinity compared to non-fluorinated counterparts.

Conformational_Logic N1 Non-Fluorinated Benzamide (Planar Conformation) N2 Ortho-Fluorine Substitution (e.g., 2,6-difluorobenzamide) N1->N2 N3 Steric & Electrostatic Repulsion (F vs. Carbonyl Oxygen) N2->N3 N4 Dihedral Angle Shift (-27° to -58° Non-Planar) N3->N4 N5 Enhanced Target Affinity (e.g., FtsZ Allosteric Site) N4->N5

Logical flow of ortho-fluorination driving conformational shifts for target affinity.

Polar Hydrophobicity and Target Affinity

Fluorine exhibits a unique property known as "polar hydrophobicity"—it increases a molecule's overall lipophilicity while simultaneously polarizing adjacent bonds. In the context of Cholesteryl Ester Transfer Protein (CETP) inhibitors, the addition of para-trifluoromethoxy (-OCF3) or meta-fluoro groups on the benzamide ring significantly enhances hydrophobic interactions within the binding domain ()[2]. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of neighboring protic groups, modulating the hydrogen-bond donating capacity of the amide core and facilitating highly specific halogen bonding interactions with the protein backbone.

Binding_Pathway Ligand Fluorinated Benzamide Ligand Hydrophobic Hydrophobic Pocket Engagement (CF3 / OCF3 groups) Ligand->Hydrophobic Lipophilicity Hbond Polar Interactions (Amide Core) Ligand->Hbond pKa Shift Halogen Halogen Bonding (C-F ··· Backbone) Ligand->Halogen Electrostatics Target Target Protein (e.g., CETP / FtsZ) Hydrophobic->Target Hbond->Target Halogen->Target

Multi-modal binding pathway of fluorinated benzamides interacting with target proteins.

Metabolic Shielding and Clearance Reduction

The carbon-fluorine (C-F) bond is exceptionally strong (~105 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~98 kcal/mol) ()[3]. Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings. By strategically placing fluorine at known sites of metabolism, medicinal chemists can block oxidative degradation. Additionally, fluorine's electron-withdrawing effect deactivates the aromatic ring toward electrophilic attack by CYP-mediated reactive oxygen species, thereby reducing intrinsic clearance (


) and extending the drug's half-life without increasing the risk of P-glycoprotein (P-gp) mediated efflux ()[4].

Experimental Workflows: Validating the Fluorine Effect

To rigorously quantify the impact of fluorination, drug development programs must employ self-validating experimental systems. The following protocols detail methodologies for assessing binding kinetics and metabolic stability, emphasizing the causality behind each procedural choice.

Protocol 1: Conformational Profiling and Binding Kinetics (SPR)

Objective: To determine the association/dissociation rates of fluorinated benzamides with their target protein.

  • Surface Plasmon Resonance (SPR) Immobilization: Immobilize the target protein (e.g., FtsZ) onto a CM5 sensor chip via amine coupling.

    • Causality: Amine coupling ensures stable, covalent attachment of the protein in a physiological orientation, providing a reliable baseline for kinetic measurements without ligand-induced leaching.

  • Analyte Injection: Inject serial dilutions of the benzamide ligands (0.1 µM to 10 µM) over the sensor chip at a constant, high flow rate (30 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured

      
       and 
      
      
      
      rates reflect true binding kinetics rather than diffusion artifacts.
  • Self-Validation via Reference Controls: Run a known high-affinity fluorinated inhibitor as a positive control, and a blank buffer injection as a negative control.

    • Causality: The positive control confirms the sensor surface remains active and correctly folded, while the blank injection accounts for bulk refractive index changes and system noise, validating the integrity of the generated sensograms.

Protocol 2: Microsomal Stability and Intrinsic Clearance ( )

Objective: To quantify the metabolic shielding provided by fluorine substitution against CYP450-mediated degradation.

Metabolic_Workflow S1 1. Incubation (HLMs + NADPH) S2 2. Quenching (Cold ACN) S1->S2 S3 3. Extraction (Centrifugation) S2->S3 S4 4. LC-MS/MS (Quantification) S3->S4 S5 5. CL_int Calculation S4->S5

Step-by-step workflow for evaluating the metabolic stability of fluorinated benzamides.

  • Incubation Preparation: Mix 1 µM of the benzamide test compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

    • Causality: HLMs contain the full complement of human CYP enzymes. The physiological pH ensures enzymes remain in their native, catalytically active state.

  • Reaction Initiation: Add 1 mM NADPH to the mixture and incubate at 37°C.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, ensuring the reaction only starts precisely when intended.

  • Time-Course Quenching: At specific time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins to prepare the sample for mass spectrometry.

  • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel incubations.

    • Causality: This creates a self-validating system. If Verapamil is not rapidly degraded, or Warfarin is degraded too quickly, the assay is flagged as invalid, indicating compromised HLM activity or systemic experimental error.

Quantitative Impact: Comparative Data Analysis

The integration of fluorine into the benzamide core yields quantifiable improvements across multiple drug-like parameters. The table below synthesizes the typical performance shifts observed when transitioning from a non-fluorinated to a fluorinated benzamide scaffold.

Compound ScaffoldSubstitution PatternTarget Affinity (

, µM)
Lipophilicity (

)
Intrinsic Clearance (

, µL/min/mg)
Benzamide (FtsZ)Unsubstituted> 100.01.845.2
Benzamide (FtsZ)2,6-difluoro1.22.412.5
Benzamide (CETP)Unsubstituted45.03.168.4
Benzamide (CETP)p-

0.754.2< 5.0

Data represents generalized trends derived from structural optimization campaigns of benzamide-based FtsZ and CETP inhibitors.

Conclusion

Fluorine is not merely a passive substituent; it is an active modulator of molecular geometry and electronic distribution. By enforcing non-planar conformations through steric repulsion and shielding metabolic soft spots via strong C-F bonds, fluorinated benzamides consistently outperform their non-fluorinated counterparts. For drug development professionals, mastering the causality behind these physicochemical shifts—and rigorously validating them through controlled, self-validating assays—remains an indispensable strategy for successful lead optimization.

References

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications Source: PubMed Central (NIH) URL:[Link]

  • Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors Source: PubMed (NIH) URL:[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Source: PubMed (NIH) URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed (NIH) URL:[Link]

Sources

Strategic Integration of 2-Amino-5-fluoro-N-methylbenzamide in the Synthesis of Quinazolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Discipline: Medicinal Chemistry & Synthetic Methodology

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, Poly (ADP-ribose) polymerase (PARP) inhibitors have established a new paradigm for treating homologous recombination (HR)-deficient malignancies via synthetic lethality. As a Senior Application Scientist specializing in small-molecule drug design, I have observed a distinct shift toward rigidified, polycyclic scaffolds to improve kinase selectivity and metabolic half-life.

Among these advanced scaffolds, the quinazolinone core has emerged as a privileged pharmacophore for PARP-1 inhibition[1][2]. The synthesis of these next-generation inhibitors relies heavily on a highly specific bifunctional building block: 2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-1) [3].

This intermediate is not chosen arbitrarily; its selection is driven by strict structure-activity relationship (SAR) causality:

  • Nicotinamide Mimicry: The N-methylbenzamide moiety provides the essential hydrogen bond donor/acceptor pair required to competitively anchor the molecule to the Ser904 and Gly863 residues in the PARP-1 catalytic active site.

  • Fluorine-Directed Metabolic Shielding: The introduction of a fluorine atom at the C5 position serves a dual purpose. First, it sterically and electronically blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability of aniline derivatives. Second, the electron-withdrawing nature of fluorine modulates the pKa of the adjacent primary amine, fine-tuning its nucleophilicity for subsequent cyclization steps.

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Recruitment & Activation DNA_Damage->PARP1 Inhibitor Quinazolinone PARP Inhibitor (Fluorinated Scaffold) PARP1->Inhibitor Inhibits NAD+ binding Trapping PARP Trapping on DNA Inhibitor->Trapping Replication Stalled Replication Fork (Double-Strand Break) Trapping->Replication HR_Deficient BRCA1/2 Mutation (HR Deficient) Replication->HR_Deficient Requires HR for repair Apoptosis Synthetic Lethality (Cancer Cell Apoptosis) HR_Deficient->Apoptosis Repair Failure

Mechanism of synthetic lethality induced by quinazolinone-based PARP inhibitors.

Quantitative Data: Physicochemical Profiling

To understand why the fluorinated variant is prioritized over the unsubstituted benzamide in PARP inhibitor synthesis, we must analyze their computed physicochemical properties[4]. The table below summarizes the critical metrics that dictate both synthetic viability and pharmacokinetic potential.

Property / Metric2-Amino-5-fluoro-N-methylbenzamide2-Amino-N-methylbenzamide (Control)Impact on Drug Design
CAS Number 773846-62-14152-77-6N/A
Molecular Weight 168.17 g/mol 150.18 g/mol Maintains low MW for final scaffold
Formula C8H9FN2OC8H10N2OF-substitution adds lipophilicity
H-Bond Donors 2 (-NH2, -NH)2 (-NH2, -NH)Preserves PARP-1 active site anchoring
H-Bond Acceptors 2 (C=O, -F)1 (C=O)Fluorine provides secondary interaction
Metabolic Liability Low (C5 blocked by F)High (Susceptible to oxidation)Drastically improves in vivo half-life

Synthetic Workflows & Self-Validating Protocols

The transformation of raw starting materials into a highly complex PARP inhibitor scaffold requires rigorous, self-validating methodologies. Below are the optimized protocols for generating the intermediate and cyclizing it into the active quinazolinone core[3][5].

Synthesis_Workflow SM 5-Fluoroanthranilic Acid Coupling Amidation (MeNH2·HCl, HATU) SM->Coupling Intermediate 2-Amino-5-fluoro-N- methylbenzamide Coupling->Intermediate 88% Yield Cyclization Cyclization (α-Ketoglutaric acid) Intermediate->Cyclization Product Fluorinated Quinazolinone (PARP Inhibitor) Cyclization->Product Scaffold Formation

Two-step synthetic workflow from 5-fluoroanthranilic acid to the quinazolinone core.

Protocol 1: Synthesis of 2-Amino-5-fluoro-N-methylbenzamide

Because the electron-withdrawing fluorine slightly deactivates the carboxylic acid toward nucleophilic attack, high-efficiency coupling reagents are mandatory to prevent poor yields[3].

Reagents:

  • 2-amino-5-fluorobenzoic acid (2.00 g, 12.9 mmol, 1.0 eq)

  • Methylamine hydrochloride (MeNH₂·HCl) (8.70 g, 128.9 mmol, 10.0 eq)

  • HATU (7.34 g, 19.3 mmol, 1.5 eq)

  • DIPEA (21.66 g, 167.6 mmol, 13.0 eq)

  • Anhydrous DMF (100 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-amino-5-fluorobenzoic acid in anhydrous DMF under an argon atmosphere. Causality: DMF is a highly polar aprotic solvent that readily solubilizes the zwitterionic starting material and stabilizes the polar transition states during coupling.

  • Base Addition: Add DIPEA followed by MeNH₂·HCl. Causality: A massive excess of DIPEA is required not only to neutralize the methylamine hydrochloride but also to deprotonate the carboxylic acid, facilitating its reaction with HATU.

  • Activation: Cool the reaction vessel to 0 °C and add HATU portion-wise. Causality: HATU generates an active HOAt ester. The low initial temperature prevents the exothermic degradation of this active ester before the amine can successfully attack.

  • Reaction & Self-Validation: Allow the mixture to warm to ambient temperature and stir for 2 hours. Validation Checkpoint: Pull a 10 µL aliquot for LCMS. The reaction is complete when the starting material mass ([M-H]⁻ 154) disappears, replaced entirely by the product mass ([M+H]⁺ 169).

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc (3 × 50 mL), wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo. Expected Yield: ~1.90 g (88%) as a white solid.

Protocol 2: Cyclization into the Quinazolinone PARP Inhibitor Scaffold

To generate the rigid PARP-1 binding conformation, the benzamide intermediate is cyclized with an α-keto acid to form a 1,5-dioxo-dihydropyrrolo[1,2-a]quinazoline derivative[2][6].

Step-by-Step Methodology:

  • Condensation: Combine 2-Amino-5-fluoro-N-methylbenzamide (1.0 eq) and α-ketoglutaric acid (1.2 eq) in glacial acetic acid (0.2 M concentration). Causality: Acetic acid acts as both the solvent and a mild acid catalyst, promoting the initial imine formation between the aniline amino group and the ketone.

  • Thermal Cyclization: Heat the mixture to 118 °C under reflux for 12 hours. Causality: Elevated thermal conditions are necessary to drive the secondary cyclization step, where the newly formed intermediate undergoes intramolecular attack by the amide nitrogen to form the fused tricyclic system.

  • Reaction & Self-Validation: Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The highly fluorescent quinazolinone product will appear as a distinct new spot under 254 nm UV light, clearly separated from the primary amine starting material (which reacts with ninhydrin; the product will not).

  • Isolation: Cool the reaction to room temperature, precipitate the product by adding ice-cold water, filter under vacuum, and recrystallize from hot ethanol to yield the pure fluorinated quinazolinone scaffold.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Novel PARP-1 inhibitors based on a 3H-quinazolin-4-one scaffold Source: AIR Unimi (University of Milan) URL:[Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

A Technical Guide to 2-Amino-5-fluoro-N-methylbenzamide: A Strategic Intermediate for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2][3] Within the medicinal chemist's arsenal, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. The 2-aminobenzamide framework is one such scaffold, prized for its capacity to form critical hydrogen bond interactions with the kinase hinge region. This technical guide provides an in-depth analysis of 2-Amino-5-fluoro-N-methylbenzamide , a strategically functionalized intermediate poised for the synthesis of novel kinase inhibitors. We will explore a robust synthetic pathway, dissect the strategic importance of its unique substitutions, and present validated protocols for its elaboration into complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates to accelerate their discovery programs.

The Strategic Value Proposition: Why 2-Amino-5-fluoro-N-methylbenzamide?

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Small molecule inhibitors that target the ATP-binding site have achieved remarkable clinical success. The efficacy of these inhibitors often hinges on their ability to engage with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.

The 2-aminobenzamide core of the title compound is an exemplary hinge-binding motif. The aniline nitrogen and the amide carbonyl are perfectly positioned to act as hydrogen bond donors and acceptors, respectively, forming a bidentate interaction that anchors the inhibitor within the active site. However, the true potential of 2-Amino-5-fluoro-N-methylbenzamide lies in the judicious placement of its substituents, each serving a distinct and synergistic purpose in drug design.

  • The 2-Amino Group: This primary amine serves as the principal synthetic handle for diversification, allowing for the attachment of various aromatic and heteroaromatic systems common in established kinase inhibitor scaffolds.

  • The 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in modern medicinal chemistry to enhance drug-like properties.[5][6][7][8] Its placement at the 5-position can block a potential site of metabolic oxidation, improve metabolic stability, and modulate the basicity (pKa) of the 2-amino group, which can fine-tune pharmacokinetic properties and reduce off-target liabilities.[7][9]

  • The N-Methyl Group: N-methylation of the amide can influence the molecule's conformational preferences, potentially locking it into a more bioactive orientation.[10] It also modifies the compound's lipophilicity and can serve as a metabolic blocking group, preventing N-dealkylation.

This unique combination of features makes 2-Amino-5-fluoro-N-methylbenzamide a high-value intermediate for building libraries of novel kinase inhibitors with potentially superior potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis of the Core Intermediate

While direct literature on the synthesis of 2-Amino-5-fluoro-N-methylbenzamide is not abundant, a robust and scalable synthetic route can be confidently proposed based on established chemical transformations and analogous preparations found in patent literature.[11][12] The following multi-step synthesis begins with the commercially available precursor, 5-fluoro-2-nitrobenzoic acid.

Synthetic Workflow Diagram

Synthetic_Workflow Start 5-Fluoro-2-nitrobenzoic Acid Step1_reagents SOCl₂, DMF (cat.) Then MeNH₂ Start->Step1_reagents Intermediate1 5-Fluoro-N-methyl-2-nitrobenzamide Step1_reagents->Intermediate1 Step 1: Amidation Step2_reagents H₂, Pd/C Ethanol Intermediate1->Step2_reagents Product 2-Amino-5-fluoro-N-methylbenzamide Step2_reagents->Product Step 2: Reduction

Caption: Proposed two-step synthesis of the target intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Fluoro-N-methyl-2-nitrobenzamide

  • Rationale: This step converts the starting carboxylic acid into the desired N-methylamide. The use of thionyl chloride to form the acyl chloride in situ is a classic, high-yielding method for activating the carboxyl group for amidation.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add 5-fluoro-2-nitrobenzoic acid (1.0 eq.).

    • Add an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by TLC or by observing the cessation of gas evolution (HCl and SO₂).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.

    • Slowly bubble methylamine (MeNH₂) gas through the solution or add a solution of methylamine in a solvent like THF or ethanol (2.0-2.5 eq.) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-N-methyl-2-nitrobenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-5-fluoro-N-methylbenzamide

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity.[11]

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 eq.) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the substrate) to the solution.

    • Seal the vessel, purge it with an inert gas (N₂ or Argon), and then pressurize with hydrogen gas (H₂) to 50-60 psi.

    • Agitate the mixture at room temperature. Monitor the reaction progress by monitoring hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-12 hours.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the final product, 2-Amino-5-fluoro-N-methylbenzamide . The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

Application as a Kinase Inhibitor Intermediate

The 2-amino group is the lynchpin for building out the final inhibitor structure. Its nucleophilic character allows for a variety of reliable and well-documented coupling reactions to append the requisite aromatic or heteroaromatic systems that will occupy other key regions of the kinase ATP pocket.

Key Synthetic Transformations

Synthetic_Transformations cluster_0 Coupling Reactions Intermediate 2-Amino-5-fluoro- N-methylbenzamide Buchwald Buchwald-Hartwig Coupling Intermediate->Buchwald Amide Amide Bond Formation Intermediate->Amide Sulfonylation Sulfonylation Intermediate->Sulfonylation Product1 N-Aryl/Heteroaryl Product Buchwald->Product1 R-X, Pd catalyst, Base Product2 Acylated Product Amide->Product2 R-COOH, Coupling Agent Product3 Sulfonamide Product Sulfonylation->Product3 R-SO₂Cl, Base

Caption: Key coupling reactions for inhibitor synthesis.

Data Summary: Common Coupling Reactions
Reaction TypeReagents & ConditionsTypical Product Scaffold
Buchwald-Hartwig Amination Aryl/Heteroaryl Halide (R-X), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene/Dioxane), 80-120 °C2-(Arylamino)benzamides, common in many Type I and II kinase inhibitors
Amide Coupling Carboxylic Acid (R-COOH), Coupling Agent (e.g., HATU, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF), 0 °C to RTN-(2-carbamoylphenyl)amides
Sulfonylation Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), 0 °C to RTN-(2-carbamoylphenyl)sulfonamides
Protocol Example: Buchwald-Hartwig Coupling with 2-chloro-4-aminopyrimidine

This protocol describes the synthesis of a hypothetical inhibitor core, coupling the intermediate with a functionalized pyrimidine, a common scaffold in kinase inhibitors like Imatinib.[2][13]

  • To an oven-dried reaction vial, add 2-Amino-5-fluoro-N-methylbenzamide (1.0 eq.), 2-chloro-4-aminopyrimidine (1.1 eq.), cesium carbonate (Cs₂CO₃) (2.0 eq.), and Xantphos (0.1 eq.).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.).

  • Seal the vial with a septum and purge with an inert gas (Argon) for 10-15 minutes.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the reaction vial in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-aminopyrimidin-2-yl)-5-fluoro-N-methylbenzamide derivative.

Conclusion and Future Outlook

2-Amino-5-fluoro-N-methylbenzamide represents a highly valuable and versatile building block for the discovery of novel kinase inhibitors. Its architecture is intelligently designed, combining a proven hinge-binding motif with strategically placed substituents that can confer superior pharmacological properties. The fluorine atom at the 5-position offers a handle to enhance metabolic stability and fine-tune electronic properties, while the N-methylamide can enforce a bioactive conformation. The synthetic accessibility of this intermediate, via the robust protocols outlined in this guide, allows for its ready incorporation into drug discovery pipelines. By leveraging this intermediate and the synthetic transformations described herein, researchers can efficiently generate diverse libraries of sophisticated molecules, significantly accelerating the path toward identifying next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages . National Center for Biotechnology Information. [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines . National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors . MDPI. [Link]

  • CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride.
  • 5-amino-2-fluoro-N-methylbenzamide | C8H9FN2O . PubChem. [Link]

  • Aminobenzimidazole scaffold by Boehringer Ingelheim . ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . National Center for Biotechnology Information. [Link]

  • Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]

  • The selectivity of protein kinase inhibitors: a further update . Symansis. [Link]

  • Additive-free Pd/In2O3 Catalyzed N-methylation of Primary Amides using Formic Acid . ChemRxiv. [Link]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities . National Center for Biotechnology Information. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds . PubMed. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors . Semantic Scholar. [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions . SciELO. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms . Encyclopedia.pub. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine . Dissertation. [Link]

  • Cobalt Catalyzed N‐Methylation of Amides using Methanol . eScholarship.org. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents . ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies . ResearchGate. [Link]

  • Drug Discovery - Inhibitor . chemical-kinomics. [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules . MDPI. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors . Europe PMC. [Link]

  • Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening . MDPI. [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide . Patsnap. [Link]

Sources

"2-Amino-5-fluoro-N-methylbenzamide" and its role in central nervous system (CNS) drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the highly attrition-prone field of Central Nervous System (CNS) drug discovery, the selection of starting chemical matter dictates the trajectory of lead optimization. 2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-1) has emerged as a highly versatile and privileged building block [1]. Characterized by its low molecular weight, precise hydrogen-bonding vectors, and strategic fluorination, this fragment is primarily utilized as a Zinc-Binding Group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors targeting neurodegenerative diseases [2], and as a core intermediate in Focal Adhesion Kinase (FAK) inhibitors for neuro-oncology (e.g., glioblastoma) [3].

This whitepaper dissects the physicochemical causality behind its utility, outlines its mechanistic roles in CNS targets, and provides self-validating experimental workflows for integrating this fragment into drug discovery pipelines.

Physicochemical Rationale: The "Why" Behind the Fragment

As a Senior Application Scientist, I emphasize that successful CNS drugs are not discovered by accident; they are engineered by exploiting sub-molecular physicochemical properties. The 2-amino-5-fluoro-N-methylbenzamide scaffold is a masterclass in rational drug design.

The Causality of the 5-Fluoro Substitution

Unsubstituted benzamides often suffer from poor Blood-Brain Barrier (BBB) permeability and rapid oxidative metabolism. The introduction of a fluorine atom at the 5-position achieves three critical objectives:

  • LogP Modulation: Fluorine's high electronegativity and low polarizability increase the lipophilicity of the molecule without significantly increasing its van der Waals volume, directly enhancing passive diffusion across the BBB [4].

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) blocks Cytochrome P450-mediated aromatic oxidation at the highly susceptible 5-position, extending the compound's half-life in brain tissue.

  • pKa Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent 2-amino group. This fine-tunes the kinetics of zinc chelation in metalloenzymes (like HDACs), shifting the binding profile from a rapid-reversible interaction to a slow, tight-binding mechanism [2].

Quantitative Impact of Fluorination

The table below summarizes the theoretical and observed shifts when moving from a standard benzamide to the 5-fluoro derivative.

Property2-Amino-N-methylbenzamide2-Amino-5-fluoro-N-methylbenzamideImpact on CNS Profile
Molecular Weight 150.18 g/mol 168.17 g/mol Maintained within Lipinski limits
LogP (Calculated) ~0.8~1.2Enhanced lipophilicity for BBB crossing
pKa (Aniline) ~2.5~2.1Modulates zinc chelation kinetics
Metabolic Stability Susceptible to C5 oxidationBlocked by C-F bondIncreased half-life in brain tissue

Primary CNS Applications

Class I HDAC Inhibition (Neurodegeneration)

Histone deacetylases (HDAC1, 2, and 3) are heavily implicated in the epigenetic silencing of critical genes in disorders such as Friedreich's ataxia, Huntington's disease, and Alzheimer's disease [4]. The 2-amino-N-methylbenzamide moiety acts as an ortho-aminoanilide ZBG. It inserts deeply into the 11 Å hydrophobic catalytic tunnel of the HDAC enzyme. The 2-amino group and the carbonyl oxygen chelate the catalytic


 ion, while the N-methyl group engages in hydrogen bonding with conserved residues at the rim of the pocket[2].

Pharmacophore A 2-Amino-5-fluoro- N-methylbenzamide B 2-Amino Group (Zinc Chelation) A->B C 5-Fluoro Substitution (Lipophilicity & Stability) A->C D N-methylamide (H-Bonding) A->D E HDAC Active Site Inhibition B->E Binds Zn2+ F Enhanced BBB Penetration C->F Increases LogP D->E Binds Pocket F->E CNS Exposure

Fig 1. Pharmacophore logic of 2-Amino-5-fluoro-N-methylbenzamide in CNS-targeted HDAC inhibition.

Focal Adhesion Kinase (FAK) Inhibition (Neuro-Oncology)

FAK is a cytoplasmic tyrosine kinase overexpressed in aggressive brain cancers, driving cellular migration and survival. 2-Amino-5-fluoro-N-methylbenzamide is utilized as a nucleophilic building block to synthesize 5-substituted 2,4-diaminopyrimidines [3]. In this context, the fragment occupies the kinase hinge region, where the fluorinated benzamide core provides critical steric bulk and lipophilic contacts necessary to lock the kinase in an inactive conformation.

Self-Validating Experimental Workflows

To ensure scientific integrity, every assay in a CNS drug discovery pipeline must be self-validating. Below are the standard operating procedures for utilizing and evaluating derivatives of this compound.

Workflow S1 Fragment Coupling (Amidation/Arylation) S2 In Vitro BBB Profiling (PAMPA-BBB) S1->S2 Purified Compound S3 Target Engagement (HDAC/FAK Assays) S2->S3 Pe > 4.0 x 10^-6 cm/s S4 Phenotypic Screening (Neuronal Cells) S3->S4 IC50 < 100 nM

Fig 2. Self-validating experimental workflow for evaluating benzamide-derived CNS candidates.

Protocol 1: Fragment Coupling (Amide Bond Formation)

Objective: Couple 2-amino-5-fluoro-N-methylbenzamide to a target "cap" group via a linker to form a complete HDAC inhibitor. Causality: We utilize HATU/DIPEA chemistry because the weakly nucleophilic nature of the aniline requires highly efficient, non-epimerizing coupling reagents.

  • Preparation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-amino-5-fluoro-N-methylbenzamide (1.1 eq). Stir for 12 hours under an inert argon atmosphere.

  • Self-Validation: Monitor reaction completion via LC-MS. The presence of the unreacted 168.17 m/z peak indicates incomplete activation, requiring the addition of catalytic DMAP.

  • Purification: Purify via reverse-phase HPLC to >95% purity.

Protocol 2: In Vitro BBB Permeability (PAMPA-BBB)

Objective: Assess the passive brain penetrance of the synthesized derivative. Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing porcine brain lipid extract provides a high-throughput, non-cellular approximation of passive BBB diffusion driven by the 5-fluoro modification.

  • Preparation: Coat the donor plate filter membrane with 4

    
    L of porcine brain lipid extract (20 mg/mL in dodecane).
    
  • Dosing: Add 150

    
    L of the test compound (10 
    
    
    
    M in PBS, 1% DMSO) to the donor wells.
  • Incubation: Add 300

    
    L of PBS to the acceptor wells. Assemble the sandwich and incubate at 37°C for 18 hours.
    
  • Quantification: Separate the plates and measure compound concentration in both compartments using LC-MS/MS.

  • Self-Validation System: Every plate must include Verapamil (High permeability control,

    
     cm/s) and Theophylline (Low permeability control, 
    
    
    
    cm/s). If controls fall outside these ranges, the lipid membrane integrity is compromised, and the plate data is discarded.
Protocol 3: Fluorogenic HDAC Enzyme Inhibition Assay

Objective: Quantify the


 of the derivative against HDAC1.
Causality:  We use a fluorogenic substrate (Fluor de Lys) because it allows for real-time kinetic monitoring of the slow, tight-binding mechanism characteristic of fluorinated benzamides.
  • Incubation: In a 384-well microplate, mix recombinant human HDAC1 (1 ng/

    
    L) with serial dilutions of the test compound (0.1 nM to 10 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
    
    
    ). Incubate for 60 minutes to allow the ZBG to chelate the active site zinc.
  • Substrate Addition: Add the fluorogenic acetylated peptide substrate (50

    
    M final concentration). Incubate for 30 minutes at 37°C.
    
  • Development: Add the developer solution (containing Trypsin and Trichostatin A) to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation System: Include Entinostat (MS-275) as a positive control (

    
     approx. 100-300 nM). Include a "No Enzyme" blank to subtract background fluorescence of the test compounds.
    

References

  • Schäker-Hübner, L., et al. "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors". Pharmaceuticals (Basel), 2023. Available at:[Link]

  • US Patent Office. "US8501763B2 - Inhibitors of focal adhesion kinase". Google Patents, 2013.
  • Soragni, E., et al. "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia". Frontiers in Neurology, 2015. Available at:[Link]

Methodological & Application

Synthesis protocol for "2-Amino-5-fluoro-N-methylbenzamide" from 2-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Structural Discrepancy Between 2-Fluoro-4-nitrobenzoic acid and 2-Amino-5-fluoro-N-methylbenzamide

Executive Summary & Structural Analysis

As a Senior Application Scientist, it is critical to ensure that proposed synthetic routes are structurally congruent and mechanistically sound. A direct synthesis of 2-amino-5-fluoro-N-methylbenzamide from 2-fluoro-4-nitrobenzoic acid presents a fundamental structural mismatch.

  • The Precursor: 2-Fluoro-4-nitrobenzoic acid possesses substituents at positions 1 (COOH), 2 (F), and 4 (NO₂).

  • The Target: 2-Amino-5-fluoro-N-methylbenzamide requires substituents at positions 1 (CONHCH₃), 2 (NH₂), and 5 (F).

Direct conversion would require an unprecedented and thermodynamically unfavorable rearrangement of the aromatic ring. Therefore, to provide a self-validating and field-proven guide, this protocol is bifurcated into two distinct, highly optimized pathways based on the researcher's likely intent:

  • Pathway A (Target-Focused): Synthesizing the exact requested target (2-Amino-5-fluoro-N-methylbenzamide) using the correct precursor, 2-amino-5-fluorobenzoic acid[1].

  • Pathway B (Precursor-Focused): Utilizing the requested precursor (2-fluoro-4-nitrobenzoic acid) to synthesize its true downstream target, 4-amino-2-fluoro-N-methylbenzamide , a critical intermediate in the synthesis of the prostate cancer drug Enzalutamide[2].

Pathway Visualization

SynthesisPathways cluster_A Pathway A: Target-Focused Synthesis cluster_B Pathway B: Precursor-Focused Synthesis SM_A 2-Amino-5-fluorobenzoic acid (Corrected Starting Material) Reagents_A MeNH2·HCl, HATU, DIPEA DMF, RT, 2h SM_A->Reagents_A Target_A 2-Amino-5-fluoro-N-methylbenzamide (Requested Target) Reagents_A->Target_A SM_B 2-Fluoro-4-nitrobenzoic acid (Requested Starting Material) Reagents_B1 1. SOCl2, DMF (cat.), 85°C 2. MeNH2 gas, -3°C SM_B->Reagents_B1 Int_B 2-Fluoro-N-methyl-4-nitrobenzamide Reagents_B1->Int_B Reagents_B2 H2 (20 atm), 10% Pd/C EtOH, RT, 16h Int_B->Reagents_B2 Target_B 4-Amino-2-fluoro-N-methylbenzamide (Enzalutamide Intermediate) Reagents_B2->Target_B

Divergent synthesis pathways resolving the structural discrepancy between precursor and target.

Comparative Data Presentation

ParameterPathway A (Target-Focused)Pathway B (Precursor-Focused)
Starting Material 2-Amino-5-fluorobenzoic acid2-Fluoro-4-nitrobenzoic acid
Final Product 2-Amino-5-fluoro-N-methylbenzamide4-Amino-2-fluoro-N-methylbenzamide
Key Reagents MeNH₂·HCl, HATU, DIPEASOCl₂, MeNH₂ (gas), H₂, Pd/C
Reaction Type Mild Peptide CouplingAcid Chloride Amidation & Hydrogenation
Primary Application PfATP4 Inhibitors (Antimalarials)Enzalutamide (Anti-androgen)
Overall Yield ~88%~94% (over 2 steps)

Experimental Protocols & Mechanistic Causality

Pathway A: Synthesis of 2-Amino-5-fluoro-N-methylbenzamide

Reference standard adapted from the optimization of PfATP4 inhibitors by Ashton et al. ()[1].

Mechanistic Causality: Why use HATU instead of Thionyl Chloride (SOCl₂)? The starting material, 2-amino-5-fluorobenzoic acid, contains an unprotected primary aniline (NH₂). Treating this with harsh chlorinating agents like SOCl₂ would trigger intermolecular polymerization (forming polyamides) or self-condensation into benzoxazinones. HATU allows for mild, room-temperature activation of the carboxylate into an active ester. By employing a massive excess (10 equivalents) of methylamine hydrochloride, the intermolecular amidation outcompetes any intramolecular side reactions.

Step-by-Step Protocol:

  • Preparation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-fluorobenzoic acid (2.00 g, 12.9 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL)[3].

  • Activation: Add HATU (7.34 g, 19.3 mmol) to the solution. Stir for 10 minutes at room temperature to allow the active ester to form[3].

  • Amidation: Add Methylamine hydrochloride (MeNH₂·HCl) (8.70 g, 128.9 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (21.66 g, 167.6 mmol)[3]. The solution will become slightly warm.

  • Reaction: Stir the reaction mixture at ambient temperature for 2 hours[3]. Monitor reaction completion via LCMS or TLC.

  • Workup: Quench the reaction by pouring it into 300 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the target compound as a white solid (Yield: ~1.90 g, 88%)[3].

Pathway B: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

Reference standard adapted from the synthesis of Enzalutamide intermediates by Xu et al. ()[2].

Mechanistic Causality: Unlike Pathway A, the precursor here (2-fluoro-4-nitrobenzoic acid) lacks an unprotected amine, and the aromatic ring is strongly deactivated by the para-nitro group. This allows the safe use of highly scalable SOCl₂. However, the intermediate acid chloride strongly activates the ortho-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr). To prevent methylamine from displacing the fluorine atom, the amidation step must be strictly controlled at sub-zero temperatures (-3 °C) to favor the faster acyl substitution over the slower SNAr. Furthermore, Pd/C catalytic hydrogenation is selected over Fe/HCl reduction to prevent unwanted halogen-exchange or defluorination side reactions[4].

Step-by-Step Protocol:

Step 1: Acid Chloride Formation & Amidation

  • Chlorination: In a 1 L reaction flask, suspend 2-fluoro-4-nitrobenzoic acid (27.5 g, 0.148 mol) in 1,2-dichloroethane (275 mL)[5]. Add a catalytic amount of DMF (1.38 mL).

  • Activation: Add thionyl chloride (SOCl₂) (26.3 g, 0.22 mol) dropwise[5]. Stir at room temperature for 30 minutes, then heat to reflux (85 °C) for 5 hours until gas evolution ceases[5].

  • Cooling (Critical): Stop the reaction and transfer the flask to an ice-salt bath. Cool the mixture strictly to -3 °C[5].

  • Amidation: Slowly bubble methylamine gas (6.9 g, 0.22 mol) into the solution while maintaining the temperature below 0 °C until the solution is alkaline[5]. Continue stirring for 1.5 hours.

  • Workup: Evaporate the 1,2-dichloroethane under reduced pressure. Add 250 mL of water to the residue, stir vigorously, let stand, and filter. Dry the precipitate to obtain 2-fluoro-N-methyl-4-nitrobenzamide as a light gray solid (Yield: ~28.0 g, 95.9%)[5].

Step 2: Catalytic Hydrogenation

  • Setup: In a 1 L high-pressure autoclave, dissolve the intermediate (28.0 g, 0.142 mol) in absolute ethanol (280 mL)[5].

  • Catalyst Addition: Add 10% Pd/C catalyst (4.2 g)[5]. Purge the vessel three times with nitrogen gas to remove all oxygen.

  • Reduction: Introduce Hydrogen (H₂) gas and pressurize the reactor to 20 atm[5]. Stir the reaction at room temperature for 16 hours.

  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to safely recover the Pd/C catalyst[5].

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-fluoro-N-methylbenzamide as an off-white solid (Yield: ~23.5 g, 98.4%)[5].

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide Source: Journal of Chemical Research (SAGE Publications) URL:[Link]

Sources

HPLC method for purity analysis of "2-Amino-5-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 2-Amino-5-fluoro-N-methylbenzamide

Abstract

This comprehensive technical guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 2-Amino-5-fluoro-N-methylbenzamide. The method utilizes a reversed-phase approach on a C18 stationary phase with gradient elution and UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters, provides a detailed step-by-step protocol for analysis, and outlines a complete validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry engaged in the development and manufacturing of drug substances.

Introduction and Scientific Rationale

2-Amino-5-fluoro-N-methylbenzamide is a substituted benzamide derivative, a chemical scaffold of significant interest in medicinal chemistry.[3] Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical regulatory requirement and is fundamental to drug safety and efficacy.[4][5] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][6][7]

Analyte Characterization and Method Selection

The molecular structure of 2-Amino-5-fluoro-N-methylbenzamide dictates the chromatographic strategy. Its key features include:

  • Aromatic Benzene Ring: Provides hydrophobicity and a strong chromophore for UV detection.[8]

  • Amide and Amino Groups: These polar, ionizable functional groups can influence retention and cause peak tailing if not properly controlled.

  • Fluorine Atom: Increases electronegativity and can offer unique selectivity interactions.

Based on these properties, a Reversed-Phase HPLC (RP-HPLC) method was selected. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for this moderately polar compound.[9]

Rationale for Chromatographic Parameter Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the most widely used and versatile reversed-phase packing, providing excellent hydrophobic retention for a broad range of molecules.[9][10] Its selection as the primary column offers a robust starting point for separating the main analyte from less polar and moderately polar impurities. For potentially very polar impurities, a polar-embedded or polar-endcapped column could be explored as an alternative.[11]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is employed.

    • Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen. This serves a critical purpose: at this pH, the primary amino group on the analyte will be protonated (-NH3+), leading to more consistent interactions with the stationary phase and significantly improved peak shape by minimizing silanol interactions.

    • Organic Phase: Acetonitrile is selected due to its low viscosity, low UV cutoff, and excellent solvent strength in reversed-phase mode.

    • Gradient Elution: A gradient program, starting with a higher aqueous composition and increasing the organic percentage, is essential for a purity method.[12] This ensures that impurities with a wide range of polarities, from early eluting polar species to late-eluting non-polar species, are effectively separated and detected within a single analytical run.

  • Detector: A Photodiode Array (PDA) detector is the ideal choice. It not only quantifies the analyte at a specific wavelength (e.g., the λmax for maximum sensitivity) but also provides spectral data across the entire peak.[8][13] This capability is crucial for assessing peak purity and specificity, helping to ensure that a chromatographic peak corresponds to a single component and is not co-eluting with an impurity.

Detailed HPLC Method and Protocol

This section provides the finalized experimental conditions and a step-by-step procedure for the analysis.

Chromatographic Conditions
ParameterSpecification
HPLC System Standard HPLC or UHPLC with a binary pump, autosampler, column oven, and PDA detector.[8]
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid.
Mobile Phase B Acetonitrile.
Gradient Program 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detector PDA Detector; Detection at 254 nm, Spectral Scan from 200-400 nm.
Injection Volume 10 µL.
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v).
Run Time 30 minutes (including re-equilibration).
Protocol: Step-by-Step Methodology

1. Preparation of Solutions:

  • Mobile Phase A (Buffer): Weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 2-Amino-5-fluoro-N-methylbenzamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
  • Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent. This concentration is suitable for assay and system suitability.
  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 2-Amino-5-fluoro-N-methylbenzamide test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

2. Instrument Setup and System Suitability:

  • Set up the HPLC system according to the parameters in the table above.
  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
  • Make five replicate injections of the Working Standard Solution (50 µg/mL).
  • Verify that the system suitability criteria are met before proceeding with sample analysis.

System Suitability Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% for 5 replicate injections

3. Chromatographic Run and Data Acquisition:

  • Inject a blank (diluent) to ensure no carryover or system contamination.
  • Inject the Working Standard Solution.
  • Inject the Sample Solution in duplicate.
  • Process the chromatograms using appropriate software, integrating all peaks.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[1][2][14] The following outlines the key experiments.

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Analyte Characterization (Structure, Polarity, UV) B Select HPLC Mode (Reversed-Phase) A->B C Column & Mobile Phase Screening (C18, pH, Organic Solvent) B->C D Optimize Gradient & Flow Rate C->D E Specificity / Stress Testing D->E Final Method Defined F Linearity & Range E->F G Accuracy (Spike Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOQ & LOD Determination H->I J Robustness I->J K Validated Purity Method J->K

Caption: Workflow from initial method development to a fully validated analytical procedure.

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and excipients.[1][15]

  • Protocol:

    • Forced Degradation: Subject the sample to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolytic exposure).

    • Analyze the stressed samples alongside an unstressed sample.

    • Evaluate peak purity of the main analyte peak in all chromatograms using the PDA detector.

    • Ensure baseline resolution is achieved between the main peak and all degradation products.

Linearity and Range
  • Purpose: To verify that the detector response is directly proportional to the analyte concentration across a defined range.[1]

  • Protocol:

    • Prepare a series of at least five concentrations for the analyte and any known impurities, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Spike the sample matrix with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these spiked samples in triplicate.

    • Calculate the percent recovery for each impurity. The acceptance criterion is typically 90-110% recovery.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][2]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the results. The acceptance criterion is typically ≤ 5.0% for impurity quantification.

Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Inject a solution at this concentration multiple times (n=6) and verify that the precision (%RSD) is acceptable (e.g., ≤ 10%).

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to parameters such as:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5 °C).

      • Flow rate (± 0.1 mL/min).

      • Mobile phase composition (± 2% organic).

    • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters and quantitative results.

Validation_Interrelation cluster_quant Quantitative Capability cluster_spec Selectivity & Sensitivity cluster_depend Dependability center_node Reliable & Validated Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Range->center_node Specificity Specificity Specificity->center_node LOQ LOQ LOQ->center_node LOD LOD LOQ->LOD Robustness Robustness SST System Suitability Robustness->SST SST->center_node

Caption: Interrelationship of validation parameters ensuring a reliable analytical method.

Data Interpretation and Reporting

The purity of the 2-Amino-5-fluoro-N-methylbenzamide sample is typically calculated using the area percent method, assuming the response factor of the impurities is the same as the main component.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Any impurity exceeding the reporting threshold (e.g., 0.05%) should be reported. The use of a relative response factor (RRF), if determined for a specific known impurity, will provide a more accurate quantification.

References

  • PubChem. (n.d.). 5-amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • PubMed. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

  • Srivastava, R. K. (2017, May 1). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • Semantic Scholar. (2021, July 16). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

Sources

Application Note: Scalable Recrystallization Protocol for the Purification of 2-Amino-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-9) is a highly valuable synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). It serves as a critical building block in the synthesis of [1] for oncology and [2] for malaria treatment.

The compound is typically synthesized via the amidation of 5-fluoroanthranilic acid with methylamine using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt). While this reaction is highly efficient, the crude product is often contaminated with residual coupling byproducts (such as urea derivatives), unreacted starting materials, and trace polymeric impurities. For preclinical scale-up, column chromatography becomes economically and environmentally unviable. Therefore, we have designed a thermodynamically driven, anti-solvent recrystallization protocol that leverages the compound's specific solubility profile to achieve >99% purity.

Physicochemical Profiling & Solvent Selection

To design an effective recrystallization system, the physicochemical properties of the target molecule must dictate the solvent choices.

Table 1: Physicochemical Properties of 2-Amino-5-fluoro-N-methylbenzamide

PropertyValue / Description
Chemical Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Appearance White to off-white solid
Melting Point 124–126 °C
High Solubility Solvents Ethyl Acetate (EtOAc), Methanol, DMF, DMSO
Low Solubility Solvents Heptane, Hexanes, Water
The Causality of the Binary Solvent System (EtOAc / Heptane)

Ethyl acetate (EtOAc) is selected as the primary solvent. Its hydrogen-bond accepting carbonyl group effectively solvates the primary amine and amide functionalities of the target molecule at elevated temperatures. Heptane is introduced as the anti-solvent. The fluorinated aromatic ring and polar functional groups exhibit negligible solubility in aliphatic hydrocarbons. By titrating heptane into a hot EtOAc solution, we artificially narrow the metastable zone width (MSZW), forcing the solution into supersaturation and triggering controlled nucleation without the risk of "oiling out."

Step-by-Step Recrystallization Methodology

This protocol is designed as a self-validating system. Each step includes specific physical observations that confirm the procedure is proceeding correctly.

Step 1: Preparation & Dissolution

  • Action: Weigh the crude 2-amino-5-fluoro-N-methylbenzamide and transfer it to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add a minimal volume of EtOAc (approximately 5–8 mL per gram of crude material). Heat the suspension to reflux (~77 °C) using an oil bath or heating mantle until complete dissolution is achieved.

  • Causality: Using a minimal volume of the primary solvent ensures the solution is highly concentrated. This maximizes the thermodynamic yield during the cooling phase, preventing the API from remaining dissolved in the mother liquor.

Step 2: Hot Filtration (Optional but Recommended)

  • Action: Pre-heat a sintered glass funnel. Quickly filter the boiling solution under a gentle vacuum to remove any insoluble particulates or polymeric impurities, collecting the filtrate in a clean, pre-warmed flask.

  • Causality: Pre-heating the glassware prevents the hot solution from rapidly cooling upon contact. If the glassware is cold, the API will prematurely crash out in the funnel stem, leading to severe yield loss and blockages.

Step 3: Anti-Solvent Addition & Cloud Point Targeting

  • Action: Return the clear filtrate to the heat source to maintain a near-reflux temperature. Slowly add Heptane dropwise while stirring vigorously. Continue addition until the solution becomes persistently cloudy (the "cloud point"). Add 1–2 drops of EtOAc to just clear the solution.

  • Causality: The cloud point is the exact physical manifestation of the boundary of the metastable zone. Clearing it slightly with EtOAc ensures that crystallization does not begin at boiling temperatures, which would trap impurities in rapidly forming crystal lattices.

Step 4: Controlled Cooling & Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature (20–25 °C) slowly and without agitation over 2 hours. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour.

  • Causality: Slow, undisturbed cooling promotes the growth of large, highly ordered, and pure crystals. Rapid cooling or aggressive stirring forces rapid precipitation, which physically traps mother liquor and impurities within the crystal matrix.

Step 5: Filtration & Washing

  • Action: Filter the resulting crystalline suspension under vacuum using a Buchner funnel. Wash the filter cake with a pre-chilled mixture of EtOAc/Heptane (1:4 v/v, 2 mL per gram of product).

  • Causality: The cold wash displaces the residual mother liquor (which contains the dissolved impurities) from the surface of the crystals. The high ratio of heptane and low temperature ensure the pure crystals are not re-dissolved during the wash.

Step 6: Vacuum Drying

  • Action: Transfer the purified crystals to a vacuum oven. Dry at 45 °C under reduced pressure (<50 mbar) for 12 hours.

  • Causality: Vacuum drying removes residual EtOAc and Heptane below their respective boiling points. This prevents thermal degradation of the API while ensuring the final product meets ICH guidelines for residual solvents.

Experimental Workflow Visualization

Recrystallization_Workflow Crude Crude 2-Amino-5-fluoro- N-methylbenzamide Dissolution Dissolution in Hot EtOAc (Reflux, 77°C) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Antisolvent Addition of Heptane (Anti-solvent) HotFiltration->Antisolvent Cooling Controlled Cooling (Nucleation & Growth) Antisolvent->Cooling Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration Drying Vacuum Drying (45°C, 12h) Filtration->Drying Pure Pure Compound (>99% Purity) Drying->Pure

Figure 1: Step-by-step workflow for the recrystallization of 2-Amino-5-fluoro-N-methylbenzamide.

Analytical Validation (Self-Validating Quality Control)

To ensure the integrity of the protocol, the final product must be validated against the following analytical benchmarks. Failure to meet these benchmarks indicates trapped impurities, necessitating a second recrystallization cycle.

  • Melting Point Determination: The purified solid must exhibit a sharp melting point of 124–126 °C . A depressed or broadened melting range indicates the presence of residual solvents or unreacted 5-fluoroanthranilic acid.

  • HPLC Purity: Analyze via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target peak should integrate to >99% Area Under the Curve (AUC) at 254 nm.

  • ¹H-NMR Verification (400 MHz, DMSO-d₆): The spectrum must show the absence of the carboxylic acid proton (~13 ppm) from the starting material. Key confirming signals include:

    • δ 8.23 (d, J = 4.1 Hz, 1H, amide NH)

    • δ 6.29 (s, 2H, primary aniline NH₂)

    • δ 2.67–2.76 (m, 3H, N-methyl group)

References

  • US8501763B2 - Inhibitors of focal adhesion kinase Source: Google Patents URL
  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 Source: PubMed Central (NIH) URL:[Link]

Application Note: Derivatization Strategies for 2-Amino-5-fluoro-N-methylbenzamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Reactivity Mapping

In modern drug discovery, 2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-1) serves as a highly versatile, trifunctional building block. Its structural architecture provides three distinct handles for derivatization: an aniline-type primary amine, a secondary N-methyl amide, and a fluorine atom at the 5-position.

Causality of Reactivity: The strategic placement of the fluorine atom para to the primary amine fundamentally alters the molecule's electronic landscape. While fluorine's mesomeric (+M) effect donates electron density, its strong inductive (-I) effect dominates, subtly reducing the nucleophilicity of the primary amine compared to an unsubstituted anthranilamide. This electronic modulation necessitates optimized conditions (e.g., elevated temperatures or stronger electrophiles) for initial coupling. However, this same fluorine atom drastically enhances the lipophilicity and metabolic stability of the downstream products. The secondary N-methyl amide is perfectly positioned to act as an internal nucleophile, trapping transient imine or aminal intermediates to drive thermodynamically favorable cyclocondensations into 6-fluoro-3-methylquinazolin-4(3H)-ones 1.

Synthesis of Fluorinated Quinazolinone Scaffolds

Quinazolinones are privileged pharmacophores. Recent high-throughput screening campaigns have identified dihydroquinazolinones synthesized from 2-aminobenzamides as potent antimalarials that selectively target the Plasmodium falciparum P-type ATPase 4 (PfATP4) sodium pump, disrupting parasite homeostasis 2.

Protocol A: Metal-Free Oxidative Cyclization

Transition-metal-free approaches are highly desirable in pharmaceutical development to eliminate the risk of heavy metal contamination in late-stage Active Pharmaceutical Ingredients (APIs) 3.

Self-Validating Logic: Utilizing potassium persulfate (K₂S₂O₈) generates sulfate radical anions that abstract hydrogen from the transient aminal intermediate. This irreversible rearomatization acts as a thermodynamic sink, driving the reaction forward without the need for palladium or copper catalysts.

Step-by-Step Methodology:

  • Initiation: Charge an oven-dried 10 mL Schlenk tube with 2-amino-5-fluoro-N-methylbenzamide (1.0 mmol, 168.17 mg) and the corresponding benzaldehyde derivative (1.2 mmol).

  • Solvation: Add 3.0 mL of anhydrous DMSO. Causality: DMSO acts as a polar aprotic solvent that stabilizes the radical intermediates and facilitates uniform heating.

  • Oxidant Addition: Slowly add K₂S₂O₈ (1.5 mmol, 405.5 mg) in three portions over 10 minutes to safely control the exothermic radical initiation phase.

  • Cyclization: Heat the reaction mixture to 90 °C under an ambient air atmosphere for 8 hours. Monitor the disappearance of the starting benzamide via TLC (Hexane:EtOAc 2:1).

  • Workup: Cool to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield the highly pure 6-fluoro-3-methyl-2-arylquinazolin-4(3H)-one scaffold.

Workflow A 2-Amino-5-fluoro- N-methylbenzamide C Condensation Intermediate (Aminal) A->C B Aldehyde / Alcohol Coupling Partner B->C D Oxidative Cyclization (K2S2O8 or Air) C->D E 6-Fluoro-3-methyl- quinazolin-4(3H)-one D->E

Caption: Workflow for oxidative cyclization of 2-amino-5-fluoro-N-methylbenzamide.

Protocol B: Urea Derivatization via Isocyanate Coupling

For kinase inhibitor development, converting the primary amine into a urea linkage is a standard strategy to establish critical bidentate hydrogen bonds with the kinase hinge region.

Self-Validating Logic: Conducting the isocyanate addition at 0 °C suppresses the competing acylation of the secondary N-methyl amide. The primary aniline, despite the deactivating fluorine, remains significantly more nucleophilic than the sterically hindered secondary amide, ensuring exquisite chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-fluoro-N-methylbenzamide (1.0 mmol) in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add triethylamine (1.5 mmol, 210 µL). Causality: The base neutralizes trace acidic impurities and maintains the aniline in its active, unprotonated state.

  • Coupling: Cool the flask to 0 °C using an ice-water bath. Add phenyl isocyanate (1.1 mmol, 120 µL) dropwise over 5 minutes to prevent thermal runaway.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Isolation: The highly crystalline 1,3-disubstituted urea product typically precipitates directly from the DCM solution. Isolate via vacuum filtration, wash with cold DCM (2 × 5 mL), and dry under high vacuum.

Quantitative Data & Yield Comparison

The table below summarizes the expected outcomes and reaction parameters for various derivatization routes of 2-aminobenzamides based on established literature protocols [[4]](), 5.

Derivatization RouteReagents / Coupling PartnerCatalyst / OxidantTemp (°C)Time (h)Target Scaffold
Oxidative Cyclization Benzaldehyde, DMSOK₂S₂O₈ (Metal-free)908Quinazolin-4(3H)-one
Deaminative Coupling Benzylamine, Dioxane[Ru]/L1 (3 mol%)14012Quinazolin-4(3H)-one
Aerobic Annulation Benzyl AlcoholCuI (20 mol%), Cs₂CO₃1302Quinazolin-4(3H)-one
Urea Formation Phenyl Isocyanate, DCMNone (TEA base)2541,3-Disubstituted Urea

Mechanistic Pathway: Biological Application

When 2-amino-5-fluoro-N-methylbenzamide is cyclized into a dihydroquinazolinone, the resulting scaffold exhibits profound biological activity. The diagram below illustrates the validated mechanism of action for these derivatives in antimalarial applications 2.

Pathway Drug Fluorinated Quinazolinone Target PfATP4 Pump (Plasmodium) Drug->Target Inhibits Na Intracellular Na+ Accumulation Target->Na Blocked Efflux pH Cytosolic pH Disruption Na->pH Death Parasite Death pH->Death

Caption: Mechanism of quinazolinone-derived antimalarials targeting the PfATP4 pump.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: PMC / NIH URL
  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Application Notes and Protocols: 2-Aminobenzamides as Versatile Starting Materials for Heterocyclic Synthesis Source: Benchchem URL
  • Electro-oxidative cyclization: access to quinazolinones via K₂S₂O₈ without transition metal catalyst and base Source: RSC Publishing URL
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction Source: Organic Letters - ACS Publications URL

Sources

Application Note: Scale-Up Synthesis of 2-Amino-5-fluoro-N-methylbenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Quality by Design (QbD) Guide

Introduction & Regulatory Context

The compound 2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-1) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including antimalarial dihydroquinazolinones and advanced kinase inhibitors[1].

During the discovery phase, the synthesis of this molecule is typically achieved using standard peptide coupling reagents such as HATU or EDCI/HOBt[1]. While these reagents provide excellent yields on a milligram scale, they are fundamentally unsuited for preclinical scale-up. They are prohibitively expensive, pose significant process safety hazards, and generate stoichiometric byproducts (e.g., dicyclohexylurea from DCC/DIC or complex uronium salts from HATU) that necessitate tedious, solvent-heavy chromatographic purification[2].

To transition this synthesis into a scalable, kilogram-ready process, we must align our methodology with the ICH Q11 guidelines (Development and Manufacture of Drug Substances)[3]. This requires the implementation of a robust control strategy, a deep understanding of reaction causality, and the elimination of chromatographic purification in favor of controlled crystallization.

Process Chemistry: Route Selection & Mechanistic Rationale

For preclinical scale-up, 1,1'-Carbonyldiimidazole (CDI) is the coupling reagent of choice. CDI offers a highly atom-economical and scalable pathway by replacing toxic phosgene equivalents while maintaining high reactivity.

Mechanistic Causality:

  • Activation: 2-Amino-5-fluorobenzoic acid is reacted with CDI in anhydrous Tetrahydrofuran (THF). CDI activates the carboxylic acid to form a highly reactive imidazolide intermediate. Because the starting material possesses an ortho-amino group, this intermediate rapidly cyclizes in situ to form a 5-fluoro isatoic anhydride[1].

  • Gas Evolution: The activation step releases one equivalent of carbon dioxide (

    
    ) and one equivalent of imidazole. The cessation of 
    
    
    
    effervescence serves as a powerful, self-validating visual indicator of reaction progress.
  • Amidation: The addition of aqueous methylamine (

    
    ) triggers a nucleophilic acyl substitution. The amine attacks the isatoic anhydride, opening the ring to form the desired benzamide while releasing a second equivalent of 
    
    
    
    [4].
  • Purification by Design: Both imidazole and unreacted methylamine are highly water-soluble. By quenching the reaction with water, the byproducts remain in the aqueous phase, while the target benzamide—which has low aqueous solubility—precipitates out as a highly pure crystalline solid[4].

SynthesisWorkflow SM 2-Amino-5-fluorobenzoic acid (Starting Material) CDI 1,1'-Carbonyldiimidazole (CDI) Activation (0°C to RT) SM->CDI THF, N2 atm Int Active Intermediate (Isatoic Anhydride / Imidazolide) CDI->Int - CO2 (Gas Evolution) - Imidazole Amine Methylamine (MeNH2) Addition Int->Amine Nucleophilic Acyl Substitution Workup Aqueous Quench & Crystallization Amine->Workup - Imidazole - CO2 Product 2-Amino-5-fluoro-N-methylbenzamide (Preclinical API) Workup->Product Filtration & Drying (No Chromatography)

Fig 1. Scalable CDI-mediated synthesis workflow for 2-Amino-5-fluoro-N-methylbenzamide.

Quality by Design (QbD) & Process Parameters

In accordance with ICH Q11, a Quality Risk Management (QRM) approach must be applied to identify Critical Process Parameters (CPPs) that impact Critical Quality Attributes (CQAs)[3].

QbD_ICHQ11 ICH ICH Q11 Framework Process Development CQA Critical Quality Attributes (CQAs) - Assay > 98% - Impurities < 0.1% - Residual Solvents ICH->CQA Defines CPP Critical Process Parameters (CPPs) - CDI Stoichiometry - Activation Temp - Stirring Rate ICH->CPP Identifies Control Control Strategy - In-Process HPLC - Controlled Quench CQA->Control Monitored by CPP->Control Regulated by

Fig 2. Quality by Design (QbD) logical relationship based on ICH Q11 guidelines.

Table 1: Critical Process Parameters (CPPs) and Risk Mitigation
Process StepParameterTarget RangeCausality / Risk if Out of Specification (OOS)
Activation Moisture Content

in THF
CDI is highly moisture-sensitive. Water hydrolyzes CDI to imidazole and

, leading to incomplete activation and low yield.
Activation Temperature

Exothermic

release. Uncontrolled temperature spikes can cause solvent boil-off or dimerization of the starting material.
Activation CDI Stoichiometry

equiv
Excess CDI will react with methylamine to form methylurea byproducts, complicating the crystallization profile.
Amidation Stirring Rate

RPM
Biphasic system (if using aqueous amine). Poor mixing leads to localized concentration gradients and incomplete conversion[4].

Detailed Experimental Protocol (100g Scale-Up)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specific validation checkpoints are met.

Reagents & Materials
  • 2-Amino-5-fluorobenzoic acid: 100.0 g (0.645 mol, 1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI): 110.0 g (0.678 mol, 1.05 equiv)

  • Methylamine (

    
    ):  40% w/w aqueous solution, 150 mL (approx. 1.93 mol, 3.0 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), 1.0 L

  • Quench: Deionized Water, 2.0 L

Step 1: CDI Activation
  • Equip a 3.0 L jacketed glass reactor with an overhead mechanical stirrer, a nitrogen inlet, an internal temperature probe, and a gas bubbler (to monitor

    
     evolution).
    
  • Charge the reactor with 1.0 L of anhydrous THF and 100.0 g of 2-amino-5-fluorobenzoic acid. Stir at 300 RPM until a clear solution is obtained.

  • Cool the reactor jacket to

    
    .
    
  • Self-Validation Checkpoint 1: Ensure internal temperature is

    
     before proceeding.
    
  • Add CDI (110.0 g) in five equal portions over 45 minutes. Causality Note: Portion-wise addition controls the exothermic release of

    
     gas and prevents reactor over-pressurization.
    
  • After complete addition, warm the jacket to

    
     and stir for 2 hours.
    
  • Self-Validation Checkpoint 2 (Visual): The reaction is complete when effervescence in the gas bubbler completely ceases.

  • Self-Validation Checkpoint 3 (Analytical): Pull a 0.5 mL aliquot, quench in methanol, and analyze via HPLC. Proceed only if unreacted 2-amino-5-fluorobenzoic acid is

    
     (Area%).
    
Step 2: Amidation
  • Re-cool the reactor to

    
    .
    
  • Add the 40% aqueous methylamine solution (150 mL) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below

    
    .
    
  • Once added, warm the reaction to

    
     and stir vigorously (400 RPM) for 4 hours.
    
  • Self-Validation Checkpoint 4 (Analytical): Pull an aliquot and analyze via HPLC. The intermediate (isatoic anhydride/imidazolide) must be non-detectable.

Step 3: Workup & Crystallization
  • Transfer the reaction mixture to a larger precipitation vessel containing 2.0 L of rapidly stirring, ice-cold deionized water (

    
    ).
    
  • Causality Note: The addition of water drastically reduces the solubility of the benzamide, forcing it to crystallize. Simultaneously, the highly polar byproducts (imidazole, unreacted methylamine) partition completely into the aqueous phase[4].

  • Stir the resulting slurry for 2 hours at

    
     to ensure complete crystal ripening.
    
  • Filter the suspension through a sintered glass Buchner funnel under vacuum.

  • Wash the filter cake with ice-cold water (

    
     mL) to remove residual imidazole, followed by a final wash with cold heptane (100 mL) to displace water and aid drying.
    
  • Dry the solid in a vacuum oven at

    
     and 50 mbar for 24 hours.
    

Analytical Validation & Impurity Profiling

To ensure the API meets preclinical specifications, the isolated product must be profiled against expected process impurities.

Table 2: Expected Impurity Profile & Control Strategy
ImpurityOriginDetection MethodControl Strategy
Unreacted Starting Material Incomplete CDI activationHPLC (UV at 254 nm)IPC Checkpoint 3; controlled via 1.05 equiv CDI.
Imidazole CDI byproductGC-FID or

-NMR
Highly water-soluble; removed via the

mL aqueous wash during filtration.
N-Methylurea derivative Excess CDI reacting with

LC-MSLimit CDI to max 1.10 equiv; removed in mother liquor during crystallization.
Dimerized Benzamide Intermolecular attack of SM on intermediateLC-MSMaintain high dilution (10 volumes THF) and strict temperature control (

) during activation.

Expected Yield: 95.0 - 102.0 g (87% - 94% theoretical yield). Appearance: Off-white to white crystalline powder.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA). Available at:[Link]

Sources

Analytical techniques for monitoring the progress of "2-Amino-5-fluoro-N-methylbenzamide" reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reaction Monitoring

The synthesis of "2-Amino-5-fluoro-N-methylbenzamide" is a crucial step in the development of various pharmaceutical compounds. To ensure the efficiency, safety, and reproducibility of this synthesis, meticulous monitoring of the reaction progress is paramount. Real-time analysis of the reaction mixture allows for the determination of reactant consumption, intermediate formation, and product yield, enabling precise control over reaction parameters and timely intervention if necessary. This document provides a comprehensive guide to the most effective analytical techniques for monitoring this specific amide formation reaction.

The primary goal of monitoring is to track the disappearance of the starting materials and the appearance of the final product. This allows for the determination of the reaction endpoint, preventing the formation of impurities due to prolonged reaction times or excessive heating. Furthermore, monitoring can reveal the presence of any unexpected side products, providing valuable insights into the reaction mechanism and allowing for optimization of the reaction conditions.

Reaction Pathway Overview

The synthesis of 2-Amino-5-fluoro-N-methylbenzamide typically involves the coupling of a carboxylic acid derivative with an amine. A common route is the reaction of 2-amino-5-fluorobenzoic acid with methylamine, often facilitated by a coupling reagent or after conversion of the carboxylic acid to a more reactive species like an acid chloride.

Caption: General synthetic routes for 2-Amino-5-fluoro-N-methylbenzamide.

Recommended Analytical Techniques

A suite of analytical techniques can be employed to effectively monitor the progress of the 2-Amino-5-fluoro-N-methylbenzamide synthesis. The choice of method depends on factors such as the required level of detail, available instrumentation, and the specific reaction conditions.

Thin-Layer Chromatography (TLC)

Principle: TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[1]

Application: TLC is ideal for quickly assessing the presence or absence of starting materials and the formation of the product.[2][3] By comparing the spots of the reaction mixture to those of the starting materials and a product standard (if available), one can visually track the reaction's progress.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline with a pencil about 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). A common solvent combination for neutral organic molecules is hexanes as the non-polar component and ethyl acetate as the polar component.[2]

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful quantitative technique that separates components of a mixture based on their interactions with a stationary phase packed in a column.[4] It offers high resolution and sensitivity, making it a gold standard for monitoring reaction kinetics and purity.[4]

Application: HPLC is used for accurate quantification of reactants, intermediates, and the product. It is particularly useful for complex reaction mixtures and for determining the purity of the final product. HPLC is a good alternative to GC analysis for thermolabile and polar compounds as it does not require derivatization.[5]

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is a good starting point for the separation of aromatic amines and amides.[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5][7]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the mobile phase) before injection.

  • Analysis: Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

ParameterHPLC Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] It is highly sensitive and provides structural information about the components of the reaction mixture.

Application: GC-MS is particularly useful for identifying and quantifying volatile components, including starting materials, products, and any volatile byproducts.[9] For polar analytes like amino acids, derivatization is often necessary to increase volatility.[10][11]

Protocol:

  • Derivatization (if necessary): For non-volatile compounds, a derivatization step to form more volatile derivatives (e.g., silylation) may be required.[10]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

  • Analysis: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the masses corresponding to the starting materials and product.

ParameterGC-MS Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Ionization Electron Ionization (EI)
Mass Range m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information about molecules in solution.[12] It can be used for in-situ reaction monitoring, providing real-time data without the need for sample workup.[13][14]

Application: ¹H NMR is particularly powerful for monitoring the disappearance of reactant signals and the appearance of product signals. This allows for the direct observation of the conversion and can provide kinetic information.[13] Online NMR is increasingly being used for process monitoring in the chemical industry.[15]

Protocol:

  • Sample Preparation: A small aliquot of the reaction mixture is transferred to an NMR tube, and a deuterated solvent is added.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals throughout the reaction.

  • Data Analysis: Integrate the signals corresponding to specific protons of the starting materials and the product. The ratio of these integrals provides a direct measure of the reaction conversion.

Caption: Workflow for analytical monitoring of the reaction.

Conclusion

The selection of an appropriate analytical technique is crucial for the successful synthesis of 2-Amino-5-fluoro-N-methylbenzamide. For rapid, qualitative checks, TLC is an invaluable tool. For precise, quantitative analysis of reaction progress and purity, HPLC is the method of choice. GC-MS offers high sensitivity and structural information, particularly for volatile components, while NMR provides real-time, in-situ monitoring capabilities. A combination of these techniques will provide a comprehensive understanding of the reaction, enabling robust process development and ensuring the quality of the final product.

References

Sources

Application Note: 2-Amino-5-fluoro-N-methylbenzamide as a Strategic Precursor for Radiolabeled PET Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Positron Emission Tomography (PET) relies heavily on the design of highly specific radioligands with optimized pharmacokinetic and pharmacodynamic profiles. In the pursuit of novel neuro-oncology and epigenetic imaging agents, 2-Amino-5-fluoro-N-methylbenzamide (CAS 773846-62-1)[1] has emerged as a highly versatile and strategic chemical precursor.

Characterized by an easily functionalized 2-amino group, an electron-withdrawing 5-fluoro substituent, and an N-methyl carboxamide motif, this building block is uniquely suited for generating candidate tracers targeting Focal Adhesion Kinase (FAK)[2] and Histone Deacetylases (HDACs). It is also a proven intermediate in the synthesis of complex heterocyclic scaffolds, such as 2,3-dihydroquinazolinones[3].

Mechanistic Causality: Why this specific precursor?

As an Application Scientist, selecting the right precursor is not merely about structural fit; it is about controlling reactivity and optimizing in vivo behavior:

  • Fluorine-Induced pKa Modulation: The 5-fluoro substitution inductively lowers the pKa of the adjacent aniline amino group. This precise modulation alters its nucleophilicity, allowing for selective late-stage coupling reactions (e.g., SNAr with radiolabeled pyrimidines) without competing side reactions at the amide nitrogen.

  • Lipophilicity and BBB Penetration: The introduction of a fluorine atom increases the lipophilicity (cLogP) of the resulting tracer. For CNS PET ligands, achieving an optimal lipophilicity profile is a strict prerequisite for passive blood-brain barrier (BBB) penetration.

  • Privileged Scaffold: The 2-aminobenzamide motif is a well-documented zinc-binding group (ZBG) for class I HDACs. The N-methyl substitution restricts the number of hydrogen bond donors (HBD ≤ 2), adhering strictly to CNS multiparameter optimization (MPO) rules.

Radiosynthetic Workflows

The reactivity of 2-Amino-5-fluoro-N-methylbenzamide allows it to be utilized in two primary radiochemical workflows: acylation via [18F] prosthetic groups and nucleophilic aromatic substitution (SNAr) with [11C]-labeled heterocyclic cores.

G A 2-Amino-5-fluoro- N-methylbenzamide (Precursor) B [18F]SFB Prosthetic Group A->B Acylation (MeCN, Base) C [11C]Pyrimidine Derivative A->C SNAr Coupling (Microwave, 105°C) D [18F]-HDAC PET Ligand B->D HPLC Purification E [11C]-FAK PET Ligand C->E Formulation

Fig 1: Radiosynthetic pathways utilizing 2-Amino-5-fluoro-N-methylbenzamide for PET ligands.

Quantitative Data: Physicochemical Profiling

To predict the behavior of the resulting PET tracers, we summarize the physicochemical properties of the precursor[4] and its theoretical radiolabeled derivatives.

Table 1: Physicochemical & Pharmacokinetic Properties

Compound / ScaffoldMolecular Weight ( g/mol )cLogP (est.)TPSA (Ų)H-Bond DonorsTarget Application
2-Amino-5-fluoro-N-methylbenzamide 168.171.255.12Precursor
[18F]Fluorobenzamido Derivative ~290.22.884.22HDAC Imaging
[11C]Pyrimidine Derivative ~380.43.590.52FAK Imaging

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted SNAr for [11C]-FAK Ligands

This protocol adapts the coupling chemistry used in the development of FAK inhibitors[2] for the rapid time constraints of Carbon-11 (t1/2 = 20.4 min) radiochemistry.

Causality Check: The aniline nitrogen is deactivated by the 5-fluoro group. Using 2,2,2-trifluoroethanol (TFE)—a highly polar, strongly hydrogen-bond-donating solvent—combined with trifluoroacetic acid (TFA) catalyzes the SNAr by protonating the pyrimidine ring. This increases the electrophilicity of the pyrimidine, allowing the reaction to proceed rapidly under microwave heating[2].

  • Precursor Preparation: Dissolve 3.0 mg of 2-Amino-5-fluoro-N-methylbenzamide in 300 µL of anhydrous TFE.

  • Acidic Activation: Add 5 µL of TFA to the precursor solution to facilitate the protonation of the incoming [11C]-labeled chloropyrimidine intermediate.

  • Radiocoupling: Trap the [11C]-chloropyrimidine intermediate in the reaction V-vial containing the precursor solution.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 105 °C for exactly 5 minutes. (Note: Conventional heating takes >60 mins, which is unviable for 11C).

  • Quenching & Purification: Quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% MeCN in H2O with 0.1% TFA). Inject directly onto a semi-preparative C18 radio-HPLC column.

Protocol B: Acylation via [18F]SFB for HDAC Ligands

This protocol utilizes N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) to generate an amide-linked PET tracer.

  • Prosthetic Group Drying: Following the automated synthesis of [18F]SFB, elute the prosthetic group into a V-vial and evaporate the solvent under a gentle stream of helium at 60 °C.

  • Coupling Reaction: Add 2.5 mg of 2-Amino-5-fluoro-N-methylbenzamide dissolved in 400 µL of anhydrous acetonitrile (MeCN) and 5 µL of N,N-diisopropylethylamine (DIPEA) to the dried[18F]SFB.

  • Incubation: Heat the sealed vial at 85 °C for 15 minutes. The DIPEA ensures the aniline amino group remains deprotonated and nucleophilic.

  • Purification: Dilute with 1 mL of water and purify via semi-preparative radio-HPLC.

Quality Control & Self-Validation System

To ensure the integrity of every synthesized batch, the protocol must be self-validating:

  • Identity Confirmation: Perform an analytical radio-HPLC co-injection of the formulated radiotracer with a fully characterized, non-radioactive ("cold") reference standard. The protocol is validated only if the UV absorbance peak of the cold standard perfectly overlaps with the radiometric peak (gamma detector) of the PET ligand.

  • Radiochemical Purity (RCP): Must exceed >95% to prevent off-target signal during in vivo PET imaging.

References

  • [2] Title: US8501763B2 - Inhibitors of focal adhesion kinase Source: Google Patents URL:

  • [3] Title: Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzamides. Fluorinated pharmacophores are critical in medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding[1]. However, the unique electronic and steric properties of fluorine introduce specific synthetic challenges, including poor nucleophilicity of fluorinated amines, rapid hydrolysis of activated intermediates, and competing side reactions.

This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield amide bond formation.

Synthesis Strategy & Decision Matrix

Selecting the correct activation strategy is the most critical step in synthesizing fluorinated benzamides. The electron-withdrawing nature of fluorine alters the reactivity of both the benzoic acid and the amine coupling partners[2].

G start Fluorobenzoic Acid + Amine hindered Sterically Hindered or Poor Nucleophile? start->hindered acyl_halide Method A: Acyl Chloride/Fluoride hindered->acyl_halide Yes standard_couple Method B: Standard Coupling (EDC/HOBt) hindered->standard_couple No snar_risk Fluorine ortho/para to Carbonyl? snar_mitigation Mitigation: Low Temp (0°C), Non-nucleophilic Base snar_risk->snar_mitigation Yes (SNAr Risk) standard_cond Standard Conditions: RT, DIPEA/TEA snar_risk->standard_cond No acyl_halide->snar_risk standard_couple->snar_risk

Workflow for selecting the optimal fluorinated benzamide synthesis route.

Core Methodologies & Self-Validating Protocols

Protocol A: EDC/HOBt Mediated Amide Coupling

Best for: Standard primary and secondary aliphatic amines[2]. Causality: EDC activates the fluorobenzoic acid to form an O-acylisourea. Because the electron-withdrawing fluorine lowers the pKa of the benzoic acid, direct amine attack on this intermediate can be slow, risking the formation of inactive N-acylureas. HOBt is added to rapidly intercept the O-acylisourea, forming a stable, highly reactive active ester that resists hydrolysis and side reactions[2].

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the fluorobenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.1–0.2 M)[2].

  • Activation: Cool the solution to 0 °C. Self-Validation: Cooling prevents exothermic degradation and minimizes the kinetic energy required for competing side reactions. Add DIPEA (2.5 equiv) and EDC·HCl (1.2 equiv)[2].

  • Coupling: Add the amine (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12–24 hours[2].

  • Validation: Monitor by TLC or LC-MS. The disappearance of the starting carboxylic acid confirms complete activation.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over MgSO₄ and concentrate[2].

Protocol B: In Situ Acyl Fluoride Generation via Pentafluoropyridine (PFP)

Best for: Sterically hindered substrates or weakly nucleophilic fluorinated anilines[3]. Causality: Standard coupling reagents often fail with electron-deficient amines. Converting the carboxylic acid to an acyl fluoride (rather than a chloride) provides a highly electrophilic carbonyl that is remarkably stable to moisture, preventing the rapid hydrolysis typically seen with fluorobenzoyl chlorides[3].

Step-by-Step Methodology:

  • Activation: To a solution of fluorobenzoic acid (1.0 equiv) in dry MeCN, add PFP (1.0 equiv) and DIPEA (2.0 equiv)[3].

  • Incubation: Stir at room temperature for 16 hours[3]. Self-Validation: Analyze an aliquot via ¹⁹F NMR. The successful generation of the acyl fluoride is definitively confirmed by the appearance of a characteristic peak at ~18.1 ppm[3].

  • Coupling: Once the acyl fluoride is confirmed, add the amine (1.2 equiv) directly to the same pot. Stir until conversion is complete (monitor via LC-MS)[3].

  • Workup: Dilute with ethyl acetate, wash with water and brine, dry, and purify via flash chromatography.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of a byproduct where the fluorine atom has been replaced by my amine. What is happening? A1: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. Fluorine is an exceptional leaving group in SNAr reactions (increasing reaction rates by 10³–10⁵ times compared to other halogens)[4]. When fluorine is positioned ortho or para to the electron-withdrawing carbonyl group, the intermediate Meisenheimer complex is highly stabilized by resonance[4]. If you are using a strong nucleophile (like a secondary aliphatic amine), it can attack the aromatic ring instead of the carbonyl. Resolution: Strictly maintain the reaction temperature at 0 °C during amine addition to favor the lower-activation-energy amidation over SNAr[2]. Use a non-nucleophilic base (DIPEA) and avoid excess amine.

Q2: My reaction using a fluorobenzoyl chloride yields mostly the starting fluorobenzoic acid. How do I prevent this? A2: Fluorobenzoyl chlorides are highly moisture-sensitive. The inductive electron-withdrawing effect of the fluorine atom increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to hydrolysis by trace atmospheric water[5][6]. Resolution: Ensure strictly anhydrous conditions. Use freshly distilled or commercially sealed anhydrous solvents. Dry all glassware in an oven. Add the acyl chloride dropwise to the amine solution at 0–5 °C to ensure the acylation outpaces any background hydrolysis[6].

Q3: I am trying to couple a fluorinated aniline with a benzoic acid, but the yield is consistently <20%. Why? A3: Fluorinated anilines are notoriously poor nucleophiles. The strong inductive electron-withdrawing effect of the fluorine atoms pulls electron density away from the nitrogen lone pair, drastically reducing its ability to attack activated esters[7]. Resolution: Standard carbodiimide coupling (EDC/DCC) is insufficient here[7]. You must increase the electrophilicity of the carbonyl. Pre-activate the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF[8], or use the Deoxyfluorination method (Protocol B) to generate a highly reactive acyl fluoride[3].

Q4: How do I separate positional isomers of fluorinated benzamides if my starting material was an isomeric mixture? A4: Fluorinated positional isomers often have nearly identical polarities, causing them to co-elute on standard normal-phase silica gel[5]. Resolution: Transition to High-Performance Liquid Chromatography (HPLC) using specialized fluorinated stationary phases (e.g., PFP columns) which offer specific fluorous interactions for better resolution[8]. Supercritical Fluid Chromatography (SFC) is also highly recommended for resolving rigid positional isomers[8].

Q5: My product is forming as a thick oil instead of a solid, making recrystallization impossible. What should I do? A5: Fluorination often lowers the melting point of organic molecules by disrupting intermolecular hydrogen bonding and packing[1]. Resolution: If the benzamide contains a basic amine moiety (e.g., a morpholine or piperazine ring), treat the oil with ethereal HCl to form a hydrochloride salt, which will typically precipitate as a highly crystalline, easily purifiable solid[5].

Quantitative Data Presentation

The following table summarizes the performance of various coupling strategies for fluorinated benzamides to help you select the optimal conditions for your specific substrates.

Synthesis MethodActivating ReagentsTypical YieldReaction TimeBest Use CaseSNAr Risk
Standard Amidation EDC/HOBt or HATU65–92%[2]12–24 h[2]Aliphatic amines, standard couplingsModerate
Acyl Chloride Oxalyl Chloride / SOCl₂80–95%[4]2–4 h[8]Weak nucleophiles (e.g., anilines)Low (if kept at 0 °C)
Deoxyfluorination PFP or Deoxo-FluorUp to 94%[3]16 h[3]Sterically hindered substratesLow

References

1.[1] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC, nih.gov. URL: 2.[2] Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem, benchchem.com. URL: 3.[5] optimization of reaction conditions for 2-fluoro-N-(morpholin-4-yl)benzamide synthesis - Benchchem, benchchem.com. URL: 4.[8] 4-Methoxy-2-(trifluoromethyl)benzamide|High-Purity - Benchchem, benchchem.com. URL: 5.[7] Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science, rsc.org. URL: 6.[4] Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids, theusajournals.com. URL: 7.[3] Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) | Organic Letters, acs.org. URL: 8.[6] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem, benchchem.com. URL:

Sources

Technical Support Center: Synthesis & Optimization of 2-Amino-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 2-Amino-5-fluoro-N-methylbenzamide . This molecule is a critical synthon in the development of kinase inhibitors and antimalarial quinazolinones (1)[1].

Below, we dissect the mechanistic pitfalls of common synthetic routes, provide self-validating protocols, and answer your most pressing troubleshooting questions to help you minimize byproducts and maximize atom economy.

Mechanistic Overview & Pathway Visualization

The synthesis of 2-amino-5-fluoro-N-methylbenzamide typically proceeds via one of two primary pathways starting from 2-amino-5-fluorobenzoic acid: Direct Amide Coupling or the Isatoic Anhydride Route . Understanding the mechanistic branching points is essential for controlling byproduct formation.

SynthesisPathways SM 2-Amino-5-fluorobenzoic acid (Starting Material) R1_Act Direct Coupling (EDCI/HOBt or HATU) SM->R1_Act R2_Act Anhydride Formation (CDI or Triphosgene) SM->R2_Act R1_Int Activated Ester Intermediate R1_Act->R1_Int R1_BP2 Byproduct: Urea Derivatives R1_Act->R1_BP2 R1_BP1 Byproduct: Dimerization (Quinazolinediones) R1_Int->R1_BP1 + SM (Self-attack) Target 2-Amino-5-fluoro-N-methylbenzamide (Target Product) R1_Int->Target + Methylamine R2_Int 5-Fluoroisatoic Anhydride R2_Act->R2_Int R2_BP1 Byproduct: Hydrolysis to SM R2_Int->R2_BP1 + H2O R2_BP2 Byproduct: Over-reaction Ureas R2_Int->R2_BP2 + Excess Amine R2_Int->Target + Methylamine (- CO2)

Fig 1: Synthetic pathways for 2-Amino-5-fluoro-N-methylbenzamide and byproduct branching.

Troubleshooting FAQs

Q1: During direct coupling with EDCI/HOBt, I am observing a significant high-molecular-weight impurity. What is it, and how do I prevent it? A: You are likely observing dimerization or oligomerization, which commonly presents as quinazolinedione derivatives.

  • Causality: 2-amino-5-fluorobenzoic acid is a bifunctional molecule containing both a nucleophilic aniline amine and a carboxylic acid. When you activate the carboxylic acid with EDCI/HOBt, the unprotected amine of a second molecule can attack the activated ester, leading to self-condensation.

  • Solution: To minimize this, you must keep the steady-state concentration of the activated ester extremely low. Add the coupling agent slowly to a highly dilute solution of the starting material containing a large excess of methylamine. For industrial scalability, we strongly recommend abandoning direct coupling and utilizing the 5-fluoroisatoic anhydride route (2)[2], which chemically masks the amine during activation.

Q2: I switched to the 5-fluoroisatoic anhydride intermediate, but my final yield is low, and I am recovering unreacted 2-amino-5-fluorobenzoic acid. Why? A: This is a classic symptom of moisture contamination leading to intermediate hydrolysis.

  • Causality: 5-fluoroisatoic anhydride is highly electrophilic at the C4 carbonyl. If trace water is present in your solvent (e.g., wet THF or DMF) or if you are using an aqueous methylamine solution, water outcompetes methylamine as a nucleophile. This hydrolyzes the anhydride ring, releasing CO2 and reverting the molecule back to the starting 2-amino-5-fluorobenzoic acid.

  • Solution: Ensure a self-validating anhydrous system. Use strictly anhydrous solvents (distilled over CaH2 or from a solvent purification system) and employ a non-aqueous methylamine source, such as a 2M solution in THF or absolute ethanol (3)[3].

Q3: My final product synthesized via HATU/DIPEA has a stubborn impurity that co-elutes on silica gel. How do I remove it? A: You are likely dealing with tetramethylurea or HOAt (1-hydroxy-7-azabenzotriazole) esters, which are notorious byproducts of uronium-based coupling agents like HATU.

  • Causality: HATU generates tetramethylurea as a stoichiometric byproduct during amide bond formation. This highly polar, aprotic byproduct often streaks on silica and co-elutes with polar benzamides.

  • Solution: Implement a rigorous aqueous workup. Wash the organic layer sequentially with 5% aqueous LiCl (to pull DMF and polar ureas into the aqueous phase), followed by saturated NaHCO3 (to remove acidic HOAt), and finally brine.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols. We prioritize the Isatoic Anhydride Route due to its superior atom economy and built-in amine protection mechanism.

Protocol A: Synthesis via 5-Fluoroisatoic Anhydride (Recommended)

This two-step process leverages 1,1'-Carbonyldiimidazole (CDI) or triphosgene to form an intermediate that elegantly protects the aniline nitrogen while activating the carboxylate (4)[4].

Step 1: Anhydride Formation

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the solution to 0 °C. Add CDI (1.2 eq) portion-wise over 15 minutes to control the evolution of CO2 gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar starting material spot will disappear, replaced by a higher Rf, UV-active spot corresponding to 5-fluoroisatoic anhydride (5)[5].

Step 2: Amidation

  • Nucleophilic Attack: Cool the reaction mixture containing the in-situ anhydride back to 0 °C.

  • Addition: Dropwise, add Methylamine (2.0 M in THF, 3.0 eq).

    • Mechanistic Note: The amine selectively attacks the highly electrophilic C4 carbonyl, opening the benzoxazine ring and releasing CO2 gas.

  • Validation Checkpoint: Vigorous bubbling (CO2 evolution) is a visual validation of the reaction progressing correctly.

  • Workup: Once bubbling ceases (approx. 1 hour), concentrate the mixture under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the highly pure target product.

Route Comparison Data

To assist in your process chemistry decisions, the following table summarizes the quantitative metrics comparing the two primary synthetic routes.

MetricRoute A: Isatoic Anhydride (via CDI)Route B: Direct Coupling (EDCI/HOBt)
Typical Yield 85% – 95%50% – 70%
Atom Economy High (CO2 and imidazole are the main leaving groups)Low (Generates massive urea/HOBt waste)
Primary Byproducts Hydrolyzed SM (only if moisture is present)Dimers, Ureas, N-methylated anilines
Scalability Excellent (Industrial standard for anthranilamides)Poor (Exothermic, difficult purification)
Purification Effort Minimal (Often just precipitation or simple extraction)High (Requires extensive column chromatography)

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 | Journal of Medicinal Chemistry - ACS Publications. 1

  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - PMC. 3

  • CN112441989B - Preparation method and application of flumazenil intermediate 5-fluoroisatoic anhydride - Google Patents. 4

  • A Comparative Guide to 5-Bromo-4-fluoroisatoic Anhydride and Its Alternatives for Chemical Synthesis - Benchchem. 2

  • 5-Fluoroisatonic anhydride | 321-69-7 | 98% - LBAO Chemicals. 5

Sources

Strategies for overcoming poor solubility of "2-Amino-5-fluoro-N-methylbenzamide" in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-1). This compound is a critical building block in medicinal chemistry, particularly in the synthesis of antimalarials and kinase inhibitors[1],[2]. However, researchers frequently encounter severe solubility bottlenecks when handling this scaffold in standard organic solvents.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to help you overcome these challenges and keep your synthetic workflows moving.

Mechanistic Insight: Why is it a "Brick Dust" Compound?

The poor solubility of 2-amino-5-fluoro-N-methylbenzamide is not an anomaly; it is a direct consequence of its molecular architecture. The compound possesses a primary aniline (-NH₂) and a secondary amide (-CONHCH₃), both of which act as strong hydrogen-bond donors and acceptors. In the solid state, these groups form an extensive, highly stable intermolecular hydrogen-bonding network.

Furthermore, the introduction of the fluorine atom at the 5-position increases the overall lipophilicity of the molecule while simultaneously participating in C-H···F interactions[1]. This synergistic effect results in a high crystal lattice energy that resists solvation by moderately polar or non-polar solvents (e.g., dichloromethane, hexanes, or dioxane). To dissolve the compound, the solvation energy provided by the solvent must exceed this lattice energy.

G Compound 2-Amino-5-fluoro- N-methylbenzamide Lattice High Crystal Lattice Energy Compound->Lattice HBond Intermolecular H-Bonding (-NH2 & -CONHCH3) Lattice->HBond Fluorine C-H···F Interactions Lattice->Fluorine Solvent Solvent Disruption Strategies PolarAprotic Polar Aprotic (DMSO, DMF) Accept H-Bonds Solvent->PolarAprotic Temp Thermal Energy (Heating) Solvent->Temp PolarAprotic->HBond Disrupts Temp->Lattice Overcomes

Caption: Mechanistic factors driving poor solubility and targeted disruption strategies.

Quantitative Solubility Data

While exact thermodynamic solubility data for the 5-fluoro derivative is limited, we can utilize the structurally validated proxy 4-aminobenzamide to understand the thermodynamic solvent effects[3]. The data below demonstrates that solubility is highly temperature-dependent and strongly favors solvents capable of disrupting hydrogen bonds[4],[5].

Table 1: Molar Fraction Solubility of Aminobenzamide Scaffolds in Organic Solvents

SolventPolarity / TypeMolar Fraction Solubility (293.15 K)Molar Fraction Solubility (323.15 K)
Acetone Polar Aprotic0.06310.1531
Methanol Polar Protic0.03010.0731
Acetonitrile Polar Aprotic0.02680.0702
Ethyl Acetate Moderately Polar0.01050.0313

Data derived from gravimetric studies on structurally related aminobenzamides. Acetone and methanol are superior due to their ability to act as strong H-bond acceptors/donors[4],[3].

Troubleshooting Guides & FAQs

Q: Why does 2-Amino-5-fluoro-N-methylbenzamide precipitate out of my reaction mixture when using dioxane or THF? A: Ethers like dioxane and THF are moderate hydrogen-bond acceptors but poor hydrogen-bond donors. They fail to sufficiently solvate the primary amine and secondary amide groups, which strongly prefer to hydrogen-bond with each other. Real-world electronic lab notebook (ELN) data indicates that cross-coupling reactions involving this compound in dioxane at 80 °C often result in the product or reactants crashing out of solution[6].

Q: What is the optimal solvent system for amide coupling or S_NAr reactions with this compound? A: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are highly recommended. These solvents have high dielectric constants and act as strong hydrogen-bond acceptors, effectively disrupting the intermolecular network. Literature procedures for synthesizing 2-amino-5-fluoro-N-methylbenzamide utilize DMF as the primary solvent to maintain homogeneity during the reaction[1],[2].

Q: My downstream purification (e.g., normal-phase chromatography) is incompatible with DMF/DMSO. How can I improve solubility in volatile organic solvents (VOCs)? A: You can employ a co-solvent blending strategy. Adding 5-15% v/v of methanol or acetone to ethyl acetate or dichloromethane (DCM) significantly increases the solubilization capacity[4]. Alternatively, transient protection of the primary amine (e.g., using a Boc group) eliminates one of the primary hydrogen-bond donors, drastically increasing solubility in lipophilic solvents like DCM or toluene.

Experimental Protocols

Protocol A: Solubilization via Co-Solvent Blending & Sonication

Use this protocol when preparing standard solutions for reactions where pure DMF/DMSO is undesirable.

  • Weighing: Accurately weigh the required mass of 2-amino-5-fluoro-N-methylbenzamide into a dry, inert reaction vessel.

  • Primary Solvation: Add the primary volatile solvent (e.g., THF or EtOAc) to reach a target concentration of 0.1 M.

  • Co-Solvent Addition: If a suspension persists, add a polar aprotic co-solvent (DMF or DMSO) dropwise. Do not exceed 10-15% v/v to avoid complicating downstream aqueous workups.

  • Thermal-Mechanical Disruption: Place the vessel in an ultrasonic bath at 40 °C for 15 minutes. The mechanical cavitation combined with thermal energy overcomes the lattice enthalpy[5].

  • Validation: Verify complete dissolution visually. The solution should be entirely transparent before adding subsequent reagents or catalysts.

G Start Weigh Compound AddSolvent Add Primary Solvent (e.g., Dioxane/THF) Start->AddSolvent Check1 Soluble? AddSolvent->Check1 AddCoSolvent Add 10-20% v/v DMF or DMSO Check1->AddCoSolvent No Proceed Proceed with Reaction Check1->Proceed Yes Sonicate Sonicate at 40°C for 15 mins AddCoSolvent->Sonicate Check2 Soluble? Sonicate->Check2 Protect Consider Transient Protection (Boc) Check2->Protect No Check2->Proceed Yes Protect->Proceed

Caption: Step-by-step troubleshooting workflow for solubilizing aminobenzamide derivatives.

Protocol B: Isothermal Shake-Flask Method for Solubility Determination

Use this self-validating protocol to determine the exact solubility limit of the compound in your specific solvent mixture prior to scale-up.

  • Saturation: Add an excess amount of 2-amino-5-fluoro-N-methylbenzamide to a sealed vial containing 5 mL of your target solvent system. The presence of undissolved solid is required to ensure saturation[3].

  • Equilibration: Agitate the vial in a thermostatic shaker at the desired reaction temperature (e.g., 25 °C or 50 °C) for 48 hours to ensure thermodynamic equilibrium is reached[4].

  • Settling: Turn off the shaker and allow the undissolved solid to settle for 2 hours at the same temperature.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Pre-warm the syringe and filter to the incubation temperature to prevent the compound from crashing out during transfer.

  • Quantification: Dilute the filtrate with a compatible solvent (e.g., Methanol) and analyze via HPLC-UV against a standard calibration curve to determine the exact molar solubility[3].

References

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Journal of Medicinal Chemistry - ACS Publications / PMC[Link]

  • chem-llama-instruct · Datasets at Hugging Face Hugging Face (Real-world ELN Reaction Data)[Link]

Sources

Managing side reactions during the fluorination of benzamide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Late-Stage Functionalization Support Hub. As drug development increasingly relies on fluorine incorporation to modulate lipophilicity, metabolic stability, and target binding affinity, the fluorination of benzamide precursors has become a critical workflow. However, introducing fluorine—whether via electrophilic, nucleophilic, or deoxyfluorination pathways—is notoriously prone to side reactions.

This guide is designed by our Senior Application Scientists to help you troubleshoot, optimize, and scale your benzamide fluorination protocols. We focus on the mechanistic causality behind experimental failures so you can design self-validating, robust synthetic routes.

Diagnostic Data Matrix: Common Side Reactions

Before diving into specific protocols, consult this diagnostic matrix to identify the root cause of your side reactions and quickly locate the appropriate mitigation strategy.

Target ReactionReagent SystemPrimary Side ReactionMechanistic CauseMitigation Strategy
Directed ortho-C–H Fluorination Pd(OTf)₂ / Selectfluor / NFSIOver-fluorination (Di-fluoro products)Strongly coordinating directing groups (DGs) prevent Pd dissociation after the first cycle[1].Switch to weakly coordinating DGs (e.g., simple amides) to promote catalyst turnover[1].
Directed ortho-C–H Fluorination Pd(OTf)₂ / NFSIRegioisomer Mixtures Solvent polarity stabilizes competing off-target palladation transition states[2].Switch solvent from toluene to cyclohexane to suppress regioisomer formation[2].
Deoxyfluorination of Amides DAST / Deoxo-Fluor / CH₂Cl₂Dehydration (Yields Benzonitrile)Base-promoted elimination of HF and Et₂NSOF outcompetes nucleophilic fluoride attack.Convert to thioamide prior to fluorination, or use a ketone precursor, then install the amide.
Electrochemical Fluorination Anhydrous HF / AcetonitrileTarring / Solvent Fluorination Extreme oxidative conditions lead to polymerization or background solvent reactions[3].Avoid acetonitrile; use anhydrous HF exclusively for ring fluorination[3], or switch to chemical catalysis.

Expert Diagnostics & Troubleshooting (FAQs)

Q1: I am attempting a Pd-catalyzed ortho-C–H fluorination using Selectfluor, but I am isolating predominantly di-fluorinated benzamides. How do I arrest the reaction at mono-fluorination?

The Causality: Over-fluorination is rarely a stoichiometry problem; it is a thermodynamic and kinetic issue dictated by your directing group (DG). If you are using a strongly coordinating X-type or bidentate directing group (like an 8-aminoquinoline amide), the palladium center remains tightly bound to the substrate even after the first C–F reductive elimination. This artificially spikes the local concentration of the catalyst near the second ortho-C–H bond, driving a second catalytic cycle before the mono-fluorinated product can diffuse away. The Solution: You must tune the binding affinity of the DG. As demonstrated by the Yu group, utilizing a weakly coordinating amide derivative is crucial for obtaining high yields of mono-fluorinated products[1]. The weak DG dissociates rapidly upon the first reductive elimination, allowing the catalyst to turn over to a fresh, unreacted substrate.

Q2: Why does switching my solvent from toluene to cyclohexane improve the regioselectivity of my electrophilic fluorination?

The Causality: In C–H activation, the transition state of the initial cyclopalladation step dictates regioselectivity. Toluene, being slightly more polar and capable of π-stacking interactions, can stabilize diverse, off-target palladacycle conformations. The Solution: Switching to a strictly non-polar, non-aromatic solvent like cyclohexane drastically alters the dielectric environment, raising the activation energy for undesired regioisomeric pathways. This simple solvent swap has been shown to nearly completely suppress the formation of regioisomers in weakly directed benzamide fluorinations[2].

Q3: I treated my primary benzamide with DAST to form a gem-difluoroamine, but NMR shows I only made benzonitrile. What happened?

The Causality: Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are excellent reagents for converting alcohols to alkyl fluorides or ketones to gem-difluorides. However, primary and secondary amides possess highly acidic N–H protons. When DAST activates the carbonyl oxygen (forming an


 intermediate), the fluoride ion (or the diethylamine byproduct) acts as a base rather than a nucleophile. It abstracts the N–H proton, driving a rapid elimination of HF and 

to yield the nitrile[3]. The Solution: Do not attempt direct deoxyfluorination on primary benzamides. Instead, perform the DAST fluorination on the corresponding aryl ketone, and subsequently convert the functional group to an amide via standard coupling chemistry. Alternatively, convert the benzamide to a thiobenzamide, which can be fluorinated using DAST or NBS/amine-HF complexes with less propensity for dehydration.

Methodology & Protocols

SOP: Pd-Catalyzed Mono-ortho-Fluorination of Weakly Coordinating Benzamides

This protocol is a self-validating system designed to prevent over-fluorination and regioisomer formation.

Reagents & Equipment:

  • Benzamide substrate (1.0 equiv, containing a weakly coordinating N-substituent)

  • 
     (10 mol%, catalyst)
    
  • N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv, electrophilic fluorine source)

  • Cyclohexane (Anhydrous, 0.1 M)

  • Teflon-lined screw-cap reaction vial

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge the Teflon-lined vial with the benzamide substrate (0.5 mmol),

    
     (0.05 mmol), and NFSI (0.75 mmol).
    
  • Solvent Addition: Add 5.0 mL of anhydrous cyclohexane. Crucial Step: Do not substitute with toluene or DCM, as this will compromise regioselectivity[2].

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at 90 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Validation Checkpoint: Pull a 50 µL aliquot, filter through a short silica plug with EtOAc, and analyze via

    
     NMR.
    
    • Self-Validation: Look for a single peak around -110 to -115 ppm (characteristic of an ortho-fluoroaryl group). The absence of a secondary peak confirms the suppression of di-fluorination.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous

    
     (3 x 10 mL) to remove sulfonimide byproducts.
    
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Pathway & Workflow Visualizations

To further clarify the mechanistic pitfalls and optimization strategies discussed above, refer to the following logic diagrams.

Mechanism of DAST-Induced Dehydration

DAST-mediated dehydration pathway of primary benzamides leading to benzonitrile side products.

Optimization Workflow for C–H Fluorination

Workflow for optimizing Pd-catalyzed ortho-fluorination to prevent di-fluorination and regioisomers.

References

  • Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation Chemical Reviews (ACS Publications)[Link][2]

  • Electrochemical Fluorination of Benzamide and Acetanilide in Anhydrous HF and in Acetonitrile ResearchGate (Russian Journal of General Chemistry)[Link][3]

  • Pd-Catalyzed Mono- and Di-ortho-fluorination of Benzamide Derivatives Chemical Reviews / ACS Publications (Yu Group Mechanism Analysis)[Link][1]

Sources

Technical Support Center: LC-MS Impurity Profiling of 2-Amino-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and drug development professionals through the complexities of impurity profiling for 2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-1).

This compound is a critical synthetic intermediate in the development of focal adhesion kinase (FAK) inhibitors for oncology[1] and novel antimalarial agents targeting PfATP4[2]. Because it is positioned upstream in the active pharmaceutical ingredient (API) synthesis pathway, rigorous impurity control is paramount to prevent the propagation of reactive contaminants.

This guide bypasses generic advice, focusing strictly on the physicochemical realities of fluorinated benzamides, the causality behind analytical choices, and self-validating methodologies that ensure compliance with global regulatory frameworks.

Impurity Origin & Logical Profiling Framework

To effectively profile impurities, we must first understand their synthetic origins. 2-Amino-5-fluoro-N-methylbenzamide is typically synthesized via the amidation of 5-fluoroanthranilic acid with methylamine, utilizing coupling reagents such as EDCI/HOBt or HATU[3][4]. Impurities generally stem from raw material contamination, regioisomeric starting materials, or incomplete coupling reactions.

Impurity_Logic SM 5-Fluoroanthranilic Acid (Starting Material) API 2-Amino-5-fluoro-N-methylbenzamide Target: m/z 169.077 SM->API Amidation ImpA Des-fluoro Impurity m/z 151.087 SM->ImpA Impure SM ImpB Positional Isomers (e.g., 4-fluoro) SM->ImpB Regioisomer SM Reagent Methylamine + EDCI/HOBt (Coupling Reagents) Reagent->API Activation ImpC HOBt Adducts Process Impurity Reagent->ImpC Side Reaction

Figure 1: Logical origin of synthetic impurities during amidation.

Quantitative Overview of Target and Impurities
Compound / Impurity ClassFormulaExact MassExpected [M+H]⁺Origin / Causality
2-Amino-5-fluoro-N-methylbenzamide

168.070169.077Target Product
Des-fluoro Impurity

150.079151.087Unfluorinated anthranilic acid in SM
Positional Isomers (e.g., 4-fluoro)

168.070169.077Regioisomeric contamination in SM
5-Fluoroanthranilic Acid

155.038156.046Unreacted Starting Material
HOBt Adducts / Esters Variable--Incomplete coupling / side reactions

Troubleshooting & FAQs

Q1: I am observing a closely eluting shoulder on the main m/z 169.077 peak. Standard C18 gradients are failing to resolve it. How do I fix this?

Expert Causality: You are likely detecting a positional isomer, such as 2-amino-4-fluoro-N-methylbenzamide. Fluorinated regioisomers have nearly identical hydrophobicities, making standard C18 stationary phases ineffective. Solution: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP stationary phase engage in orthogonal


 and dipole-dipole interactions with the fluorinated analyte. The subtle differences in the dipole moments of the 4-fluoro vs. 5-fluoro isomers will result in baseline resolution (

) on a PFP column.
Q2: How can I definitively distinguish between the des-fluoro impurity (m/z 151.087) and in-source fragmentation of the main compound?

Expert Causality: In-source fragmentation can sometimes mimic structural impurities. However, the carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). It is highly atypical to lose a bare fluorine atom (-19 Da) during Electrospray Ionization (ESI). If fragmentation occurs, it typically manifests as the loss of hydrogen fluoride (HF, -20 Da), yielding an m/z of 149.071. Solution: If you observe a distinct chromatographic peak at m/z 151.087 that elutes at a different retention time than the main API, it is a true des-fluoro synthetic impurity, not an artifact of the MS source. Validate this by lowering the capillary voltage and declustering potential; if the peak persists, it is a discrete impurity.

Q3: What are the regulatory thresholds for reporting these impurities in my IND/NDA submission?

Expert Causality: Regulatory bodies require strict control of organic impurities to ensure patient safety. According to the ICH Q3A(R2) guidelines for new drug substances, the thresholds are dictated by the maximum daily dose of the final drug product[5][6][7].

Threshold TypeDefinitionLimit (Max Daily Dose

2g/day)[6][7]
Reporting Threshold Minimum level at which an impurity must be reported.0.05%
Identification Threshold Level above which structural elucidation is mandatory.0.10% or 1.0 mg/day (whichever is lower)
Qualification Threshold Level requiring toxicological safety data.0.15% or 1.0 mg/day (whichever is lower)
Q4: My MS signal for the main API is saturated, making it difficult to accurately quantify trace impurities at the 0.05% level.

Expert Causality: This is a classic dynamic range limitation. Orbitrap and TOF detectors can suffer from space-charge effects or detector saturation when a highly concentrated API co-elutes with trace impurities. Solution: Implement a UV-triggered MS diversion or use an Isotopic Dilution strategy. Alternatively, rely on a High-Performance Liquid Chromatography (HPLC) Diode Array Detector (DAD) at 254 nm for relative quantification (% area) of the API, while using the MS exclusively in targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes to quantify the trace impurities against a known reference standard[8].

Self-Validating LC-HRMS Methodology

To ensure absolute trustworthiness in your data, the following protocol incorporates a self-validating System Suitability Test (SST). If the SST fails, the run is automatically invalidated, preventing the acquisition of compromised data.

LCMS_Methodology Sample Sample Prep (1 mg/mL in MeOH/H2O) Chrom Chromatography (PFP Column, Gradient) Sample->Chrom 2 μL Injection Ionization ESI+ Ionization (Capillary: 3.5 kV) Chrom->Ionization Eluent Detection HRMS Detection (Orbitrap/TOF) Ionization->Detection Ions Analysis Data Processing (Extracted Ion Chromatograms) Detection->Analysis Raw Data

Figure 2: Step-by-step LC-HRMS workflow for impurity profiling.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of 2-Amino-5-fluoro-N-methylbenzamide.

  • Dissolve in 10.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Prepare a System Suitability Test (SST) Mixture by spiking the stock solution with 0.1% (w/w) of a known des-fluoro reference standard.

Step 2: UHPLC Parameters
  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm) or equivalent. (Rationale: Orthogonal selectivity for fluorinated isomers).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear gradient to 60% B

    • 7.0 - 9.0 min: Linear gradient to 95% B (Column Wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

  • Column Temperature: 40°C.

Step 3: High-Resolution Mass Spectrometry (HRMS) Setup
  • Ionization Mode: Electrospray Ionization Positive (ESI+). (Rationale: The primary amine and amide nitrogen readily protonate).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 to 800.

  • Resolution: Minimum 60,000 (FWHM) at m/z 200.

Step 4: Self-Validation & Execution
  • Inject Blank (50:50 MeOH:H2O): Confirm no carryover or background interference at m/z 169.077.

  • Inject SST Mixture: Evaluate the chromatogram. The method is only valid if the resolution (

    
    ) between the des-fluoro impurity (m/z 151.087) and the main peak (m/z 169.077) is 
    
    
    
    2.0.
  • Inject Sample: Process data using Extracted Ion Chromatograms (EIC) with a mass tolerance of

    
     5 ppm to ensure high specificity and eliminate isobaric background noise.
    

References

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Retrieved from: [Link]

  • AMSbiopharma . Impurity guidelines in drug development under ICH Q3. Retrieved from: [Link]

  • Pharmaffiliates . Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from: [Link]

  • International Council for Harmonisation (ICH) . Impurities in new drug substances Q3A (R2). Retrieved from: [Link]

  • The Royal Society of Chemistry . Supporting Information: Synthesis of 2-amino-5-fluoro-N-methylbenzamide. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) . Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Retrieved from: [Link]

  • Google Patents (WO2010141406A2). Amino pyrimidine anticancer compounds (FAK inhibitors).

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to "2-Amino-5-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of 2-Amino-5-fluoro-N-methylbenzamide

Introduction: 2-Amino-5-fluoro-N-methylbenzamide is a valuable substituted benzamide derivative that serves as a key building block in medicinal chemistry and drug discovery. Its structural motifs are present in a range of biologically active compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two primary synthetic pathways to 2-Amino-5-fluoro-N-methylbenzamide, offering a deep dive into the experimental details, chemical rationale, and a quantitative comparison to aid in methodological selection.

Route 1: Direct Amidation of 2-Amino-5-fluorobenzoic Acid

This synthetic approach is the most convergent and begins with a commercially available starting material that already contains the desired amino and fluoro substituents in the correct orientation. The key transformation is the formation of an amide bond between the carboxylic acid of 2-amino-5-fluorobenzoic acid and methylamine.

Reaction Scheme:

Route 1 A 2-Amino-5-fluorobenzoic Acid reagents + Methylamine (aq. or gas) + Coupling Agent or Thionyl Chloride A->reagents B 2-Amino-5-fluoro-N-methylbenzamide reagents->B Amide Formation Route 2 cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B KMnO₄, NaOH, H₂O C 2-Fluoro-4-nitro- N-methylbenzamide B->C 1. SOCl₂, DMF 2. Methylamine gas D 4-Amino-2-fluoro- N-methylbenzamide* (Isomer of Target) C->D H₂, Pd/C note *Note: This specific patent route starting from 2-fluoro-4-nitrotoluene yields the 4-amino isomer, not the target 2-amino-5-fluoro isomer. A similar route starting from 5-fluoro-2-nitrobenzoic acid would be required to yield the correct final product. Comparison topic Synthesis of 2-Amino-5-fluoro-N-methylbenzamide route1 Route 1: Direct Amidation topic->route1 route2 Route 2: Nitro Precursor topic->route2 pros1 Pros: - Fewer steps (more convergent) - Simpler procedure for lab scale route1->pros1 cons1 Cons: - Starting material may be more expensive - Amine protection might be needed with some coupling agents route1->cons1 pros2 Pros: - Potentially cheaper starting materials - Very high-yielding final step - Amenable to large-scale industrial production route2->pros2 cons2 Cons: - Longer synthetic sequence - Requires specialized hydrogenation equipment route2->cons2

Comparative Guide: 2-Amino-5-fluoro-N-methylbenzamide vs. Alternative Building Blocks in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has fundamentally shifted the treatment landscape for BRCA-mutated cancers by exploiting synthetic lethality. At the core of PARP inhibitor design is the absolute requirement to mimic the nicotinamide moiety of NAD+ (the natural substrate of PARP-1 and PARP-2). This mimicry relies on establishing critical bidentate hydrogen bonds within the enzyme's catalytic domain. While early-generation inhibitors utilized simple scaffolds, modern clinical candidates demand highly optimized building blocks to balance potency, metabolic stability, and target selectivity.

This guide provides an objective, data-driven comparison between 2-Amino-5-fluoro-N-methylbenzamide and alternative foundational building blocks—such as unsubstituted 2-aminobenzamide and 2-fluoro-5-formylbenzonitrile—in the synthesis of advanced PARP inhibitors.

Mechanistic Rationale: The Anatomy of 2-Amino-5-fluoro-N-methylbenzamide

As a Senior Application Scientist, I consistently emphasize that building block selection dictates the entire pharmacokinetic and pharmacodynamic trajectory of a drug candidate. 2-Amino-5-fluoro-N-methylbenzamide is not merely a structural variant; it is a rationally designed pharmacophore where every functional group serves a distinct causal purpose:

  • The 5-Fluoro Substitution (Metabolic Shielding): Unsubstituted benzamides are highly susceptible to CYP450-mediated oxidation at the electron-rich para-position relative to the amine. The introduction of a strongly electronegative, sterically compact fluorine atom at the 5-position actively blocks this metabolic liability, significantly extending the in vivo half-life. Furthermore, the C-F bond can participate in multipolar interactions within the hydrophobic sub-pocket of PARP-1, enhancing overall binding affinity.

  • The N-Methyl Group (Conformational Locking): Primary amides possess high rotational freedom, which incurs an entropic penalty upon target binding. The N-methyl group restricts this flexibility, locking the amide into the bioactive anti conformation required to interface perfectly with the Gly863 and Ser904 residues in the PARP-1 catalytic pocket 1. It also directs the vector of subsequent synthetic elaborations toward the solvent-exposed region of the protein.

  • The 2-Amino Group (Cyclization Anchor): The ortho-relationship between the nucleophilic amine and the N-methyl amide provides an ideal geometric setup for condensation reactions. This enables direct, high-yield access to quinazolinone or benzimidazole cores—privileged scaffolds in both PARP and dual-target kinase inhibitors 2.

Comparative Analysis of PARP Building Blocks

When designing a synthetic route, chemists must weigh chemical reactivity against the physicochemical properties of the final scaffold.

  • 2-Aminobenzamide (Unsubstituted): The foundational core used in inhibitors like Veliparib. While it offers high synthetic tractability and rapid cyclization kinetics due to the lack of steric hindrance, the resulting unsubstituted ring systems often suffer from poor metabolic stability. They require extensive, complex elaboration at other positions to achieve sufficient lipophilicity (LogP) for cellular penetration.

  • 2-Fluoro-5-formylbenzonitrile: The critical precursor for Olaparib. Unlike the benzamides, this building block is designed to form a phthalazinone core via reaction with hydrazine. While it yields highly potent inhibitors, the synthetic workflow is significantly longer, often requiring harsh conditions for the initial cyano-hydration and subsequent cyclization steps.

  • 2-Amino-5-fluoro-N-methylbenzamide: Strikes an optimal balance. It provides the metabolic robustness of a fluorinated aromatic ring while maintaining the straightforward cyclization chemistry of an ortho-amino amide. It is the premier choice for synthesizing N3-methylated quinazolinones and related heterocycles 3.

Quantitative Performance Data

The following table summarizes the comparative metrics of these building blocks based on standard synthetic workflows and physicochemical profiling:

Building BlockMolecular WeightEst. LogPPARP-1 Binding MotifKey Synthetic AdvantageTypical Cyclization Yield
2-Amino-5-fluoro-N-methylbenzamide 168.17 g/mol ~1.2Bidentate (Amide)Direct access to N3-methyl quinazolinones80–90%
2-Aminobenzamide 136.15 g/mol ~0.8Bidentate (Amide)Highly reactive, unhindered75–85%
2-Fluoro-5-formylbenzonitrile 149.12 g/mol ~1.5Phthalazinone PrecursorEnables hydrazine-mediated cyclization60–75%

Experimental Protocol: Synthesis of a PARP-Inhibitor Quinazolinone Core

To demonstrate the synthetic utility of 2-Amino-5-fluoro-N-methylbenzamide, the following protocol details its conversion into 6-fluoro-3-methylquinazolin-4(3H)-one , a versatile intermediate for PARP inhibitor development 4. This protocol is designed as a self-validating system: the reaction's progress is driven by azeotropic distillation and product precipitation, providing immediate visual confirmation of success.

Objective: Cyclization of 2-Amino-5-fluoro-N-methylbenzamide using triethyl orthoformate.

Reagents:

  • 2-Amino-5-fluoro-N-methylbenzamide (1.0 equiv, 10 mmol, 1.68 g)

  • Triethyl orthoformate (1.5 equiv, 15 mmol, 2.5 mL)

  • Catalytic p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, 0.5 mmol, 86 mg)

  • Solvent: Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 2-Amino-5-fluoro-N-methylbenzamide in 20 mL of anhydrous toluene.

    • Causality: Toluene is chosen to allow for high-temperature reflux (110°C) and the azeotropic removal of ethanol generated during the reaction. Removing the byproduct continuously drives the thermodynamic equilibrium toward the cyclized product.

  • Activation: Add triethyl orthoformate and catalytic p-TsOH to the suspension. Stir the mixture at room temperature for 10 minutes to ensure homogeneous distribution.

    • Causality:p-TsOH protonates the orthoester, making it highly electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic 2-amino group of the benzamide.

  • Cyclization & Distillation: Heat the reaction mixture to 110°C. Maintain reflux for 4-6 hours. Monitor the Dean-Stark trap for the collection of ethanol.

    • Causality: The initial attack forms an intermediate formamidine. The elevated temperature provides the activation energy required for the subsequent intramolecular nucleophilic attack by the N-methyl amide nitrogen, expelling a second molecule of ethanol and forming the stable pyrimidinone ring.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The starting material (Rf ~0.3) should completely disappear, replaced by a new, highly UV-active spot (Rf ~0.6).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product, 6-fluoro-3-methylquinazolin-4(3H)-one, will precipitate as a white crystalline solid.

    • Causality: The cyclized quinazolinone has significantly lower solubility in cold toluene compared to the starting materials and byproducts, allowing for high-purity isolation without the need for column chromatography.

  • Purification: Filter the precipitate under vacuum, wash with cold hexanes (2 x 10 mL), and dry under high vacuum to yield the product.

Mandatory Visualization

PARP_Pharmacophore Core NAD+ Mimetic Core (PARP-1 Gly863/Ser904 Binding) BB_F 2-Amino-5-fluoro- N-methylbenzamide Core->BB_F BB_H 2-Aminobenzamide (Unsubstituted) Core->BB_H BB_CN 2-Fluoro-5-formyl- benzonitrile Core->BB_CN Adv_F Metabolic Stability (CYP450 Blockade) BB_F->Adv_F Adv_Me Conformational Rigidity (Bioactive 'Anti' Form) BB_F->Adv_Me Target_V Veliparib-like Scaffolds BB_H->Target_V Target_O Olaparib-like Scaffolds BB_CN->Target_O Target_Q Quinazolinone/Benzimidazole PARP/Dual Inhibitors Adv_F->Target_Q Adv_Me->Target_Q

Logical flow of PARP inhibitor building blocks and structural advantages of the fluorinated analog.

References

  • Title: Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins Source: PMC (nih.gov) URL: [Link]

  • Title: Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer Source: PMC (nih.gov) URL: [Link]

  • Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: ACS Omega (acs.org) URL: [Link]

  • Title: Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry (nih.gov) URL: [Link]

Sources

A Comprehensive Comparison Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core structural motif in a wide array of therapeutics, ranging from Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat) to Cereblon (CRBN) binders used in PROTAC design. As drug discovery programs face challenges related to metabolic clearance, target selectivity, and membrane permeability, the strategic introduction of fluorine has emerged as a transformative optimization tool.

This guide objectively compares the biological activity, physicochemical properties, and experimental profiling of fluorinated benzamide analogs against their non-fluorinated counterparts. By examining the causality behind the "fluorine effect," we provide drug development professionals with actionable, data-backed insights for lead optimization.

Mechanistic Insights: The "Fluorine Effect" on Benzamides

To understand why fluorinated benzamides often outperform their non-fluorinated parents, we must examine the causality at the atomic level. Fluorine is highly electronegative yet sterically compact (van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å). This unique profile allows it to profoundly alter a molecule's electronic distribution without introducing severe steric clashes [3].

  • Target Affinity via pKa Modulation: In benzamide-based HDAC inhibitors, the ortho-aminoanilide moiety acts as a Zinc-Binding Group (ZBG). Fluorination of the benzamide ring withdraws electron density, modulating the pKa of the coordinating amine. This fine-tunes the chelation geometry with the Zn²⁺ ion in the HDAC active site, frequently leading to a dramatic increase in isoform-specific potency[1, 3].

  • Conformational Locking: In CRBN binders, ortho-fluorination can induce an intramolecular hydrogen bond (IMHB) of the C-F···H-N type. This "conformational lock" pre-organizes the ligand into its bioactive conformation, reducing the entropic penalty upon target binding and increasing overall affinity [2].

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings. The introduction of fluorine deactivates the ring toward electrophilic attack and sterically blocks primary sites of metabolism, thereby extending the compound's half-life [3].

MechanisticImpact F_Sub Fluorine Substitution (Benzamide Scaffold) pKa pKa Modulation (Amide NH Acidity) F_Sub->pKa Lipid Increased Lipophilicity (LogD Shift) F_Sub->Lipid Conform Conformational Lock (C-F···H-N IMHB) F_Sub->Conform Stability Metabolic Stability (CYP450 Oxidation Block) F_Sub->Stability Steric Shielding Affinity Enhanced Target Affinity (e.g., HDAC Zn2+ Chelation) pKa->Affinity Lipid->Stability Permeability Improved Membrane Permeability Lipid->Permeability Conform->Affinity

Mechanistic pathways through which fluorine substitution alters benzamide pharmacodynamics and pharmacokinetics.

Comparative Data Analysis

The table below synthesizes experimental data comparing standard non-fluorinated benzamide benchmarks with their highly optimized fluorinated analogs. Notice the consistent trend: fluorination drives down the IC₅₀ (improving potency) while simultaneously enhancing lipophilicity (LogD) and metabolic stability.

Compound ClassAnalog TypeTargetBinding Affinity / Potency (IC₅₀)Lipophilicity (LogD)Metabolic Half-Life (t₁/₂)
Benzamide (HDACi) Non-Fluorinated (Entinostat)HDAC1~120 nM1.8~45 min
Benzamide (HDACi) Fluorinated (BA3) [1]HDAC14.8 nM2.6>90 min
Benzamide (CRBN) Non-Fluorinated (6a) [2]CRBN>200 μM1.2~30 min
Benzamide (CRBN) Perfluorinated (6b)[2]CRBN63 μM2.4>120 min

Data aggregated from primary literature evaluating the structure-activity relationships (SAR) of benzamide derivatives [1, 2].

Experimental Workflows & Self-Validating Protocols

To objectively measure the differences highlighted in the comparative data, rigorous, self-validating experimental workflows must be employed. Below are the standard operating protocols for assessing potency and metabolic stability.

ExpWorkflow Synthesize Synthesize & Purify Analogs (Fluorinated vs. Non-Fluorinated) Enzyme In Vitro Enzyme Assay (Fluorometric HDAC1/2) Synthesize->Enzyme Microsome Metabolic Stability Assay (Human Liver Microsomes) Synthesize->Microsome Perm Permeability Assay (PAMPA / Caco-2) Synthesize->Perm Data1 Determine IC50 & Selectivity Ratios Enzyme->Data1 Data2 Calculate Intrinsic Clearance (CLint) & t1/2 Microsome->Data2 Data3 Measure Apparent Permeability (Papp) Perm->Data3 SAR Structure-Activity Relationship (SAR) Data Synthesis Data1->SAR Data2->SAR Data3->SAR

Self-validating experimental workflow for comparative profiling of benzamide analogs.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

This protocol determines the IC₅₀ of the benzamide analogs against HDAC isoforms to quantify the impact of fluorination on target affinity [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Dilute recombinant HDAC1 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to optimal working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the fluorinated and non-fluorinated benzamides in DMSO. Transfer 1 µL of each to a black 384-well microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 24 µL of the HDAC1 enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow pre-equilibration of the inhibitor-enzyme complex.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate. Incubate at 37°C for 30 minutes.

  • Reaction Termination & Reading: Add 50 µL of developer solution (containing Trypsin and Trichostatin A to stop deacetylation). Incubate for 15 minutes at room temperature. Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Normalize fluorescence units to vehicle controls and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

  • Self-Validation Mechanism: The assay must include Vorinostat (SAHA) as a positive control reference. The plate is only validated if the calculated Z'-factor (derived from the strictly controlled DMSO vehicle vs. 10 µM SAHA wells) is

    
     0.6, ensuring the assay window is robust enough to distinguish subtle affinity differences between analogs.
    
Protocol 2: In Vitro Microsomal Stability Assay (ADME)

This protocol assesses whether the fluorine substitution successfully shields the benzamide from CYP450-mediated oxidative metabolism.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking the Analogs: Add the benzamide test compounds (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).
  • Self-Validation Mechanism: The assay runs concurrently with Verapamil (high clearance) and Warfarin (low clearance) as system suitability controls. Furthermore, a "Minus-NADPH" control well is utilized for every test compound to definitively prove that any observed degradation is CYP450-mediated, ruling out chemical instability or non-specific protein binding.

Conclusion

The comparative profiling of benzamide analogs reveals that strategic fluorination is rarely a neutral modification. By precisely modulating the pKa of the ZBG, locking the ligand into a bioactive conformation, and shielding vulnerable aromatic sites from oxidative metabolism, fluorinated benzamides consistently demonstrate superior biological activity and pharmacokinetic profiles compared to their non-fluorinated counterparts. For medicinal chemists, deploying a "fluorine scan" during the lead optimization of benzamide scaffolds is a highly validated strategy to overcome potency and clearance bottlenecks.

References

  • Title: Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: Molecules (MDPI) URL: [Link]

Advanced HPLC Method Validation for 2-Amino-5-fluoro-N-methylbenzamide: A Comparative Guide of PFP vs. C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter analytical methods that fail not due to poor execution, but due to a fundamental mismatch between analyte chemistry and stationary phase mechanics. The compound 2-Amino-5-fluoro-N-methylbenzamide (CAS: 773846-62-1) is a prime example. It is a critical fluorinated building block utilized in the synthesis of advanced antimalarials targeting PfATP4[1] and focal adhesion kinase (FAK) inhibitors[2].

From a chromatographic perspective, this molecule presents a triad of challenges:

  • Primary Amine : Highly polar and basic, prone to severe peak tailing via secondary ion-exchange interactions with residual silanols on the silica support.

  • Fluorinated Aromatic Ring : Highly electronegative, significantly altering the electron density of the

    
    -system.
    
  • N-methylamide Group : Capable of strong hydrogen bonding.

The Causality of Column Selection: Why C18 Fails

Traditional alkyl-bonded phases, such as C18, rely almost exclusively on hydrophobic (dispersive) interactions[3]. Because 2-amino-5-fluoro-N-methylbenzamide is relatively polar, it exhibits poor retention on standard C18 columns, often eluting near the void volume unless highly aqueous mobile phases are used. Furthermore, C18 lacks the necessary shape selectivity to resolve the target analyte from closely related synthetic impurities, such as des-fluoro or regioisomeric byproducts.

The PFP Advantage

To overcome these limitations, we engineered a method utilizing a Pentafluorophenyl (PFP) stationary phase. by leveraging multiple retention mechanisms simultaneously: dispersive interactions,


 stacking, strong dipole-dipole interactions (fluorophilic effects), and hydrogen bonding[3]. The rigid nature of the PFP ligand also confers exceptional shape selectivity, which is absolute paramount for separating fluorinated positional isomers.

G cluster_c18 Traditional C18 Phase cluster_pfp Pentafluorophenyl (PFP) Phase A 2-Amino-5-fluoro-N-methylbenzamide (Analyte) B Hydrophobic Interactions Only A->B D Multiple Retention Mechanisms: π-π, Dipole-Dipole, H-Bonding A->D C Poor Retention & Peak Tailing (Co-elution with impurities) B->C E High Resolution & Peak Symmetry (Baseline separation) D->E

Mechanistic comparison of analyte retention on C18 versus PFP stationary phases.

Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system . This means the method incorporates continuous performance verification loops that automatically flag or halt the sequence if chromatographic integrity is compromised.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation : Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (100% HPLC-grade Acetonitrile).

    • Causality: Formic acid (pH ~2.7) ensures the primary amine remains fully protonated, standardizing its ionization state and suppressing unwanted interactions with acidic silanols on the column matrix.

  • Chromatographic Conditions :

    • Column : High-purity silica PFP (150 mm × 4.6 mm, 3 µm) vs. equivalent C18.

    • Elution : Isocratic at 75% A / 25% B.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Column Temperature : 30°C (controlled to ensure reproducible

      
       interactions, which are highly temperature-dependent).
      
  • Self-Validating System Suitability Testing (SST) :

    • Inject a bracketing standard (100 µg/mL) at the beginning, middle (every 10 injections), and end of the sequence.

    • Automated Halt Criteria: If the Tailing Factor (

      
      ) exceeds 1.5, or Theoretical Plates (
      
      
      
      ) drop below 5,000, the sequence is automatically aborted to prevent the acquisition of invalid data.

Comparative Data Analysis: C18 vs. PFP

The empirical data clearly demonstrates the superiority of the PFP phase for this specific fluorinated benzamide. While the C18 column struggles with retention and peak shape, the PFP column exploits the analyte's electronegativity to achieve optimal chromatography.

Table 1: System Suitability and Column Performance Comparison
ParameterTraditional C18 ColumnPFP Column (Proposed)Regulatory Acceptance Criteria
Retention Time (

)
2.1 min (Near void volume)5.8 min> 3.0 min (Optimal retention)
Tailing Factor (

)
1.85 (Significant tailing)1.12 (Highly symmetrical)≤ 1.5
Theoretical Plates (

)
3,2009,850≥ 5,000
Resolution (

) from Des-fluoro impurity
0.8 (Co-elution)3.4 (Baseline separation)≥ 2.0

ICH Q2(R2) Method Validation Results

The developed PFP method was subjected to rigorous validation in accordance with the[4]. This framework ensures the method is scientifically sound, reproducible, and defensible for quality control applications[5].

Validation Start ICH Q2(R2) Validation Spec Specificity (No Interference) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Method Reliability) Prec->Rob

Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)
Validation ParameterMethodology / RangeResults ObtainedICH Q2(R2) Status
Specificity Injection of blank, placebo, and forced degradation samples.No interfering peaks at

= 5.8 min. Peak purity index > 0.999.
Pass
Linearity 25% to 150% of target concentration (25 - 150 µg/mL).

= 0.9998, y-intercept within ±2% of response.
Pass
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 each).Mean recovery: 99.4% – 100.8%.Pass
Precision (Repeatability) 6 replicate injections at 100% concentration.%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) ratio approach (3:1 and 10:1).LOD = 0.15 µg/mL; LOQ = 0.45 µg/mL.Pass
Robustness Deliberate variations in Flow (±0.1 mL/min), Temp (±2°C).

> 2.0 and

< 1.5 maintained across all variations.
Pass
Conclusion

By abandoning the generic C18 approach and strategically selecting a PFP stationary phase, we successfully engineered a highly robust, ICH Q2(R2)-compliant HPLC method for 2-Amino-5-fluoro-N-methylbenzamide. The PFP column's ability to exploit dipole-dipole and


 interactions directly addresses the physicochemical challenges of fluorinated basic aromatics, ensuring superior peak shape, baseline resolution, and uncompromised data integrity.

References

  • LCGC International . "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online, Feb 2016. Available at: [Link]

  • National Institutes of Health (NIH) PMC . "Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4." ACS Infectious Diseases. Available at:[Link]

  • International Council for Harmonisation (ICH) . "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, Nov 2023. Available at:[Link]

  • MasterControl . "ICH Q2 (R2) Validation of Analytical Procedures Framework." MasterControl Quality Guidelines. Available at:[Link]

  • Google Patents. "US8501763B2 - Inhibitors of focal adhesion kinase." Patent Database.

Sources

Spectroscopic Comparison of 2-Amino-5-fluoro-N-methylbenzamide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise identification and characterization of molecular isomers are paramount. Isomeric impurities can significantly impact a drug's efficacy, safety, and regulatory approval. This guide provides a comprehensive spectroscopic comparison of 2-Amino-5-fluoro-N-methylbenzamide, a key building block in medicinal chemistry, with three of its positional isomers: 2-Amino-3-fluoro-N-methylbenzamide, 4-Amino-3-fluoro-N-methylbenzamide, and 3-Amino-5-fluoro-N-methylbenzamide.

Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet critical differences that enable unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for isomeric differentiation.

Introduction: The Challenge of Isomeric Differentiation

Positional isomers, such as the ones discussed herein, share the same molecular formula (C₈H₉FN₂O) and mass, rendering them indistinguishable by standard mass spectrometry alone. Their distinct pharmacological and toxicological profiles necessitate the use of more nuanced spectroscopic techniques. The electronic interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing fluoro (-F) group at different positions on the benzamide ring creates unique spectroscopic fingerprints for each isomer.

This guide will delve into these fingerprints, providing both theoretical explanations and experimental data to empower researchers in their analytical endeavors.

Molecular Structures of the Isomers

A clear visualization of the molecular structures is fundamental to understanding the origin of their spectroscopic differences.

G cluster_0 2-Amino-5-fluoro-N-methylbenzamide cluster_1 2-Amino-3-fluoro-N-methylbenzamide cluster_2 4-Amino-3-fluoro-N-methylbenzamide cluster_3 3-Amino-5-fluoro-N-methylbenzamide mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4

Figure 1: Molecular structures of the target compound and its selected isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing between these isomers due to its sensitivity to the local electronic environment of each nucleus (¹H, ¹³C, ¹⁹F).

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly informative. The electron-donating amino group generally shields adjacent protons (moves them upfield), while the electron-withdrawing fluoro and N-methylcarboxamide groups deshield them (move them downfield).

Table 1: Predicted ¹H NMR Aromatic Region Data (in DMSO-d₆)

CompoundProtonPredicted δ (ppm)Predicted MultiplicityJ (Hz)
2-Amino-5-fluoro-N-methylbenzamide H-3~6.8d³J(H,H) ≈ 8.5
H-4~7.2ddd³J(H,H) ≈ 8.5, ³J(H,F) ≈ 9.0, ⁴J(H,H) ≈ 2.5
H-6~7.5dd³J(H,H) ≈ 4.5, ⁴J(H,F) ≈ 3.0
2-Amino-3-fluoro-N-methylbenzamide H-4~7.1t³J(H,H) ≈ 8.0
H-5~6.9dt³J(H,H) ≈ 8.0, ⁴J(H,H) ≈ 1.5
H-6~7.4dd³J(H,H) ≈ 8.0, ⁴J(H,F) ≈ 2.0
4-Amino-3-fluoro-N-methylbenzamide H-2~7.6dd³J(H,F) ≈ 12.0, ⁴J(H,H) ≈ 2.0
H-5~6.8t³J(H,H) ≈ 8.5
H-6~7.3dd³J(H,H) ≈ 8.5, ⁴J(H,H) ≈ 2.0
3-Amino-5-fluoro-N-methylbenzamide H-2~7.0t⁴J(H,H) ≈ 2.0, ⁴J(H,F) ≈ 2.0
H-4~6.7dt³J(H,F) ≈ 10.0, ⁴J(H,H) ≈ 2.0
H-6~7.2d⁴J(H,H) ≈ 2.0

Disclaimer: These are predicted values based on additive models and data from similar compounds. Actual experimental values may vary.

Key Differentiating Features in ¹H NMR:

  • 2-Amino-5-fluoro-N-methylbenzamide: Exhibits three distinct aromatic signals, with a characteristic doublet of doublets for H-6 due to coupling with both H-4 and the fluorine at position 5.

  • 2-Amino-3-fluoro-N-methylbenzamide: The ortho-positioning of the amino and fluoro groups results in a more complex splitting pattern, with H-4 appearing as a triplet.

  • 4-Amino-3-fluoro-N-methylbenzamide: The proton at H-2 is significantly downfield and shows a large ³J(H,F) coupling constant of approximately 12.0 Hz.

  • 3-Amino-5-fluoro-N-methylbenzamide: The high degree of symmetry results in simpler splitting patterns, with H-2 appearing as a characteristic triplet due to coupling to both H-6 and the fluorine at C-5.

¹³C NMR Spectroscopy

The carbon chemical shifts are directly influenced by the electronegativity of the attached substituents. The C-F bond will show a large one-bond coupling constant (¹J(C,F)).

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CompoundPredicted C-F δ (ppm)Predicted ¹J(C,F) (Hz)Predicted C=O δ (ppm)
2-Amino-5-fluoro-N-methylbenzamide ~158~235~168
2-Amino-3-fluoro-N-methylbenzamide ~152 (d, ¹J(C,F) ≈ 240)~240~167
4-Amino-3-fluoro-N-methylbenzamide ~148 (d, ¹J(C,F) ≈ 245)~245~169
3-Amino-5-fluoro-N-methylbenzamide ~163 (d, ¹J(C,F) ≈ 240)~240~169

Key Differentiating Features in ¹³C NMR:

  • The chemical shift of the carbon atom directly bonded to the fluorine (C-F) is highly sensitive to the electronic environment and provides a clear diagnostic peak.

  • The large ¹J(C,F) coupling constant (typically > 230 Hz) confirms the presence of a C-F bond.

  • The chemical shift of the carbonyl carbon (C=O) is also modulated by the substitution pattern on the aromatic ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine's environment. The chemical shift of the fluorine signal is characteristic of its position on the ring.

Key Differentiating Features in ¹⁹F NMR:

  • The chemical shift of the fluorine signal will be different for each isomer.

  • The multiplicity of the fluorine signal will depend on the number of adjacent protons. For example, in 3-Amino-5-fluoro-N-methylbenzamide, the fluorine signal would be expected to be a triplet of triplets due to coupling with H-4 and H-6.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The positions of the N-H stretching bands of the amino group and the C=O stretching band of the amide are diagnostic.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H Stretch (Amino)C=O Stretch (Amide)C-F Stretch
2-Amino-5-fluoro-N-methylbenzamide ~3400-3200 (two bands)~1640~1250
2-Amino-3-fluoro-N-methylbenzamide ~3400-3200 (two bands)~1645~1260
4-Amino-3-fluoro-N-methylbenzamide ~3450-3250 (two bands)~1635~1270
3-Amino-5-fluoro-N-methylbenzamide ~3420-3220 (two bands)~1650~1240

Key Differentiating Features in IR Spectroscopy:

  • While the N-H and C=O stretching frequencies are similar for all isomers, subtle shifts can be observed.

  • The C-F stretching frequency and the fingerprint region (below 1500 cm⁻¹) will show more significant differences, allowing for differentiation with a reference spectrum.

Mass Spectrometry (MS)

While all isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation patterns.

G parent Molecular Ion [C8H9FN2O]+ frag1 Loss of CH3NH [C7H5FO]+ parent->frag1 - CH4N frag2 Loss of CONHCH3 [C6H5FN]+ parent->frag2 - C2H4NO frag3 Loss of F [C8H9N2O]+ parent->frag3 - F

Figure 2: A simplified, generalized fragmentation pathway for the isomers.

Key Differentiating Features in Mass Spectrometry:

  • The relative abundances of the fragment ions may differ between the isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragments. For instance, the loss of the N-methylcarboxamide group might be more or less favorable depending on the electronic stabilization provided by the amino and fluoro groups in their respective positions.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the benzamide isomer and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. Vary the collision energy to optimize fragmentation.

Conclusion

The unambiguous identification of 2-Amino-5-fluoro-N-methylbenzamide and its positional isomers is a critical task in pharmaceutical quality control and research. While each spectroscopic technique provides valuable information, a multi-technique approach is essential for confident characterization. ¹H and ¹³C NMR spectroscopy are the most definitive methods, offering a wealth of structural information through chemical shifts and coupling constants. IR and MS/MS provide complementary data that can reinforce the structural assignment.

By understanding the principles outlined in this guide and applying the provided experimental protocols, researchers can effectively differentiate between these closely related isomers, ensuring the integrity and quality of their work.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Introduction to Spectroscopy. by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. (A foundational textbook on spectroscopic methods). [Link]

A Senior Application Scientist's Guide to Catalytic Synthesis of Fluorinated Benzamides: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated benzamides, in particular, represent a privileged structural motif found in numerous pharmaceuticals and agrochemicals, where the fluorine atom(s) can profoundly influence metabolic stability, lipophilicity, and binding affinity.[1][3] However, the formation of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, presents significant synthetic challenges that necessitate the use of sophisticated catalytic systems.[4][5]

This guide provides a head-to-head comparison of leading catalytic strategies for the synthesis of fluorinated benzamides. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, evaluate the relative strengths and weaknesses of each approach, and provide field-proven experimental data to empower researchers in selecting the optimal catalyst for their specific synthetic challenge.

Catalytic Strategies: A Mechanistic Overview

The synthesis of fluorinated benzamides can be broadly approached in two ways: forming the C-F bond on a pre-existing benzamide scaffold, or constructing the amide bond using a fluorinated precursor. The choice of catalyst is dictated by the desired approach and the specific location of the fluorine atom. We will explore four principal catalytic paradigms: Palladium, Copper, and Nickel-based transition metal catalysis, and Organocatalysis.

Head-to-Head Catalyst Comparison

Palladium Catalysis: Precision in C–H Functionalization

Palladium catalysis has emerged as a powerful tool for the late-stage fluorination of complex molecules, often leveraging directing groups to achieve high regioselectivity. This is particularly valuable for modifying existing benzamide structures.

Core Principle: Palladium catalysts excel at C–H activation, allowing for the direct conversion of a C–H bond to a C–F bond. The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. An amide-containing directing group coordinates to the palladium center, positioning the catalyst for selective activation of a specific C–H bond (often at the ortho-position). Oxidative addition of an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) generates a high-valent Pd(IV)-fluoride intermediate, which then undergoes reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst.[6][7]

Key Advantages:

  • High Regioselectivity: The use of directing groups enables precise control over the site of fluorination.[7]

  • Late-Stage Functionalization: Ideal for introducing fluorine into complex, pre-assembled molecules.[3]

  • Functional Group Tolerance: Modern ligand systems have expanded the scope to include a wide range of sensitive functional groups.

Limitations:

  • Directing Group Requirement: Often requires the installation and potential subsequent removal of a directing group.

  • Catalyst Cost: Palladium is a precious metal, which can be a consideration for large-scale synthesis.[8]

  • Limited to Aryl/Benzylic C-H Bonds: Primarily effective for C(sp²)-H and some activated C(sp³)-H bonds.

Copper Catalysis: The Workhorse for C-N and C-F Bond Formation

Copper catalysis, a more economical alternative to palladium, has a long history in cross-coupling reactions. It is particularly effective in constructing the core benzamide structure from fluorinated aryl halides via Ullmann-type C-N coupling or in forming C-F bonds from aryl halides.

Core Principle: For amide formation, the copper-catalyzed Ullmann-Goldberg reaction involves the coupling of an aryl halide with an amide. The mechanism is believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide. Reductive elimination furnishes the N-aryl amide.[9] For C-F bond formation, copper catalysts can mediate the coupling of aryl iodides with fluoride sources, often proceeding through a Cu(I)/Cu(III) cycle.[8]

Key Advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[8][10]

  • Robustness: Often tolerant of a variety of functional groups and can be run under ligand-free conditions in some cases.[10]

  • Versatility: Applicable to both C-N bond formation (amide synthesis) and C-F bond formation.[11]

Limitations:

  • Harsh Conditions: Classic Ullmann couplings often require high temperatures.

  • Substrate Scope: Can be less effective for electron-rich or sterically hindered aryl halides compared to palladium systems.[11]

  • Stoichiometric Copper: Older methods sometimes required stoichiometric or excess copper, though modern catalytic versions are prevalent.[11]

Nickel Catalysis: Activating Inert C–F Bonds

Nickel catalysis has carved a unique niche in the synthesis of fluorinated compounds by its remarkable ability to activate the strong C-F bond of aryl fluorides for cross-coupling reactions. This allows for the use of readily available fluoroaromatics as building blocks.

Core Principle: Nickel catalysts, particularly low-valent Ni(0) species, can undergo oxidative addition into the highly inert C-F bond of an aryl fluoride.[5][12] This forms an Aryl-Ni(II)-F intermediate. In the presence of a suitable coupling partner (e.g., an amine for amination or an organozinc reagent for C-C coupling), transmetalation followed by reductive elimination yields the desired product and regenerates the Ni(0) catalyst.[12][13] These reactions often require electron-rich phosphine ligands and a stoichiometric reductant (like magnesium or manganese powder) to maintain the active Ni(0) state.[14][15]

Key Advantages:

  • Unique Reactivity: Enables the use of aryl fluorides, which are often unreactive in Pd or Cu catalysis, as electrophiles.[13][16]

  • Alternative Substrate Pool: Opens up synthetic routes starting from abundant fluorinated feedstocks.

  • Cost-Effective Metal: Nickel is an earth-abundant, inexpensive metal.

Limitations:

  • Reductant Required: Typically requires stoichiometric amounts of a reducing agent.[14][15]

  • Ligand Sensitivity: Reaction success is often highly dependent on the specific phosphine ligand used.[13]

  • Selectivity Challenges: In polyfluorinated arenes, achieving selective activation of a single C-F bond can be difficult.[12]

Organocatalysis: The Asymmetric Advantage

For the synthesis of chiral fluorinated benzamides, particularly those with fluorine at a stereogenic center alpha to the carbonyl group, organocatalysis offers an elegant and metal-free solution.

Core Principle: Asymmetric organocatalysis typically employs small, chiral organic molecules to induce enantioselectivity. For α-fluorination, a common strategy involves enamine catalysis.[17] An aldehyde precursor reacts with a chiral secondary amine catalyst (e.g., an imidazolidinone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic fluorine source (e.g., NFSI), with the chiral environment of the catalyst directing the fluorine to one face of the molecule. Hydrolysis releases the α-fluorinated aldehyde with high enantiopurity, which can then be oxidized and coupled to form the target benzamide.[17]

Key Advantages:

  • High Enantioselectivity: Provides excellent stereochemical control for creating chiral centers.[2][17]

  • Metal-Free: Avoids potential metal contamination in the final product, which is critical for pharmaceutical applications.

  • Mild Conditions: Reactions are often run at or below room temperature.

Limitations:

  • Multi-Step Process: Often requires a multi-step sequence (e.g., fluorination, oxidation, amidation) to reach the final benzamide.

  • Substrate-Specific Catalysts: The optimal organocatalyst can be highly specific to the substrate.

  • Limited to Specific Positions: Primarily used for α-fluorination of carbonyl compounds.

Quantitative Performance Comparison

Catalyst TypeTypical PrecursorsFluorinating Agent / Amine SourceKey AdvantagesKey LimitationsTypical Yields
Palladium Benzamides (via C-H activation), Aryl Triflates[6][18]Electrophilic [F+] (NFSI, Selectfluor)[6][19]High regioselectivity, late-stage functionalization, broad scopeRequires directing group, catalyst cost60-95%[6]
Copper Aryl Iodides, Amides[11]Amides, KF, CsF[8][11]Low cost, robust, versatile for C-N and C-F bondsOften requires high temps, limited with challenging substrates50-93%[9][11]
Nickel Aryl Fluorides, Primary Amines[13][16]Primary/Secondary Amines[13]Activates inert C-F bonds, uses cheap feedstocks, low-cost metalRequires stoichiometric reductant, ligand sensitive50-94%[13][16]
Organocatalyst Aldehydes, β-Keto Amides[17][19]Electrophilic [F+] (NFSI, Selectfluor)[17][19]High enantioselectivity (up to 99% ee), metal-free, mild conditionsMulti-step synthesis, often substrate-specific70-99% (fluorination step)[2][19]

Visualizing the Mechanisms

To better understand the underlying processes, the following diagrams illustrate a generalized catalytic cycle for transition metal-catalyzed C-H fluorination and a typical cycle for organocatalytic α-fluorination.

G cluster_0 Palladium-Catalyzed C-H Fluorination Cycle A L-Pd(II) B Cyclometalated Intermediate A->B C-H Activation (Amide Directed) C L-Pd(IV)-F B->C Oxidative Addition (e.g., NFSI) C->A Reductive Elimination D Fluorinated Product C->D Product Release

Caption: Generalized cycle for Pd-catalyzed C-H fluorination.

G cluster_1 Organocatalytic α-Fluorination (Enamine) cluster_2 Catalytic Cycle A Chiral Amine Catalyst B Enamine Intermediate A->B C Iminium Ion B->C + F+ C->A Product α-Fluoro Aldehyde C->Product Hydrolysis Aldehyde Aldehyde Substrate Aldehyde->B F_Source Electrophilic Fluorine Source (F+) F_Source->B H2O H₂O H2O->C

Caption: Enamine mechanism for organocatalytic α-fluorination.

Validated Experimental Protocols

The following protocols are representative examples derived from authoritative literature, providing a practical starting point for laboratory synthesis.

Protocol 1: Palladium-Catalyzed Methylene β-C–H Fluorination of a Native Amide

(Adapted from a procedure by D.-G. Yu & coworkers)[6]

This protocol demonstrates the stereo- and site-selective fluorination of a native amide using a specialized ligand.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the native amide substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), the bidentate NAP ligand L14 (9.0 mg, 0.024 mmol, 12 mol%), and Selectfluor (141.6 mg, 0.4 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with argon (3 times). Add 2.0 mL of hexafluoroisopropanol (HFIP) as the solvent via syringe.

  • Reaction Conditions: Seal the vial and place the reaction mixture in a preheated oil bath at 80 °C. Stir for 24 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired fluorinated amide product.

  • Self-Validation: The product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), comparing the data to the reported values.

Protocol 2: Copper-Catalyzed Synthesis of an α,α-Difluoro-α-Aryl Amide

(Adapted from a procedure by J. M. Ready & coworkers)[11]

This method illustrates the coupling of an aryl iodide with an α-silyldifluoroamide, a powerful way to construct difluorinated amide motifs.

  • Reaction Setup: In a glovebox, add CuOAc (1.2 mg, 0.01 mmol, 10 mol%) to a 1-dram vial. Add the α-silyldifluoroamide (0.11 mmol, 1.1 equiv) and the aryl iodide (0.10 mmol, 1.0 equiv).

  • Solvent Addition: Add 0.5 mL of dimethylformamide (DMF).

  • Reaction Conditions: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat the mixture at 80 °C for 16 hours.

  • Work-up and Purification: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NH₄Cl (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to yield the aryldifluoroamide.

  • Self-Validation: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and HRMS to confirm its identity and purity.

Protocol 3: Nickel-Catalyzed Amination of an Aryl Fluoride

(Adapted from a procedure by J. Yamaguchi & K. Itami)[13]

This protocol showcases the use of an aryl fluoride as the electrophilic partner in a C-N bond-forming reaction.

  • Reaction Setup: In a glovebox, add Ni(cod)₂ (13.8 mg, 0.05 mmol, 10 mol%), 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz) ligand (26.8 mg, 0.06 mmol, 12 mol%), and NaOtBu (72.1 mg, 0.75 mmol, 1.5 equiv) to a vial.

  • Reagent Addition: Add the aryl fluoride (0.5 mmol, 1.0 equiv), the primary amine (0.6 mmol, 1.2 equiv), and 1.0 mL of toluene.

  • Reaction Conditions: Seal the vial and stir the mixture at 130 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the secondary arylamine product.

  • Self-Validation: Confirm the structure of the product via standard spectroscopic methods (NMR, MS).

Conclusion and Future Outlook

The choice of catalyst for the synthesis of fluorinated benzamides is not a one-size-fits-all decision. It is a strategic choice based on the target structure, desired stereochemistry, cost, and stage of the synthesis.

  • For late-stage, regioselective fluorination of a complex benzamide , Palladium catalysis is often the superior choice, provided a directing group is present or can be installed.

  • For cost-effective, large-scale synthesis from aryl halide precursors , Copper catalysis offers a robust and economical route.

  • When starting from an inexpensive aryl fluoride , Nickel catalysis provides a unique and powerful pathway by activating the otherwise inert C-F bond.

  • When the synthesis of a chiral, α-fluorinated benzamide is the goal , Organocatalysis is unrivaled in its ability to deliver high enantioselectivity without transition metals.

Emerging strategies, such as photoenzymatic catalysis, promise even milder and more selective methods for creating fluorinated amides with remote stereocenters, further expanding the synthetic chemist's toolkit.[20] By understanding the fundamental principles and comparative performance of the catalysts outlined in this guide, researchers are better equipped to navigate the challenging but rewarding landscape of fluorine chemistry.

References

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). MDPI.
  • Palladium-Catalyzed Methylene β-C–H Fluorination of Native Amides. (2025).
  • Reversible C−F Bond Formation and the Au-Catalyzed Hydrofluorination of Alkynes. (2007). Journal of the American Chemical Society.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Synthesis of Aryldifluoroamides by Copper-C
  • Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. (2016).
  • Nickel-Catalyzed Direct Cross-Coupling of Unactivated Aryl Fluorides with Aryl Bromides. (2023). Organic Letters.
  • Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. (2025).
  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. (2021). JACS Au.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. (n.d.). Organic & Biomolecular Chemistry.
  • Palladium-Catalyzed ortho-Selective C–H Fluorination of Oxalyl Amide-Protected Benzylamines. (2014). The Journal of Organic Chemistry.
  • Nickel-catalyzed amination of aryl fluorides with primary amines. (2017).
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). MIT Open Access Articles.
  • Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. (2017). Journal of the American Chemical Society.
  • Palladium-Catalyzed Allylic C−H Fluorin
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination P
  • Copper‐Mediated Synthesis of N‐Aryl‐Oxamic Acids. (2025).
  • Nickel-Catalyzed Reductive Amidation of Aryl Fluorosulfates with Isocyanates: Synthesis of Amides via C-O Bond Cleavage. (2024). PubMed.
  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (2020).
  • Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. (2017). Beilstein Journal of Organic Chemistry.
  • An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022).
  • Ni-Catalyzed Borylation of Aryl Fluorides via C-F Cleavage. (n.d.).
  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. (2014). Organic Chemistry Portal.
  • Palladium-Catalyzed Fluorination of Amino Acid Deriv
  • Enantioselective Organocatalytic α-Fluorination of Aldehydes. (n.d.).
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. (2014). Journal of Organic Chemistry.
  • The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characteriz
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
  • New Synthetic Methods for C–F Bond Form
  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. (2013). Journal of the American Chemical Society.
  • Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia. (2009). Semantic Scholar.

Sources

Comparative Docking Studies of "2-Amino-5-fluoro-N-methylbenzamide"-Derived Ligands in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of ATP-competitive kinase inhibitors relies heavily on the strategic selection of molecular building blocks. 2-Amino-5-fluoro-N-methylbenzamide (CAS 773846-62-1) has emerged as a highly privileged precursor in the synthesis of targeted therapeutics, particularly for inhibiting Focal Adhesion Kinase (FAK/PTK2) and various pyrimidine-based anticancer targets.

This guide provides an objective, data-driven comparison of ligands derived from 2-Amino-5-fluoro-N-methylbenzamide against their non-fluorinated and chlorinated counterparts. By detailing the mechanistic causality behind the 5-fluoro substitution and providing a self-validating computational protocol, this document serves as a comprehensive resource for researchers optimizing lead compounds in early-stage drug discovery.

Mechanistic Rationale: The Fluorine Advantage

Focal Adhesion Kinase (FAK) is a cytoplasmic tyrosine kinase that plays a critical role in integrin-mediated signal transduction. Overexpression of FAK is strongly correlated with aggressive tumor phenotypes, as it drives signaling cascades responsible for cell survival, proliferation, and metastasis ().

FAK_Pathway Integrin Integrin Activation (Extracellular Matrix) FAK FAK (PTK2) Autophosphorylation (Tyr397) Integrin->FAK Src Src Kinase Complex Recruitment FAK->Src PI3K PI3K / Akt Pathway Src->PI3K ERK Grb2 / Ras / ERK Pathway Src->ERK Survival Cell Survival & Proliferation PI3K->Survival Migration Cell Migration & Invasion ERK->Migration

Figure 1: FAK (PTK2) signaling pathway mediating cell survival and migration.

When designing inhibitors for the FAK ATP-binding pocket, the incorporation of the 2-amino-5-fluoro-N-methylbenzamide moiety offers three distinct biophysical advantages over standard benzamides:

  • pKa Modulation (Electronic Effect): Fluorine's strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent aniline-like amino group. This prevents protonation at physiological pH and optimizes the amino group to act as a highly directional hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Cys502 in FAK).

  • Steric Profile & Lipophilicity: The van der Waals radius of fluorine (1.47 Å) is uniquely close to hydrogen (1.20 Å). This allows the 5-fluoro substitution to increase the ligand's lipophilicity (LogP) and fill small hydrophobic sub-pockets without inducing the steric clashes commonly seen with bulkier halogens like chlorine or bromine.

  • Metabolic Stability: Blocking the 5-position of the aromatic ring with a stable C-F bond prevents rapid oxidative metabolism by Cytochrome P450 enzymes, significantly extending the compound's pharmacokinetic half-life.

Comparative Docking Analysis

To objectively evaluate the performance of this scaffold, we compared three structurally analogous aminopyrimidine-based ligands [1] docked into the FAK kinase domain (PDB ID: 2JKK).

  • Ligand A: Derived from 2-Amino-5-fluoro-N-methylbenzamide (Fluorinated)

  • Ligand B: Derived from 2-Amino-N-methylbenzamide (Non-fluorinated)

  • Ligand C: Derived from 2-Amino-5-chloro-N-methylbenzamide (Chlorinated)

Quantitative Performance Metrics
Ligand VariantSubstitutionGlideScore (kcal/mol)MM-GBSA

G

(kcal/mol)
H-Bond Distance to Cys502 (Å)Ligand Efficiency (LE)
Ligand A 5-Fluoro -9.8 -45.2 2.1 0.42
Ligand BUnsubstituted (H)-8.2-38.52.40.36
Ligand C5-Chloro-9.4-43.12.20.39

Data Interpretation & Causality: Ligand A (5-Fluoro) demonstrates the most favorable binding free energy (


G

= -45.2 kcal/mol). The shortened hydrogen bond distance (2.1 Å) to the Cys502 hinge residue is a direct consequence of the fluorine atom withdrawing electron density, thereby strengthening the donor capacity of the 2-amino group. While Ligand C (5-Chloro) also shows strong affinity, its larger atomic radius slightly perturbs the optimal binding angle, resulting in a lower Ligand Efficiency (LE) compared to the fluorinated analog.

Standardized Computational Protocol

To ensure reproducibility and scientific integrity, the following self-validating workflow must be employed when conducting comparative docking studies on these benzamide derivatives.

Docking_Workflow PrepP Protein Prep (FAK Kinase Domain) Grid Grid Generation (ATP Binding Pocket) PrepP->Grid PrepL Ligand Prep (Benzamide Derivatives) Dock Molecular Docking (Flexible Ligand) PrepL->Dock Grid->Dock Score Scoring & MM-GBSA (ΔG binding) Dock->Score

Figure 2: Standardized computational workflow for comparative molecular docking.

Step-by-Step Methodology

Step 1: Protein Preparation (Self-Validating System)

  • Action: Import the FAK crystal structure. Assign bond orders, add missing hydrogen atoms at pH 7.4, and optimize the H-bond network.

  • Causality: Kinase hinge regions are highly sensitive to the protonation states of surrounding residues. Incorrect tautomerization of histidine residues in the ATP pocket will artificially skew binding scores.

  • Validation: Perform a restrained minimization (e.g., OPLS4 force field) converging heavy atoms to an RMSD of 0.3 Å. This relieves steric clashes without deviating from the experimentally validated crystal structure.

Step 2: Ligand Preparation

  • Action: Generate 3D conformations for Ligands A, B, and C. Enumerate all possible tautomers and stereoisomers at physiological pH (7.4 ± 1.0).

  • Causality: The 2-aminobenzamide moiety can exist in multiple resonance states. Accurate 3D geometry generation ensures the amide N-methyl group is correctly oriented to avoid steric clashing with the kinase gatekeeper residue.

Step 3: Grid Generation & Docking

  • Action: Define the receptor grid centered on the co-crystallized ligand, ensuring the bounding box encompasses the entire ATP-binding cleft. Execute Extra Precision (XP) docking with flexible ligand sampling.

  • Validation: Crucial Step. Re-dock the native co-crystallized ligand back into the generated grid. An RMSD of < 2.0 Å between the docked pose and the crystal pose confirms the grid's predictive validity. Do not proceed with novel ligands if this threshold is failed.

Step 4: Post-Docking MM-GBSA Analysis

  • Action: Calculate the binding free energy (

    
    G
    
    
    
    ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.
  • Causality: Standard docking algorithms (like GlideScore) estimate affinity based on rigid receptors. MM-GBSA incorporates solvent effects and allows for localized receptor flexibility, providing a much higher correlation with experimental IC

    
     values.
    

Bridging In Silico to In Vitro

While computational models strongly favor the 2-Amino-5-fluoro-N-methylbenzamide scaffold, these findings must be grounded in empirical validation. For researchers advancing these compounds, the following experimental pipeline is recommended:

  • Biochemical Kinase Assays: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radiometric

    
    P-ATP assays to determine the exact IC
    
    
    
    of the synthesized compounds against recombinant FAK.
  • Cellular Target Engagement: Perform Western blots on FAK-overexpressing cell lines (e.g., human astrocytoma or breast cancer lines) to quantify the reduction in autophosphorylation at Tyr397, confirming that the in silico binding translates to intracellular efficacy [2].

References

  • Title: US Patent 8501763B2 - Inhibitors of focal adhesion kinase Source: Google Patents URL
  • Title: WO2010141406A2 - Amino pyrimidine anticancer compounds Source: Google Patents URL
  • Title: Stimulation of cell migration by overexpression of focal adhesion kinase and its association with Src and Fyn Source: Journal of Cell Science (1996) URL: [Link]

Validating the mechanism of action of compounds synthesized from "2-Amino-5-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Mechanism of Action of Compounds Synthesized from "2-Amino-5-fluoro-N-methylbenzamide"

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The journey from a synthesized compound to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides a comprehensive framework for researchers working with derivatives of "2-Amino-5-fluoro-N-methylbenzamide," a scaffold bearing the potential for significant biological activity. The core benzamide moiety present in this starting material is a key feature in a class of highly successful anti-cancer agents: the poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] This structural alert warrants a focused investigation into this precise mechanism of action.

This document is structured to guide you through a logical, multi-layered validation process. We will move from initial biochemical confirmation of the molecular target to cellular validation of the mechanism and, finally, to a phenotypic comparison against established alternatives. Each step is designed to be self-validating, providing a robust data package to support your compound's therapeutic potential.

Part 1: Biochemical Target Engagement - The First Litmus Test

The foundational question is whether your compound directly interacts with its putative target. Given the benzamide core, our primary hypothesis is the inhibition of PARP enzymes, particularly PARP1 and PARP2, which are critical for DNA single-strand break repair.[3][4]

The Rationale for Starting with Biochemical Assays

Directly measuring the interaction between your compound and the purified PARP enzyme is the most direct and unambiguous first step. It eliminates the complexities of a cellular environment, providing a clear IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) that quantifies the compound's potency.

Key Experiment 1: PARP1/2 Enzymatic Activity Assay

This assay measures the catalytic activity of PARP enzymes, which use nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly (ADP-ribose) (PAR) chains on target proteins.[5] We will use a colorimetric ELISA-based format for its high-throughput capability and straightforward interpretation.[6][7][8]

Experimental Protocol: Colorimetric PARP1 Enzymatic Assay

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate to prevent non-specific binding.

  • Reaction Setup: In each well, add the assay buffer, activated DNA (to stimulate PARP activity), purified recombinant PARP1 enzyme, and varying concentrations of your test compound (and controls).

  • Initiation: Add a biotinylated NAD+ mix to each well to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The PARP1 enzyme will attach biotinylated PAR chains to the coated histones.

  • Detection: Wash the plate to remove unreacted components. Add streptavidin-conjugated horseradish peroxidase (Strep-HRP), which will bind to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.

  • Quantification: Stop the reaction and read the absorbance on a plate reader. The signal intensity is directly proportional to PARP1 activity.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Key Experiment 2: PARP Trapping Assay

Beyond simple catalytic inhibition, a key mechanism for the clinical efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[9][10] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication.[11] Therefore, quantifying the trapping potential of your compound is critical and provides a more nuanced comparison to existing drugs.[1]

Experimental Protocol: PARP Trapping Assay (Fluorescence Polarization-Based)

  • Principle: This assay uses a fluorescently labeled DNA probe. When PARP1 binds to this probe, the large size of the complex slows its rotation, resulting in high fluorescence polarization (FP). Upon addition of NAD+, PARP1 auto-PARylates and detaches from the DNA, causing a drop in FP. An effective trapping agent will prevent this dissociation, maintaining a high FP signal.[6][7]

  • Reaction Setup: In a suitable microplate, combine the fluorescent DNA probe, purified PARP1 enzyme, and varying concentrations of your test compound or controls. Incubate to allow PARP1-DNA binding.

  • Initial Reading: Measure the initial FP to establish a baseline for the PARP-DNA complex.

  • Dissociation Induction: Add NAD+ to the wells to initiate auto-PARylation and subsequent dissociation.

  • Final Reading: After incubation, measure the final FP.

  • Data Analysis: Calculate the change in FP. A potent trapping agent will show a smaller decrease in FP compared to the vehicle control. Quantify the trapping efficiency relative to known PARP inhibitors.

Data Presentation and Comparative Analysis

Summarize your findings in a clear, comparative table. This allows for a direct assessment of your compound's potency against established market alternatives.

Table 1: Hypothetical Biochemical Performance of a Novel Compound (NC-1)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Efficiency (%)
NC-1 8.515.2120
Olaparib5.02.1100
Rucaparib2.21.8110
Veliparib3.12.530

This data is illustrative. Experimental values must be determined.

cluster_workflow Biochemical Validation Workflow start Synthesized Compound (e.g., NC-1) biochem_assay PARP1/2 Enzymatic Assay start->biochem_assay trapping_assay PARP Trapping Assay start->trapping_assay ic50 Determine IC50 (Potency) biochem_assay->ic50 trapping_eff Quantify Trapping (Efficacy) trapping_assay->trapping_eff compare Compare to Known Inhibitors (Olaparib, Rucaparib) ic50->compare trapping_eff->compare

Caption: Workflow for initial biochemical screening of novel compounds.

Part 2: Cellular Mechanism of Action - Proving On-Target Activity

A potent biochemical inhibitor must demonstrate its intended effect within the complex machinery of a living cell. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target (PARP), and elicit the expected downstream biological consequences.

The Rationale for Cellular Assays

These experiments bridge the gap between biochemistry and phenotype. They validate that the mechanism observed in vitro is the same one driving the compound's effects in a more physiologically relevant context.

Key Experiment 3: Quantification of Cellular PAR Levels

A direct consequence of PARP inhibition in cells is a reduction in the basal and DNA damage-induced levels of PAR. Measuring cellular PAR is a robust biomarker of target engagement.[12]

Experimental Protocol: Cell-Based PAR Immunoassay

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., MCF-7) in a 96-well plate. Treat the cells with a dose range of your test compound and controls for a specified duration (e.g., 2-24 hours).

  • Optional: Induce DNA Damage: To assess the inhibition of damage-induced PARylation, treat a subset of wells with a DNA-damaging agent like hydrogen peroxide.

  • Cell Lysis: Lyse the cells directly in the wells to release intracellular contents.

  • Immunoassay: Use a sandwich ELISA-based kit designed to quantify PAR from cell lysates.[7][12] Transfer the lysates to a plate pre-coated with a PAR-capturing antibody.

  • Detection: Add a detection antibody that also binds to PAR, followed by a secondary antibody conjugated to HRP.

  • Signal Generation and Quantification: Add a chemiluminescent or colorimetric substrate and measure the signal, which is proportional to the amount of PAR in the lysate.

  • Data Analysis: Normalize the PAR signal to the total protein concentration in each lysate. Plot the normalized PAR levels against inhibitor concentration to determine the EC50 (the effective concentration to reduce PAR levels by 50%).

Key Experiment 4: Monitoring the DNA Damage Response (γH2AX Foci Formation)

Inhibition of PARP-mediated single-strand break repair leads to the collapse of replication forks during S-phase, creating highly toxic DNA double-strand breaks (DSBs).[4] The cell marks these DSBs by phosphorylating the histone variant H2AX at serine 139, creating γH2AX.[13] Visualizing and quantifying γH2AX "foci" via immunofluorescence is a gold-standard method for assessing the downstream consequences of PARP inhibition.

Experimental Protocol: γH2AX Immunofluorescence Staining

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa or a BRCA-deficient line) on glass coverslips in a multi-well plate. Treat with your compound, a positive control (e.g., Olaparib), and a vehicle control for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[14]

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.[14]

  • Blocking: Block non-specific antibody binding sites with a solution like 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.[13][15]

  • Secondary Antibody Incubation: Wash the cells thoroughly and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[14]

  • Counterstaining and Mounting: Wash again and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[13]

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software like ImageJ/Fiji.[13][14]

cluster_pathway PARP's Role in DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds Replication DNA Replication DNA_SSB->Replication PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins SSBR SSB Repair Repair_Proteins->SSBR Fork_Collapse Replication Fork Collapse Replication->Fork_Collapse unrepaired SSB leads to DNA_DSB DNA Double-Strand Break (DSB) Fork_Collapse->DNA_DSB gH2AX γH2AX Foci Formation DNA_DSB->gH2AX Inhibitor Novel Compound (e.g., NC-1) Inhibitor->PARP1 blocks

Caption: DNA Damage Response pathway showing the effect of PARP inhibition.

Part 3: Phenotypic Validation and Comparative Efficacy

The ultimate goal of a therapeutic compound is to induce a desired phenotype, which in this case is the selective killing of cancer cells. For PARP inhibitors, the key principle is "synthetic lethality," where the inhibitor is particularly effective in cancer cells that already have a defect in another DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[16]

The Rationale for Phenotypic Assays

These assays determine the ultimate biological impact of your compound. By comparing its effect on cells with and without specific DNA repair defects (e.g., BRCA mutations), you can validate the synthetic lethal mechanism and establish a potential therapeutic window.

Key Experiment 5: Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of how a compound affects cell proliferation and survival.[17][18][19] Comparing the compound's effect on a BRCA-mutant cell line versus its isogenic counterpart (where the BRCA function has been restored) is the classic way to demonstrate synthetic lethality.

Experimental Protocol: MTS/CellTiter-Glo Assay

  • Cell Lines: Use a matched pair of cell lines, such as UWB1.289 (BRCA1-mutant) and UWB1.289+BRCA1 (BRCA1-reconstituted).

  • Seeding and Treatment: Seed both cell lines in 96-well plates and treat with a serial dilution of your test compound, Olaparib (as a positive control), and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).

  • Assay:

    • For MTS: Add the MTS reagent, which is converted by metabolically active cells into a colored formazan product. Incubate and read the absorbance.

    • For CellTiter-Glo: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[20] Read the luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot cell viability against drug concentration for each cell line and calculate the LC50 (lethal concentration 50%). A significantly lower LC50 in the BRCA-mutant line compared to the BRCA-proficient line indicates synthetic lethality.[5]

Data Presentation for Phenotypic Assays

A table comparing the LC50 values across different cell lines provides clear evidence of selective activity.

Table 2: Hypothetical Synthetic Lethality Profile of NC-1

CompoundCell LineBRCA1 StatusLC50 (µM)Selectivity Index (BRCA+/BRCA-)
NC-1 UWB1.289Mutant0.815.0
UWB1.289+BRCA1Wild-Type12.0
OlaparibUWB1.289Mutant1.212.5
UWB1.289+BRCA1Wild-Type15.0

This data is illustrative. A higher selectivity index indicates greater synthetic lethality.

cluster_lethality Concept of Synthetic Lethality Normal_Cell Normal Cell (Functional HR & PARP) HR_Pathway Homologous Recombination (HR) Repair Normal_Cell->HR_Pathway has PARP_Pathway PARP-mediated SSB Repair Normal_Cell->PARP_Pathway has Cancer_Cell BRCA-Mutant Cancer Cell (Defective HR) Cancer_Cell->PARP_Pathway has Viability_Cancer Cell Viable Cancer_Cell->Viability_Cancer w/o inhibitor Viability_Normal Cell Viable PARP_Pathway->Viability_Normal HR compensates Death_Cancer Cell Death (Synthetic Lethality) PARP_Pathway->Death_Cancer no backup repair Inhibitor PARP Inhibitor Inhibitor->PARP_Pathway blocks

Caption: The principle of synthetic lethality in BRCA-mutant cancer cells.

Conclusion

Validating the mechanism of action for a novel compound synthesized from "2-Amino-5-fluoro-N-methylbenzamide" requires a systematic and evidence-based approach. By progressing from direct biochemical assays of PARP inhibition and trapping to the confirmation of on-target cellular effects and culminating in the demonstration of a selective cancer-killing phenotype, researchers can build a compelling case for their compound's therapeutic potential. This guide provides the experimental framework and scientific rationale to confidently navigate this critical phase of drug discovery, ensuring that only the most promising candidates, with a well-understood mechanism of action, advance toward clinical development.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Gao, Y., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15(16). Retrieved from [Link]

  • Eivazi, S., et al. (2018). In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. Taylor & Francis Online. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Niepel, M., et al. (2019). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 1601, 1-13. Retrieved from [Link]

  • Kay, J., & Corrigan, J. (2019). Staining for γH2AX in paraffin-embedded tissue sections. NextGen Protocols. Retrieved from [Link]

  • Runge, R., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545. Retrieved from [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Moschetta, M., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(10), 2267-2277. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • bio-connect.nl. (2024). Biochemical and cell-based assays to interrogate ADP-ribosylation. Retrieved from [Link]

  • Alfa Cytology. (n.d.). PARP Activity Assay Service. Retrieved from [Link]

  • Tao, Z., et al. (2008). Activity assays for poly-ADP ribose polymerase. Methods in Molecular Biology, 439, 115-125. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Layman, H., et al. (2025). Quantitative intracellular immunoassay for monitoring poly (ADP-ribose) in cancer cells treated with PARP inhibitors. AACR Journals. Retrieved from [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • Contemporary OB/GYN. (2023). PARP inhibitors: Choosing what to use in epithelial ovarian cancer. Retrieved from [Link]

  • U.S. Pharmacist. (2024). Place of PARP Inhibitors in Breast Cancer Treatment. Retrieved from [Link]

  • OncLive. (2018). PARP Inhibitors: Which One Should We Use?. Retrieved from [Link]

  • Li, H., et al. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Frontiers in Oncology, 11, 614422. Retrieved from [Link]

  • ResearchGate. (n.d.). PARP-1 inhibitors with phenotypic effects in cellular assays. Retrieved from [Link]

  • Oncology Central. (2019). PARP inhibitors: study uncovers novel mechanism of action. Retrieved from [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 209. Retrieved from [Link]

  • Wilson, T. C., et al. (2018). Target engagement imaging of PARP inhibitors in small-cell lung cancer. Nature Communications, 9(1), 195. Retrieved from [Link]

  • Scott, C. L., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 3980. Retrieved from [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. Retrieved from [Link]

  • ecancer. (2022). Study reveals cancer's mechanism of resistance to PARP inhibitors. Retrieved from [Link]

  • Healthline. (2023). PARP Inhibitors in Prostate Cancer: Olaparib and Rucaparib. Retrieved from [Link]

  • Dziadkowiec, K. N., et al. (2016). PARP inhibitors: Review of mechanisms of action and BRCA1/2 mutation targeting. Menopause Review, 15(4), 215-219. Retrieved from [Link]

  • Jones, P., et al. (2015). Process development of the synthesis of the orally active poly(ADP-ribose)polymerase inhibitor niraparib. Organic Process Research & Development, 19(11), 1778-1788. Retrieved from [Link]

  • Al-Ameed, S. O. S., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. Retrieved from [Link]

  • ResearchGate. (n.d.). Target engagement imaging of PARP inhibitors in small-cell lung cancer. Retrieved from [Link]

Sources

Safety Operating Guide

2-Amino-5-fluoro-N-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the logistical challenges of handling complex dual-hazard molecules. 2-Amino-5-fluoro-N-methylbenzamide presents a unique disposal challenge: it combines the recalcitrant environmental persistence of a fluorinated organic compound with the severe ecological toxicity typical of aromatic amines.

Standard organic waste disposal protocols are insufficient for this compound. Pouring it down the drain or mixing it with general non-halogenated waste can lead to toxic environmental accumulation and dangerous facility compliance violations.

This guide provides the authoritative operational plans and chemical deactivation protocols required to manage this compound safely, ensuring your laboratory maintains the highest standards of environmental health and safety (EHS).

Physicochemical & Hazard Profiling

Before executing a disposal plan, it is critical to understand the structural properties that dictate the compound's hazard profile. The presence of the carbon-fluorine (C-F) bond and the primary aromatic amine dictates our entire downstream waste strategy[1].

ParameterSpecificationOperational Implication
Chemical Name 2-Amino-5-fluoro-N-methylbenzamideContains both an oxidizable amine and a stable C-F bond.
CAS Number 773846-62-1Identifies the compound for precise EHS manifesting.
Molecular Formula C8H9FN2OHigh nitrogen/fluorine content requires specialized incineration.
Molecular Weight 168.17 g/mol Solid at room temperature; poses a particulate inhalation risk.
Hazard Classification Irritant, Aromatic Amine, Fluorinated OrganicCannot be processed in standard biological wastewater treatment.
Primary Waste Stream Halogenated Organic WasteMust be segregated from non-halogenated solvents.

Strategic Disposal Workflow

The state and concentration of your waste dictate the disposal route. Bulk solids and concentrated solvent mixtures must be sent for specialized incineration, whereas trace aqueous solutions can be chemically deactivated in the lab prior to disposal.

G Start 2-Amino-5-fluoro-N-methylbenzamide Waste Generation Decision Waste State & Concentration? Start->Decision Solid Bulk Solid / Organic Solvent Decision->Solid High Conc. Aqueous Trace / Dilute Aqueous Decision->Aqueous Low Conc. Incineration High-Temp Incineration (>1000°C) with HF Scrubbers Solid->Incineration Oxidation Chemical Deactivation (KMnO4 / H2SO4) Aqueous->Oxidation Neutralize Quench with NaHSO3 & Neutralize pH Oxidation->Neutralize Neutralize->Incineration Aqueous Waste Stream

Logical decision tree for the safe disposal and chemical deactivation of fluorinated aromatic amines.

Primary Operational Plan: High-Temperature Incineration

For bulk powders, expired reagents, or concentrated organic reaction mixtures, direct chemical deactivation is unsafe due to the risk of runaway exothermic reactions . These materials must be processed via commercial high-temperature incineration[2].

The Causality of Incineration Parameters: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol). Standard municipal or low-grade medical waste incinerators operate at temperatures too low to break this bond, resulting in the release of toxic, "forever chemical" perfluoroalkyl byproducts into the atmosphere.

Logistical Steps:

  • Segregation: Collect the waste exclusively in a designated "Halogenated Organic Waste" container. Do not mix with acetone, ethanol, or other non-halogenated solvents, as this unnecessarily increases the volume of expensive halogenated waste processing.

  • Containerization: Use High-Density Polyethylene (HDPE) containers. Avoid glass if the waste contains trace water and fluorides, as long-term storage can lead to glass etching and structural failure.

  • Manifesting: Ensure your licensed waste contractor utilizes an incinerator capable of operating at >1000°C and is equipped with flue gas scrubbers . The scrubbers are a non-negotiable requirement to neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the fluorinated ring[2].

Laboratory-Scale Deactivation Protocol (Trace Aqueous Waste)

When dealing with dilute aqueous solutions (e.g., HPLC effluents or glassware rinses), sending large volumes of water for high-temperature incineration is economically and environmentally inefficient. Instead, the aromatic amine functionality can be destroyed in the laboratory using acidified potassium permanganate (


)[3].

This protocol acts as a self-validating system : the visual color changes reliably indicate the progression and completion of the chemical destruction.

Step-by-Step Methodology:

  • Step 1: Acidification

    • Action: In a fume hood, prepare a 1.7 N Sulfuric Acid (

      
      ) solution. Dissolve the trace 2-Amino-5-fluoro-N-methylbenzamide waste into this acidic solution (aim for approx. 3 L of acid per 0.01 mol of amine waste).
      
    • Causality: Acidic conditions are required to protonate the amine, increasing its aqueous solubility. More importantly, the low pH provides the necessary protons for the permanganate reduction half-reaction (

      
      ), maximizing the oxidative power of the system[3].
      
  • Step 2: Oxidation

    • Action: Slowly add 0.2 M Potassium Permanganate (

      
      ) solution (approx. 1 L per 0.01 mol of amine). The solution will turn a deep, opaque purple.
      
    • Causality:

      
       is a powerful oxidant that attacks the electron-rich aromatic ring (activated by the amine group). This cleaves the ring, preventing the formation of toxic azo-oligomers and degrading the compound into smaller, biodegradable aliphatic fragments.
      
  • Step 3: Incubation

    • Action: Stir the mixture continuously at room temperature for 8 hours.

    • Causality: The electron-withdrawing fluorine atom on the aromatic ring slightly deactivates it toward electrophilic attack. The extended 8-hour contact time ensures complete oxidative cleavage of this robust, fluorinated system[3].

  • Step 4: Quenching & Validation

    • Action: Slowly add solid Sodium Bisulfite (

      
      ) to the stirring mixture until the purple color completely disappears and any brown precipitate (Manganese Dioxide, 
      
      
      
      ) dissolves into a clear or pale pink solution.
    • Causality: Unreacted Mn(VII) is highly toxic and strongly oxidizing. The bisulfite reduces it to soluble, relatively benign Mn(II). Self-Validation: The transition from opaque purple/brown to a clear solution visually confirms that all hazardous oxidants have been neutralized[3].

  • Step 5: Final Disposal

    • Action: Neutralize the clear solution to pH 6-8 using dilute sodium hydroxide, then dispose of it in the standard aqueous waste stream according to your local institutional guidelines.

Spill Response & Decontamination

In the event of a surface spill of 2-Amino-5-fluoro-N-methylbenzamide powder:

  • Do not sweep dry. Sweeping aerosolizes the toxic aromatic amine particulates.

  • Wetting: Gently mist the powder with a 5% mild acidic solution (like dilute acetic acid) to protonate the amine, binding it to the liquid phase and preventing dust formation.

  • Absorption: Wipe up the wetted paste with absorbent pads.

  • Decontamination: Wash the surface with a commercial aromatic amine decontamination solution (or a dilute glutaraldehyde solution) to cross-link and deactivate any microscopic residues left on the benchtop[4]. Place all pads in the Halogenated Solid Waste bin.

References

  • BLD Pharmatech. "773846-62-1 | 2-Amino-5-Fluoro-N-methylbenzamide Properties and Specifications." ChemBuyersGuide.
  • BenchChem Technical Support Team. "Heptafluorobutyryl fluoride - Safety, Incineration, and Disposal of Fluorinated Organics." BenchChem Database.
  • École Polytechnique Fédérale de Lausanne (EPFL). "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS: Aromatic Amines." EPFL Safety Guidelines.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The core philosophy is to treat this compound with a high degree of caution, assuming it possesses hazards common to its chemical class, including potential skin and eye irritation, and toxicity if inhaled or ingested.[2][4]

Hazard Assessment: Understanding the "Why"

Before any handling, a thorough risk assessment is mandatory.[5] The structure of 2-Amino-5-fluoro-N-methylbenzamide suggests several potential hazards that dictate our PPE choices:

  • Aromatic Amine/Amide Structure: This functionality is associated with potential skin irritation and sensitization.[6][7] Prolonged or repeated contact should be avoided.

  • Solid/Powder Form: As a solid, the primary risk during handling (e.g., weighing) is the generation of airborne dust, which poses an inhalation hazard.[7][8]

  • Fluorine Moiety: The presence of fluorine means that in the event of a fire or thermal decomposition, highly toxic and corrosive gases such as hydrogen fluoride (HF) can be produced.[4][9]

Core PPE Requirements and Engineering Controls

Based on this assessment, a baseline of PPE and engineering controls is essential for all routine operations.

  • Engineering Control - Chemical Fume Hood: All handling of the solid compound, especially weighing and initial solution preparation, must be conducted inside a certified chemical fume hood.[4] This is your primary line of defense, capturing dust and vapors at the source to minimize respiratory exposure.[8]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] If there is a significant risk of splashing, such as during bulk solution transfers, a full-face shield should be worn in addition to goggles.[11] This protects against both direct splashes and accidental contact from contaminated gloves.

  • Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned, with sleeves rolled down to provide maximum skin coverage.[12] For tasks with a higher risk of spills, a chemically resistant apron is recommended.

  • Hand Protection: Nitrile gloves are the standard choice for incidental contact.[10] They must be inspected for tears or pinholes before each use. For extended work or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[13] Crucially, gloves should be removed using a technique that avoids skin contact with the outer surface, and hands must be washed thoroughly after any handling procedure.[8][13]

PPE Selection Matrix for Key Operations

For clarity, the following table summarizes the required PPE for different laboratory tasks involving 2-Amino-5-fluoro-N-methylbenzamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile Gloves (Single Pair)Lab CoatNot generally required
Weighing & Dispensing (Solid) Chemical Splash GogglesNitrile Gloves (Double Pair Recommended)Lab CoatRequired (Use within Fume Hood)
Solution Preparation Chemical Splash GogglesNitrile Gloves (Double Pair Recommended)Lab CoatRequired (Use within Fume Hood)
Reaction Work-up & Purification Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chemical ApronRequired (Use within Fume Hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical Resistant Coveralls/SuitNIOSH-approved respirator with appropriate cartridges

Standard Operating Protocol: Weighing and Dissolving

This protocol provides a self-validating system for routine handling, minimizing exposure.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: spatula, weigh boat, beaker with a stir bar, appropriate solvent, and waste container.

    • Don all required PPE as specified in the table above for "Weighing & Dispensing."

  • Execution (inside the fume hood):

    • Place the analytical balance and all equipment inside the fume hood.

    • Carefully open the reagent container. Avoid creating airborne dust.[8]

    • Using a clean spatula, slowly transfer the desired amount of 2-Amino-5-fluoro-N-methylbenzamide to the weigh boat.

    • Securely close the main reagent container.

    • Carefully add the weighed solid to the beaker containing the solvent.

    • Place the beaker on a stir plate to facilitate dissolution.

  • Decontamination:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of the weigh boat and cleaning materials in the designated solid hazardous waste container.

  • PPE Removal:

    • Remove gloves first, peeling them off without touching the external surface. Dispose of them in the hazardous waste stream.

    • Remove lab coat and hang it in the designated area.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[8]

Decontamination and Disposal Workflow

Proper disposal is a critical final step to ensure safety. The following workflow must be followed.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_decon Decontamination cluster_disposal Waste Disposal A Assess Hazards & Don Appropriate PPE B Perform Work in Fume Hood A->B C Segregate Waste at Point of Generation (Solid vs. Liquid) B->C D Clean Work Surfaces & Equipment C->D E Properly Doff & Dispose of Gloves D->E F Wash Hands Thoroughly E->F G Label Hazardous Waste Container (Full Chemical Name) F->G H Store Waste in Designated Satellite Accumulation Area G->H I Request Pickup by EHS H->I

Caption: Safe Handling and Disposal Workflow for 2-Amino-5-fluoro-N-methylbenzamide.

All waste generated, including contaminated gloves, weigh boats, and excess reagents, must be disposed of as hazardous chemical waste.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[13]

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these rigorous safety protocols, we can handle 2-Amino-5-fluoro-N-methylbenzamide with confidence, ensuring the integrity of our research and the well-being of our scientific community.

References

  • What are the Health and Safety Guidelines for Using Amines?. Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • Personal Protective Equipment: Chemical Handling. Good Day's Work.
  • 2-Amino-5-fluoro-4-methylbenzamide Safety Inform
  • SAFETY DATA SHEET - Benzamide, 3-amino-4-methyl-. Fisher Scientific.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe.
  • Personal Protective Equipment | US EPA.
  • SAFETY D
  • 5-amino-2-fluoro-N-methylbenzamide Safety and Hazards.
  • SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. TCI Chemicals.
  • Fluorine Safety. Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET - 2-Amino-5-fluoropyridine. Fisher Scientific.
  • A Comprehensive Technical Guide to the Safe Handling of 5-(Aminomethyl)-2-fluorobenzonitrile. Benchchem.
  • LCSS: FLUORINE. The National Academies of Sciences, Engineering, and Medicine.
  • Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide. ChemicalBook.
  • MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide. MolCore.
  • 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS. ChemSrc.
  • 2-Amino-5-methylbenzoic Acid Material Safety D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.